Product packaging for 2-Nitro-5-(phenylacetylamino)-benzoic acid(Cat. No.:CAS No. 52033-70-2)

2-Nitro-5-(phenylacetylamino)-benzoic acid

Cat. No.: B1194464
CAS No.: 52033-70-2
M. Wt: 300.27 g/mol
InChI Key: QHVQEQRGDKOHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Nitro-5-(phenylacetylamino)-benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O5 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Nitro-5-[(phenylacetyl)amino]benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O5 B1194464 2-Nitro-5-(phenylacetylamino)-benzoic acid CAS No. 52033-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-[(2-phenylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVQEQRGDKOHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200007
Record name 6-Nitro-3-phenylacetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52033-70-2
Record name 6-Nitro-3-phenylacetamidobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-3-phenylacetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Ntro-3-(phenylacetamido)-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid, a molecule of interest in various research and development endeavors. This document details the synthetic pathway, including in-depth experimental protocols for the preparation of the key intermediate, 2-amino-5-nitrobenzoic acid, and its subsequent conversion to the final product. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow of the synthesis is provided as a Graphviz diagram.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 5-amino-2-nitrobenzoic acid. This can be accomplished via several routes, with the nitration of N-acetylanthranilic acid followed by hydrolysis being a common and well-documented method. The subsequent and final step is the selective N-acylation of 5-amino-2-nitrobenzoic acid with phenylacetyl chloride under Schotten-Baumann conditions to yield the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the intermediate, 2-amino-5-nitrobenzoic acid, via the nitration and hydrolysis of N-acetylanthranilic acid.

Table 1: Synthesis of 5-Nitro-N-acetylanthranilic acid

ParameterValue
Starting Material N-Acetylanthranilic Acid
Key Reagents Sulfuric acid, Nitric acid, Acetic acid
Reaction Temperature < 10 °C
Reaction Time ~3.5 hours
Reported Yield ~70%

Table 2: Hydrolysis of 5-Nitro-N-acetylanthranilic acid

ParameterValue
Starting Material 5-Nitro-N-acetylanthranilic acid
Key Reagents Ethanol, 6 M Hydrochloric acid
Reaction Temperature Reflux (81 °C)
Reaction Time 1.5 hours
Reported Yield ~80%

Table 3: Physical Properties of 2-Amino-5-nitrobenzoic acid

PropertyValue
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Appearance Yellow to orange solid
Melting Point 236-238 °C

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzoic acid

This procedure is divided into two main steps: the nitration of N-acetylanthranilic acid and the subsequent hydrolysis of the nitro derivative.

Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid

  • In a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.

  • With continuous stirring, add 9.0 g (0.05 mol) of powdered and dried N-acetylanthranilic acid to the flask.

  • Stir the resulting mixture for 30 minutes and then cool it to 9 °C in an ice-water bath.

  • In a separate beaker, prepare a cold nitrating mixture by carefully adding 4.8 g of concentrated nitric acid to 9.6 g of concentrated sulfuric acid, keeping the mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of N-acetylanthranilic acid, ensuring the temperature is maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.

  • Pour the reaction mixture into 200 mL of ice water to precipitate the solid product.

  • Allow the mixture to stand overnight to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it three times with ice water.

  • Dry the solid to obtain 5-Nitro-N-acetylanthranilic acid.

Step 2: Hydrolysis to 2-Amino-5-nitrobenzoic acid

  • Place 7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid obtained in the previous step into a 250 mL round-bottom flask.

  • Add 25 mL of absolute ethanol and 100 mL of 6 M hydrochloric acid to the flask.

  • Heat the mixture to reflux at approximately 81 °C for 1.5 hours.

  • After cooling, filter the resulting precipitate.

  • Wash the collected solid twice with water.

  • Dry the solid to yield 2-amino-5-nitrobenzoic acid.

Synthesis of this compound

This procedure details the N-acylation of 2-amino-5-nitrobenzoic acid with phenylacetyl chloride.

  • In a 100 mL beaker, dissolve 1.82 g (0.01 mol) of 2-amino-5-nitrobenzoic acid in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate container, dissolve 1.70 g (0.011 mol) of phenylacetyl chloride in 20 mL of a suitable organic solvent such as dichloromethane or diethyl ether.

  • Add the phenylacetyl chloride solution dropwise to the vigorously stirred, cooled solution of 2-amino-5-nitrobenzoic acid over a period of 20-30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, continue to stir the biphasic mixture vigorously for an additional 1-2 hours while allowing it to slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis of this compound.

Synthesis_Workflow A Anthranilic Acid B N-Acetylanthranilic Acid A->B Acetylation C 5-Nitro-N-acetylanthranilic Acid B->C Nitration D 2-Amino-5-nitrobenzoic Acid C->D Hydrolysis E This compound D->E Phenylacetylation R1 Acetic Anhydride R1->A R2 HNO₃ / H₂SO₄ R2->B R3 HCl / H₂O, Heat R3->C R4 Phenylacetyl Chloride, NaOH(aq) R4->D

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-5-(phenylacetylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, also known by synonyms such as 6-Nitro-3-(phenylacetamido)benzoic acid and the acronym NIPAB, is a synthetic organic compound of significant interest in biocatalysis and pharmaceutical research.[1] Its unique structure, incorporating a nitro group, an amide linkage, and a carboxylic acid function, makes it a valuable chromogenic substrate for the enzyme penicillin G acylase (PGA). This property is instrumental in the development and screening of semi-synthetic penicillins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application in experimental settings, and for the development of analytical methods.

PropertyValueReference
IUPAC Name 2-Nitro-5-(2-phenylacetamido)benzoic acid
CAS Number 52033-70-2[1]
Molecular Formula C₁₅H₁₂N₂O₅[1]
Molecular Weight 300.27 g/mol [1]
Appearance Light yellow to yellow crystalline powder
Melting Point Not available
Boiling Point (Predicted) 599.6 ± 50.0 °C
Density (Predicted) 1.446 ± 0.06 g/cm³
pKa (Predicted) 2.05 ± 0.25
Solubility Soluble in ethanol (9.80-10.20 mg/mL)

Note: Some physical properties are based on computational predictions and should be confirmed experimentally for critical applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general synthetic route involves the acylation of an aminobenzoic acid derivative followed by a regioselective nitration.

Experimental Protocol:

A common laboratory-scale synthesis protocol is outlined below.

Step 1: Synthesis of 5-(phenylacetylamino)-benzoic acid

  • In a suitable reaction vessel, dissolve 5-amino-2-nitrobenzoic acid in an appropriate solvent, such as tetrahydrofuran (THF).

  • Add a base, for example, triethylamine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add phenylacetyl chloride to the cooled solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction and purification by recrystallization or column chromatography to yield 5-(phenylacetylamino)-benzoic acid.

Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (typically 0-5 °C).

  • Dissolve the 5-(phenylacetylamino)-benzoic acid obtained from Step 1 in concentrated sulfuric acid, ensuring the temperature is kept low.

  • Slowly add the pre-cooled nitrating mixture to the solution of the amide with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

  • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitration 5-Amino-2-nitrobenzoic_acid 5-Amino-2-nitrobenzoic acid Amide_Intermediate 5-(phenylacetylamino)-benzoic acid 5-Amino-2-nitrobenzoic_acid->Amide_Intermediate Acylation Phenylacetyl_chloride Phenylacetyl chloride Phenylacetyl_chloride->Amide_Intermediate Final_Product This compound Amide_Intermediate->Final_Product Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Final_Product G Substrate This compound (NIPAB) Enzyme Penicillin G Acylase (PGA) Substrate->Enzyme binds to Product1 Phenylacetic acid Enzyme->Product1 releases Product2 5-Amino-2-nitrobenzoic acid (Yellow) Enzyme->Product2 releases

References

An In-depth Technical Guide to 2-Nitro-5-(phenylacetylamino)-benzoic acid (CAS number 52033-70-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, also known by the acronym NIPAB, is a synthetic organic compound with significant utility in biocatalysis and potential applications in organic synthesis. Its chemical structure, incorporating a nitro group, a phenylacetylamino moiety, and a carboxylic acid function on a benzene ring, confers upon it specific chromogenic properties that are exploited in enzymatic assays. This technical guide provides a comprehensive overview of the chemical and physical properties of NIPAB, its synthesis, and its primary application as a chromogenic substrate for penicillin G acylase (PGA).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 52033-70-2
IUPAC Name 2-nitro-5-(2-phenylacetamido)benzoic acid[1]
Synonyms NIPAB, this compound, 6-Nitro-3-(phenylacetamido)benzoic acid[1]
Molecular Formula C₁₅H₁₂N₂O₅[1]
Molecular Weight 300.27 g/mol [1]
Appearance Light yellow to yellow solid
Solubility Soluble in ethanol

Synthesis

The synthesis of this compound is a multi-step process that generally involves the formation of an amide bond followed by a regioselective nitration. A plausible synthetic route starts from 5-aminobenzoic acid.

Representative Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, based on standard organic chemistry transformations for the synthesis of similar compounds.

Step 1: Acetylation of 5-aminobenzoic acid

  • In a round-bottom flask, dissolve 5-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Add phenylacetyl chloride dropwise to the solution at room temperature with constant stirring.

  • The reaction mixture is stirred for several hours to allow for the formation of 5-(phenylacetylamino)-benzoic acid.

  • The product is isolated by precipitation in water, followed by filtration and drying.

Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

  • The 5-(phenylacetylamino)-benzoic acid obtained in the previous step is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C).

  • A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred for a few hours at low temperature.

  • The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nitration 5-Aminobenzoic_acid 5-Aminobenzoic Acid Amidation Acylation Reaction 5-Aminobenzoic_acid->Amidation Phenylacetyl_chloride Phenylacetyl Chloride Phenylacetyl_chloride->Amidation Intermediate 5-(phenylacetylamino)-benzoic acid Amidation->Intermediate Formation of Amide Bond Nitration Nitration Reaction (HNO3/H2SO4) Intermediate->Nitration Final_Product 2-Nitro-5-(phenylacetylamino)- benzoic acid Nitration->Final_Product Introduction of Nitro Group

A representative workflow for the synthesis of this compound.

Analytical Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the substituted benzoic acid rings. A singlet corresponding to the methylene (-CH₂) protons of the phenylacetyl group is also characteristic. The amide (N-H) and carboxylic acid (O-H) protons will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon-13 NMR spectrum will show resonances for all 15 carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of NIPAB is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amide): A band around 3300 cm⁻¹.

  • C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1650-1750 cm⁻¹.

  • NO₂ stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (300.27 g/mol ). The fragmentation pattern would likely involve the cleavage of the amide bond and loss of the nitro group.

Biological Activity and Applications

The primary and most well-documented application of this compound is as a chromogenic substrate for the enzyme Penicillin G Acylase (PGA).

Penicillin G Acylase (PGA) Assay

PGA is an industrially important enzyme used in the production of semi-synthetic penicillins. It catalyzes the hydrolysis of the phenylacetyl side chain of penicillin G. The activity of PGA can be conveniently measured using NIPAB in a spectrophotometric assay.

Principle:

PGA cleaves the amide bond of the colorless NIPAB, releasing phenylacetic acid and 5-amino-2-nitrobenzoic acid. The latter product is an intensely yellow-colored compound, and the rate of its formation can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 405 nm). The rate of the reaction is directly proportional to the PGA activity.

PGA_Assay NIPAB This compound (Colorless Substrate) PGA Penicillin G Acylase (Enzyme) NIPAB->PGA Substrate Products 5-Amino-2-nitrobenzoic acid (Yellow Product) + Phenylacetic acid PGA->Products Enzymatic Cleavage Spectrophotometer Spectrophotometric Measurement (405 nm) Products->Spectrophotometer Detection

The signaling pathway of the Penicillin G Acylase assay using NIPAB.
Experimental Protocol for PGA Assay

The following is a typical protocol for the determination of PGA activity using NIPAB.

Materials:

  • This compound (NIPAB) solution (e.g., 1 mg/mL in a suitable buffer)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Penicillin G Acylase (PGA) enzyme solution

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture by adding the NIPAB solution to the phosphate buffer in a cuvette.

  • Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for a few minutes.

  • Initiate the reaction by adding a small volume of the PGA enzyme solution to the cuvette and mix quickly.

  • Immediately start monitoring the increase in absorbance at 405 nm over a period of time (e.g., 5-10 minutes) using the spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the molar extinction coefficient of 5-amino-2-nitrobenzoic acid.

Other Potential Biological Activities

While the primary application of NIPAB is as a PGA substrate, the presence of the nitroaromatic moiety suggests potential for other biological activities. Nitro-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and antiparasitic activities. However, to date, there is limited specific research on the biological activities of this compound beyond its interaction with penicillin acylase. Further investigation is warranted to explore its potential in other areas of drug discovery and development.

Conclusion

This compound is a valuable chemical tool, particularly in the field of enzymology. Its well-defined role as a chromogenic substrate for penicillin G acylase provides a simple and reliable method for assaying the activity of this industrially significant enzyme. While its synthesis is a multi-step process, the compound's utility in research and development for semi-synthetic antibiotics is significant. Future research may uncover additional biological activities associated with its nitroaromatic structure, potentially expanding its applications in the pharmaceutical sciences.

References

In-depth Technical Guide: 2-Nitro-5-(phenylacetylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, a compound frequently referred to in scientific literature as NIPAB, is a synthetic nitroaromatic compound of significant interest in biocatalysis and enzymology. While not known to be involved in any natural signaling pathways, its unique chemical structure makes it an invaluable tool for the specific and sensitive detection of penicillin G acylase (PGA) activity. This enzyme is of paramount industrial importance, playing a critical role in the production of semi-synthetic penicillins. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and primary application of this compound, with a focus on detailed experimental protocols and quantitative data.

Synonyms and Chemical Identifiers

A variety of synonyms and identifiers are used for this compound in chemical and commercial databases. Understanding these is crucial for comprehensive literature searches and material sourcing.

Identifier Type Identifier
Common Name This compound
Abbreviation NIPAB
IUPAC Name 2-nitro-5-(2-phenylacetamido)benzoic acid
CAS Number 52033-70-2
Molecular Formula C₁₅H₁₂N₂O₅
Molecular Weight 300.27 g/mol
Other Synonyms 6-Nitro-3-(phenylacetamido)benzoic acid, 2-nitro-5-[(2-phenylacetyl)amino]benzoic acid, 6-Nitro-3-phenylacetamidobenzoesaeure, 2-nitro-5-(2-phenylethanoylamino)benzoic acid, 2-Nitro-5-phenylacetaminobenzoic acid, Benzoic acid, 2-nitro-5-((phenylacetyl)amino)-

Physicochemical Properties

The physical and chemical properties of this compound and its key hydrolysis product are summarized below.

Table 1: Physicochemical Properties of this compound (NIPAB)

Property Value
Appearance Yellow crystalline solid
Boiling Point 599.6 ± 50.0 °C (Predicted)
Density 1.446 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C

Table 2: Physicochemical Properties of 5-Amino-2-nitrobenzoic acid

Property Value
Appearance Yellow to brown powder
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Melting Point 236-238 °C
Molar Extinction Coefficient (ε) A precise, experimentally determined value at 405 nm in a specified buffer is not consistently reported in the literature. However, its intense yellow color in solution is the basis for the colorimetric assay. Researchers typically generate a standard curve with a known concentration of 5-amino-2-nitrobenzoic acid under their specific assay conditions to determine the molar absorptivity.

Synthesis of this compound

The synthesis of NIPAB is a multi-step process that begins with the nitration of a suitable benzoic acid derivative, followed by reduction and finally acylation. A common route involves the synthesis of the intermediate, 5-amino-2-nitrobenzoic acid, which is then acylated with phenylacetyl chloride.

Experimental Protocol: Synthesis of 5-Amino-2-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid

This protocol describes the synthesis of the key precursor to NIPAB.

Materials:

  • 2-chloro-5-nitrobenzoic acid

  • Aqueous ammonia

  • Copper(I) oxide (catalyst)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a pressure vessel, combine 2-chloro-5-nitrobenzoic acid, a slight excess of aqueous ammonia, and a catalytic amount of copper(I) oxide.

  • Seal the vessel and heat the mixture. The reaction temperature and pressure will need to be optimized, but typically ranges from 120-150°C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 5-amino-2-nitrobenzoic acid.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum.

Experimental Protocol: Synthesis of this compound (NIPAB)

Materials:

  • 5-amino-2-nitrobenzoic acid

  • Phenylacetyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 5-amino-2-nitrobenzoic acid in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add a stoichiometric amount of phenylacetyl chloride to the cooled solution.

  • Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Enzymology: The NIPAB Assay for Penicillin G Acylase Activity

The primary and most significant application of this compound is as a chromogenic substrate for the determination of penicillin G acylase (PGA) activity.[1] The enzymatic hydrolysis of the amide bond in NIPAB releases phenylacetic acid and the intensely yellow-colored 5-amino-2-nitrobenzoic acid. The rate of formation of this colored product can be monitored spectrophotometrically at 405 nm, providing a direct measure of the enzyme's activity.

Enzymatic Reaction Workflow

Enzymatic_Reaction NIPAB This compound (Colorless Substrate) PGA Penicillin G Acylase NIPAB->PGA Products Products PGA->Products Hydrolysis PAA Phenylacetic Acid Products->PAA ANBA 5-Amino-2-nitrobenzoic acid (Yellow Product) Products->ANBA

Caption: Enzymatic hydrolysis of NIPAB by Penicillin G Acylase.

Experimental Protocol: Spectrophotometric Assay of Penicillin G Acylase Activity

Materials:

  • This compound (NIPAB) stock solution (e.g., 10 mM in a suitable organic solvent like DMSO, diluted in buffer for the working solution).

  • Phosphate buffer (e.g., 50 mM, pH 7.5).

  • Penicillin G Acylase (PGA) enzyme solution of unknown activity.

  • Spectrophotometer capable of measuring absorbance at 405 nm.

  • Cuvettes or a microplate reader.

Procedure:

  • Prepare a working solution of the NIPAB substrate. A typical final concentration in the assay is between 0.1 and 1.0 mM in the phosphate buffer.

  • Equilibrate the substrate solution and the enzyme solution to the desired assay temperature (e.g., 37°C).

  • In a cuvette, add the appropriate volume of the NIPAB working solution.

  • To initiate the reaction, add a small, known volume of the PGA enzyme solution to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm over a set period (e.g., 3-5 minutes). Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot (ΔA/Δt).

Calculation of Enzyme Activity:

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA / Δt) * (V_total / (ε * l * V_enzyme))

Where:

  • ΔA / Δt is the rate of change of absorbance per minute.

  • V_total is the total volume of the assay mixture in the cuvette (in mL).

  • ε is the molar extinction coefficient of 5-amino-2-nitrobenzoic acid at 405 nm under the assay conditions (in M⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

  • V_enzyme is the volume of the enzyme solution added (in mL).

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantitative Data

The following table summarizes the key quantitative data related to the use of NIPAB in PGA assays.

Table 3: Kinetic Parameters for NIPAB Hydrolysis by Penicillin G Acylase

Parameter Value Source Organism of PGA
K_m ~12 mMEscherichia coli (free enzyme)
K_m ~20 mMEscherichia coli (immobilized enzyme)
Wavelength of Max. Absorbance (λ_max) of Product 405 nmN/A

Logical Relationships in PGA Assay Development

The development and execution of a reliable PGA assay using NIPAB involves a series of logical steps and considerations.

Assay_Development cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Buffer Preparation (e.g., 50 mM Phosphate, pH 7.5) Mixing Mix Substrate and Buffer Buffer->Mixing Substrate NIPAB Stock Solution (e.g., 10 mM in DMSO) Substrate->Mixing Enzyme Enzyme Dilution Initiation Add Enzyme to Initiate Reaction Enzyme->Initiation Incubation Equilibrate to Assay Temperature Mixing->Incubation Incubation->Initiation Measurement Measure Absorbance at 405 nm over time Initiation->Measurement Plot Plot Absorbance vs. Time Measurement->Plot Rate Determine Initial Rate (ΔA/min) Plot->Rate Calculation Calculate Enzyme Activity (U/mL) Rate->Calculation

Caption: Workflow for Penicillin G Acylase assay using NIPAB.

Conclusion

This compound is a well-established and indispensable tool for the study of penicillin G acylase. Its utility as a chromogenic substrate allows for a simple, continuous, and sensitive spectrophotometric assay of this industrially vital enzyme. This guide has provided a detailed overview of its synonyms, properties, synthesis, and a comprehensive protocol for its use in enzyme kinetics. The provided data and workflows are intended to support researchers and professionals in the effective application of this important chemical reagent.

References

The Structural Elucidation of 2-Nitro-5-(phenylacetylamino)-benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, a key organic compound, is of significant interest in various fields of chemical and biological research. Its molecular structure, featuring a nitro group, a phenylacetylamino moiety, and a carboxylic acid function, presents a unique combination of chemical properties that make it a valuable tool in specific applications. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing its synthesis, spectroscopic characterization, and the experimental protocols involved.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₅H₁₂N₂O₅ and a molecular weight of 300.27 g/mol . The presence of both electron-withdrawing (nitro group, carboxylic acid) and electron-donating (amide) substituents on the aromatic ring, along with the phenylacetyl side chain, dictates its chemical reactivity and spectroscopic behavior.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an amide bond, followed by a regioselective nitration of the aromatic ring.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(phenylacetylamino)-benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminobenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amide Bond Formation: Cool the solution in an ice bath. Slowly add a solution of phenylacetyl chloride in the same solvent to the cooled solution of 5-aminobenzoic acid. To scavenge the HCl byproduct, a tertiary amine base like triethylamine or pyridine is added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 5-(phenylacetylamino)-benzoic acid is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Nitration Reaction: Dissolve the purified 5-(phenylacetylamino)-benzoic acid in concentrated sulfuric acid and cool the solution to 0-5°C in an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution, maintaining the temperature below 5°C.

  • Reaction Quenching and Isolation: After the addition is complete, the reaction mixture is stirred at 0-5°C for a specified time, with the reaction progress monitored by TLC. The reaction is then quenched by pouring it carefully onto crushed ice, leading to the precipitation of the crude this compound.

  • Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. The final product is purified by recrystallization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitration 5-Aminobenzoic Acid 5-Aminobenzoic Acid Amide Coupling Amide Coupling 5-Aminobenzoic Acid->Amide Coupling Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetyl Chloride->Amide Coupling 5-(phenylacetylamino)-benzoic acid 5-(phenylacetylamino)-benzoic acid Amide Coupling->5-(phenylacetylamino)-benzoic acid Nitration Nitration 5-(phenylacetylamino)-benzoic acid->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration This compound This compound Nitration->this compound G cluster_spectroscopy Spectroscopic Analysis Purified Compound Purified Compound NMR NMR Purified Compound->NMR IR IR Purified Compound->IR MS MS Purified Compound->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

6-Nitro-3-phenylacetamidobenzoic Acid: A Penicillin Analogue Explored

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Nitro-3-phenylacetamidobenzoic acid, a chromogenic analogue of penicillin. It delves into the compound's synthesis, its established role as a substrate for penicillin acylase, and its theoretical potential as an antibacterial agent targeting bacterial cell wall synthesis. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided, alongside visualizations of key chemical and biological pathways. This document serves as a foundational resource for researchers interested in the exploration of novel penicillin analogues and the study of bacterial resistance mechanisms.

Introduction

Penicillin and its derivatives have long been a cornerstone of antibacterial therapy, primarily by inhibiting DD-transpeptidase, an enzyme crucial for the cross-linking of peptidoglycan in bacterial cell walls.[1] The structural similarity of various compounds to the core penicillin structure allows them to interact with enzymes involved in penicillin's mechanism of action and resistance. 6-Nitro-3-phenylacetamidobenzoic acid, also known by its IUPAC name 2-nitro-5-[(2-phenylacetyl)amino]benzoic acid, is one such analogue.[2] While primarily recognized as a chromogenic substrate for penicillin acylase, an enzyme involved in the industrial production of penicillin derivatives and also in bacterial resistance, its structural resemblance to penicillin suggests potential intrinsic antibacterial activity.[2][3] This guide explores the synthesis, known enzymatic interactions, and the hypothetical antibacterial action of this compound, providing a framework for its further investigation as a potential therapeutic agent.

Synthesis of 6-Nitro-3-phenylacetamidobenzoic Acid

The synthesis of 6-Nitro-3-phenylacetamidobenzoic acid is a two-step process that begins with the acylation of an aminobenzoic acid followed by a regioselective nitration.[2]

Logical Workflow for Synthesis

cluster_synthesis Synthesis Workflow Start Starting Materials: 5-Aminobenzoic acid Phenylacetyl chloride Amide_Coupling Amide Coupling Reaction Start->Amide_Coupling Intermediate Intermediate: 5-(Phenylacetylamino)-benzoic acid Amide_Coupling->Intermediate Nitration Controlled Nitration (HNO₃ / H₂SO₄) Intermediate->Nitration Product Final Product: 6-Nitro-3-phenylacetamidobenzoic acid Nitration->Product cluster_moa Proposed Mechanism of DD-Transpeptidase Inhibition PBP DD-Transpeptidase (Penicillin-Binding Protein) Binding Binding to Active Site PBP->Binding Analogue 6-Nitro-3-phenylacetamidobenzoic acid Analogue->Binding Acylation Acylation of Serine Residue Binding->Acylation Inhibition Inhibition of Peptidoglycan Cross-linking Acylation->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis cluster_bio_eval Biological Evaluation Workflow Start Synthesized Compound: 6-Nitro-3-phenylacetamidobenzoic acid MIC_Test MIC Determination (Antibacterial Activity) Start->MIC_Test Enzyme_Assay DD-Transpeptidase Inhibition Assay Start->Enzyme_Assay Data_Analysis Data Analysis: - MIC values - IC50 values - Inhibition kinetics MIC_Test->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion on Penicillin Analogue Potential Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Chromogenic Properties of NIPAB Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate NIPAB (2-nitro-5-[(phenylacetyl)amino]benzoic acid), focusing on its core properties, mechanism of action, and application in enzyme kinetics. This document is intended for professionals in research and drug development who utilize enzyme assays for screening and characterization.

Introduction to NIPAB as a Chromogenic Substrate

NIPAB is a synthetic molecule widely employed as a chromogenic substrate for the determination of penicillin G acylase (PGA) activity.[1] Penicillin acylases are enzymes that catalyze the hydrolysis of the side chain of penicillins and cephalosporins, a critical step in the industrial production of semi-synthetic β-lactam antibiotics.[2] The utility of NIPAB lies in its ability to produce a distinct color change upon enzymatic cleavage, allowing for a straightforward and continuous spectrophotometric monitoring of enzyme activity.[1][3]

The Chromogenic Principle and Mechanism of Action

The chromogenic nature of NIPAB is centered on the enzymatic hydrolysis of its amide bond by penicillin G acylase. This reaction yields two products: phenylacetic acid and 2-nitro-5-aminobenzoic acid (NABA).[1][3] While NIPAB itself is colorless, the product 2-nitro-5-aminobenzoic acid is a yellow-colored compound.[1] The intensity of the yellow color is directly proportional to the amount of NABA produced, which in turn corresponds to the activity of the penicillin G acylase. The reaction can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 405 nm.[3]

The chemical transformation underlying the chromogenic properties of NIPAB is depicted in the following reaction diagram:

G NIPAB NIPAB (Colorless) 2-nitro-5-[(phenylacetyl)amino]benzoic acid Products Phenylacetic Acid + 2-nitro-5-aminobenzoic acid (Yellow) NIPAB->Products Hydrolysis Enzyme Penicillin G Acylase Enzyme->NIPAB Catalyzes

Diagram 1: Enzymatic hydrolysis of NIPAB.

Quantitative Analysis of Penicillin Acylase Activity

The enzymatic hydrolysis of NIPAB follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). These parameters are crucial for characterizing enzyme efficiency and substrate affinity. A summary of reported kinetic constants for penicillin acylase from different sources with NIPAB as the substrate is presented in the table below.

Enzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli (conjugate)20--[4]
Escherichia coli (free enzyme)12--[4]
Escherichia coli 5K(pHM12)9 - 11--[5]

Note: The available literature provides fragmented kinetic data, and a complete set of kcat and kcat/Km values for NIPAB across different enzymes is not consistently reported in the provided search results.

Experimental Protocol for Penicillin G Acylase Assay using NIPAB

This section outlines a general methodology for the spectrophotometric determination of penicillin G acylase activity using NIPAB.

4.1. Materials and Reagents

  • NIPAB (2-nitro-5-[(phenylacetyl)amino]benzoic acid)

  • Penicillin G Acylase solution of unknown activity

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Cuvettes

  • Micropipettes and tips

  • Stopwatch

4.2. Preparation of Solutions

  • NIPAB Stock Solution: Prepare a stock solution of NIPAB in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it to the desired final concentration in the assay buffer. The final concentration should ideally be varied to determine Km and Vmax.

  • Enzyme Solution: Prepare a dilution of the penicillin G acylase in cold phosphate buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over a reasonable time course.

4.3. Assay Procedure

The following workflow diagram illustrates the key steps in the experimental procedure.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare NIPAB stock solution P2 Prepare enzyme dilution A1 Pipette buffer and NIPAB into cuvette P2->A1 A2 Pre-incubate at assay temperature A1->A2 A3 Initiate reaction by adding enzyme solution A2->A3 A4 Mix and start spectrophotometer reading at 405 nm A3->A4 A5 Record absorbance over time A4->A5 D1 Calculate the initial reaction rate (ΔAbs/min) A5->D1 D2 Convert rate to enzyme activity units using the molar extinction coefficient of NABA D1->D2

Diagram 2: Experimental workflow for NIPAB assay.

4.4. Detailed Steps

  • Set the spectrophotometer to read absorbance at 405 nm and equilibrate the temperature of the cuvette holder to the desired assay temperature (e.g., 37 °C).

  • In a cuvette, add the appropriate volume of phosphate buffer and the NIPAB solution.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the assay temperature for a few minutes.

  • Initiate the enzymatic reaction by adding a small, predetermined volume of the enzyme solution to the cuvette.

  • Quickly mix the contents of the cuvette by gentle inversion or with a pipette tip.

  • Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear.

  • A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of NIPAB.

4.5. Data Analysis

  • Plot the absorbance at 405 nm as a function of time.

  • Determine the initial velocity (v0) of the reaction from the linear portion of the curve (ΔAbs/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (Vtotal / Venzyme) * 106 Where:

    • ΔAbs/min is the initial rate of change in absorbance.

    • ε is the molar extinction coefficient of 2-nitro-5-aminobenzoic acid at 405 nm.

    • l is the path length of the cuvette (typically 1 cm).

    • Vtotal is the total volume of the assay mixture.

    • Venzyme is the volume of the enzyme solution added.

Conclusion

NIPAB is a valuable and convenient chromogenic substrate for the continuous monitoring of penicillin G acylase activity. Its use in a simple spectrophotometric assay allows for the rapid and reliable determination of enzyme kinetics, making it an important tool in both academic research and industrial applications, particularly in the development and optimization of antibiotic production processes. The straightforward nature of the assay and the clear, quantifiable color change provide a robust method for high-throughput screening and detailed enzymatic characterization.

References

The Hydrolytic Mechanism of 2-Nitro-5-(phenylacetylamino)-benzoic acid by Penicillin Amidase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin amidase (PA), also known as penicillin acylase (EC 3.5.1.11), is an enzyme of significant industrial importance, primarily for its role in the production of semi-synthetic penicillins. A key tool in the study of this enzyme's activity is the chromogenic substrate, 2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB). This technical guide provides an in-depth analysis of the mechanism of action of penicillin amidase on NIPAB, detailing the catalytic process, kinetic parameters, and the experimental protocols used for its characterization.

Mechanism of Action: A Two-Step Catalytic Process

The interaction between penicillin amidase and NIPAB is not one of inhibition but of substrate hydrolysis. The enzyme cleaves the amide bond of NIPAB, yielding phenylacetic acid and the intensely yellow-colored compound, 5-amino-2-nitrobenzoic acid. This colored product allows for a convenient and continuous spectrophotometric assay of the enzyme's activity.[1] The catalytic mechanism proceeds via a two-step process involving the formation of a covalent acyl-enzyme intermediate.[2][3]

  • Acylation: The catalytic cycle is initiated by a nucleophilic attack from the hydroxyl group of the active-site serine residue (Ser B1 in E. coli PA) on the carbonyl carbon of the amide bond in NIPAB.[2][3] This leads to the formation of a tetrahedral oxyanion intermediate, which is stabilized by interactions with backbone amide groups in the enzyme's active site, often referred to as the "oxyanion hole".[2][4] The intermediate then collapses, forming a covalent phenylacetyl-enzyme intermediate and releasing the first product, 5-amino-2-nitrobenzoic acid. Kinetic studies using a solvent deuterium isotope effect and proton inventory on the hydrolysis of NIPAB by E. coli penicillin amidase support a general acid-base mechanism for this acylation step, where a single proton is transferred in the rate-limiting transition state.[5]

  • Deacylation: The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, which acts as a nucleophile. This reaction, also proceeding through a tetrahedral intermediate, regenerates the free enzyme and releases the second product, phenylacetic acid.[2]

Visualizing the Catalytic Pathway

The following diagram illustrates the key steps in the hydrolysis of NIPAB by penicillin amidase.

Penicillin Amidase Catalytic Cycle Catalytic Cycle of Penicillin Amidase with NIPAB cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_NIPAB Enzyme-Substrate Complex (E-NIPAB) Tetrahedral1 Tetrahedral Intermediate 1 E_NIPAB->Tetrahedral1 Nucleophilic Attack (Ser-OH) Acyl_E Acyl-Enzyme Intermediate (E-Phenylacetyl) Tetrahedral1->Acyl_E Intermediate Collapse Product1 5-amino-2-nitrobenzoic acid (Yellow Product) Tetrahedral1->Product1 Release Acyl_E->Product1 Tetrahedral2 Tetrahedral Intermediate 2 Acyl_E->Tetrahedral2 Nucleophilic Attack (H₂O) Water H₂O Water->Tetrahedral2 E_free Free Enzyme (Regenerated) Tetrahedral2->E_free Intermediate Collapse Product2 Phenylacetic Acid Tetrahedral2->Product2 Release E_free->E_NIPAB Substrate Binding (NIPAB)

Caption: Catalytic cycle of NIPAB hydrolysis by penicillin amidase.

Active Site Architecture

The active site of penicillin amidase is a well-defined pocket that accommodates the phenylacetyl group of the substrate. In the E. coli enzyme, the catalytic nucleophile is the N-terminal serine of the β-chain (Ser B1).[6] Unlike the classic catalytic triad (Ser-His-Asp) found in many serine proteases, the activation of the serine hydroxyl in penicillin amidase is thought to involve its own α-amino group, possibly mediated by a water molecule.[2][6] The active site is lined with hydrophobic residues that interact with the phenyl ring of the substrate. X-ray crystallography of E. coli PA in complex with the product, phenylacetic acid, reveals key interactions with residues such as βPhe24, αPhe146, and βPhe57, which form a hydrophobic pocket.[7] The binding of the substrate is further stabilized by hydrogen bonds. While a crystal structure with NIPAB is not available, the structure with a slowly processed substrate, penicillin G sulphoxide, provides insights into the productive binding mode, suggesting a direct nucleophilic attack by Ser B1 on the scissile amide bond.[4][8]

Logical Relationship of Active Site Components

Active_Site_Interactions Key Interactions in the Penicillin Amidase Active Site cluster_substrate Substrate (NIPAB) cluster_enzyme Enzyme Active Site Phenylacetyl Phenylacetyl Group HydrophobicPocket Hydrophobic Pocket (βPhe24, αPhe146, βPhe57) Phenylacetyl->HydrophobicPocket Hydrophobic Interactions Amide Amide Bond SerB1 Catalytic Serine (Ser B1) Amide->SerB1 Nucleophilic Attack OxyanionHole Oxyanion Hole (Backbone Amides) Amide->OxyanionHole Stabilization of Tetrahedral Intermediate

Caption: Key interactions between NIPAB and the penicillin amidase active site.

Quantitative Data

The kinetic parameters for the hydrolysis of NIPAB by penicillin amidase vary depending on the source of the enzyme. The following table summarizes available data.

Enzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Alcaligenes faecalis0.0045952.1 x 107[9]
Escherichia coliNot explicitly statedNot explicitly statedNot explicitly stated
Kluyvera citrophilaNot explicitly statedNot explicitly statedNot explicitly stated

Note: While NIPAB is widely used as a substrate for penicillin amidases from various sources including E. coli and K. citrophila, specific Km and kcat values from the conducted searches were not found for these enzymes.

Experimental Protocols

Continuous Spectrophotometric Assay for Penicillin Amidase Activity

This protocol describes a standard method for determining the activity of penicillin amidase using NIPAB as a substrate.

Principle: The enzymatic hydrolysis of the colorless substrate, this compound (NIPAB), produces the yellow-colored 5-amino-2-nitrobenzoic acid. The rate of formation of this product is monitored by measuring the increase in absorbance at a specific wavelength.

Materials:

  • Penicillin amidase solution of unknown activity.

  • NIPAB stock solution (e.g., 10 mM in a suitable buffer, may require a small amount of organic solvent like DMSO for initial solubilization).

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Spectrophotometer capable of measuring absorbance at the wavelength of maximum absorbance for 5-amino-2-nitrobenzoic acid (typically around 405-410 nm).

  • Cuvettes.

  • Thermostated water bath or spectrophotometer with temperature control.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer and the NIPAB stock solution to achieve the desired final substrate concentration. The final volume is typically 1 mL.

  • Temperature Equilibration: Incubate the cuvette containing the reaction mixture at the desired assay temperature (e.g., 37 °C) for a few minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Add a small, known volume of the penicillin amidase solution to the cuvette, mix quickly but gently, and immediately start recording the absorbance at the predetermined wavelength as a function of time.

  • Data Acquisition: Record the absorbance for a period during which the reaction rate is linear.

  • Calculation of Enzyme Activity: The rate of the reaction (in moles of product formed per unit time) can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 5-amino-2-nitrobenzoic acid at the specific pH and wavelength, b is the path length of the cuvette (usually 1 cm), and c is the concentration of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

Experimental Workflow

Experimental_Workflow Workflow for Penicillin Amidase Activity Assay Start Start Prep_Reagents Prepare Reagents (Buffer, NIPAB solution) Start->Prep_Reagents Setup_Spectro Set up Spectrophotometer (Wavelength, Temperature) Prep_Reagents->Setup_Spectro Prep_Reaction_Mix Prepare Reaction Mixture in Cuvette Setup_Spectro->Prep_Reaction_Mix Equilibrate Equilibrate to Assay Temperature Prep_Reaction_Mix->Equilibrate Add_Enzyme Add Enzyme Solution & Mix Equilibrate->Add_Enzyme Record_Abs Record Absorbance vs. Time Add_Enzyme->Record_Abs Analyze_Data Analyze Data (Calculate initial rate) Record_Abs->Analyze_Data Calc_Activity Calculate Enzyme Activity Analyze_Data->Calc_Activity End End Calc_Activity->End

Caption: Workflow for the spectrophotometric assay of penicillin amidase.

Conclusion

This compound serves as an invaluable tool for the study of penicillin amidase. Its hydrolysis by the enzyme follows a well-established two-step catalytic mechanism involving a covalent acyl-enzyme intermediate. The chromogenic nature of one of its hydrolysis products facilitates a straightforward and continuous spectrophotometric assay, enabling the determination of enzyme activity and the study of its kinetic properties. The detailed understanding of this mechanism, supported by structural and kinetic data, is crucial for the rational design and engineering of penicillin amidases for various biotechnological applications, including the development of new semi-synthetic antibiotics.

References

The Discovery and History of 2-Nitro-5-(phenylacetylamino)-benzoic Acid: A Chromogenic Substrate for Penicillin Acylase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, commonly known by the acronym NIPAB, is a synthetic chromogenic substrate of significant importance in the field of enzymology, particularly for the study of penicillin acylases (also known as penicillin amidases). These enzymes are of immense industrial relevance, primarily in the production of 6-aminopenicillanic acid (6-APA), the core intermediate for the synthesis of a vast array of semi-synthetic penicillins. The development of NIPAB in the mid-20th century was a direct response to the analytical challenges associated with monitoring penicillin acylase activity, thereby facilitating crucial advancements in the understanding and application of this vital enzyme. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of this compound.

Discovery and Historical Context

The discovery of penicillin acylase activity dates back to the 1950s, and extensive research into its properties and potential applications began in the 1960s. However, studying the kinetics of this enzyme with its natural substrate, penicillin G, presented considerable difficulties. These challenges included the low Michaelis constant (Km) values, the absence of a distinct spectroscopic signal upon reaction, and significant product inhibition by phenylacetic acid.

To circumvent these obstacles, researchers sought to develop a synthetic substrate that would yield a colored product upon enzymatic cleavage, allowing for a straightforward and continuous spectrophotometric assay. This led to the design and synthesis of this compound. The key innovation in the design of NIPAB was the strategic placement of a nitro group ortho to the carboxylic acid and para to the amino group.

In 1974, Kutzbach and Rauenbusch reported the use of NIPAB as a chromogenic substrate for penicillin acylase from Escherichia coli.[1][2][3][4] Upon enzymatic cleavage of the amide bond by penicillin acylase, NIPAB is hydrolyzed into phenylacetic acid and 5-amino-2-nitrobenzoic acid. The latter product is a vibrant yellow chromophore, allowing for the continuous and facile monitoring of enzyme activity by measuring the change in absorbance over time. This development provided a reliable and sensitive method to determine the kinetic parameters of penicillin acylases and to screen for new, more efficient enzyme variants.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 52033-70-2
Molecular Formula C₁₅H₁₂N₂O₅
Molecular Weight 300.27 g/mol
Synonyms NIPAB, 6-Nitro-3-(phenylacetamido)benzoic acid
Appearance Yellow crystalline solid
Storage Temperature 2-8°C

Experimental Protocols

Synthesis of this compound

The synthesis of NIPAB is typically a two-step process. While the full detailed protocol from the original 1974 publication by Kutzbach and Rauenbusch could not be accessed for this guide, the general methodology involves an initial amide coupling reaction followed by a regioselective nitration.

Step 1: Amide Coupling to form 5-(phenylacetylamino)-benzoic acid

The first step involves the reaction of 5-aminobenzoic acid with phenylacetyl chloride. In this reaction, the amino group of 5-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride to form a stable amide bond.

  • Reactants: 5-aminobenzoic acid, Phenylacetyl chloride

  • Solvent: A suitable aprotic solvent.

  • Base: A non-nucleophilic base, such as triethylamine, is often used to neutralize the HCl generated during the reaction.

  • Procedure (General): Phenylacetyl chloride is typically added dropwise to a cooled solution of 5-aminobenzoic acid and the base in the solvent. The reaction mixture is stirred until completion, after which the intermediate product, 5-(phenylacetylamino)-benzoic acid, is isolated and purified.

Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

The second step is the controlled nitration of the intermediate to introduce a nitro group at the 2-position of the benzoic acid ring. This is a regioselective reaction, with the directing effects of the existing substituents favoring nitration at the desired position.

  • Reactant: 5-(phenylacetylamino)-benzoic acid

  • Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used.

  • Procedure (General): The intermediate is carefully added to the cold nitrating mixture. The reaction temperature is strictly controlled to prevent over-nitration or side reactions. After the reaction is complete, the mixture is poured onto ice to precipitate the final product, this compound. The product is then collected by filtration, washed, and purified, typically by recrystallization.

Caption: General workflow for the synthesis of NIPAB.

Enzymatic Assay of Penicillin Acylase using NIPAB

The use of NIPAB provides a continuous spectrophotometric assay for determining the activity of penicillin acylase.

  • Principle: Penicillin acylase catalyzes the hydrolysis of NIPAB to phenylacetic acid and 5-amino-2-nitrobenzoic acid. The formation of the yellow-colored 5-amino-2-nitrobenzoic acid is monitored by measuring the increase in absorbance at a specific wavelength (typically around 405-415 nm).

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • NIPAB stock solution (dissolved in a suitable organic solvent like DMSO and then diluted in buffer)

    • Penicillin acylase solution

  • Procedure:

    • Prepare a reaction mixture containing the buffer and NIPAB in a cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately start monitoring the increase in absorbance at the appropriate wavelength using a spectrophotometer.

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The enzyme activity can be calculated using the Beer-Lambert law, with the known molar extinction coefficient of 5-amino-2-nitrobenzoic acid under the assay conditions.

Enzymatic_Assay cluster_reaction Enzymatic Reaction cluster_detection Spectrophotometric Detection cluster_analysis Data Analysis NIPAB NIPAB (Colorless) Products Phenylacetic acid + 5-amino-2-nitrobenzoic acid (Yellow) NIPAB->Products Hydrolysis PA Penicillin Acylase PA->Products Spectrophotometer Spectrophotometer (measures absorbance at ~410 nm) Products->Spectrophotometer Rate Initial Reaction Rate Spectrophotometer->Rate Kinetics Kinetic Parameters (Km, kcat) Rate->Kinetics

Caption: Workflow for the enzymatic assay of penicillin acylase using NIPAB.

Quantitative Data

The development of the NIPAB assay has enabled the determination of key kinetic parameters for penicillin acylases from various microbial sources. A summary of representative kinetic constants is provided below.

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Escherichia coliNIPAB---
Alcaligenes faecalisNIPAB0.0045952.1 x 10⁷
Alcaligenes faecalisBenzylpenicillin0.0042541.3 x 10⁷
Kluyvera citrophilaBenzylpenicillin2.7--

Note: Data for E. coli with NIPAB was not explicitly found in the provided search results, and the Km for K. citrophila was determined with benzylpenicillin.

Signaling Pathways and Logical Relationships

It is important to clarify that this compound is a synthetic tool compound, a substrate designed for a specific enzyme, and is not known to be involved in any biological signaling pathways. Its utility lies in its ability to be enzymatically processed to produce a measurable signal, which is directly proportional to the activity of the enzyme of interest. The logical relationship is a direct cause-and-effect: the presence and activity of penicillin acylase cause the hydrolysis of NIPAB, leading to the production of a colored compound.

Logical_Relationship Enzyme Penicillin Acylase (Present and Active) Hydrolysis Enzymatic Hydrolysis Enzyme->Hydrolysis Substrate NIPAB (Colorless Substrate) Substrate->Hydrolysis Product 5-amino-2-nitrobenzoic acid (Yellow Product) Hydrolysis->Product Signal Increase in Absorbance (Measurable Signal) Product->Signal

Caption: Logical relationship of the NIPAB-based penicillin acylase assay.

Conclusion

The development of this compound was a pivotal advancement in the study of penicillin acylases. By providing a simple and reliable colorimetric assay, NIPAB has greatly facilitated the characterization of these industrially significant enzymes, enabling detailed kinetic studies and high-throughput screening for improved enzyme variants. This in-depth guide has provided a comprehensive overview of the history, synthesis, and application of this important research tool, underscoring its continued relevance in both academic and industrial settings.

References

An In-depth Technical Guide to the Derivatives of 2-Nitro-5-(phenylacetylamino)-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives of 2-Nitro-5-(phenylacetylamino)-benzoic acid. This core structure, a substituted nitrobenzoic acid, offers a versatile scaffold for the development of novel therapeutic agents. This document details synthetic methodologies for the preparation of various amide and ester derivatives and outlines protocols for their biological evaluation. While the parent compound is well-known as a chromogenic substrate for penicillin amidase, its derivatives exhibit a range of potential pharmacological activities, including antimicrobial and anticancer effects. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of new drugs based on this chemical motif.

Introduction

This compound is a multifaceted molecule that has carved a niche for itself in both biocatalysis and as a precursor for more complex chemical entities.[1] Its structure incorporates several key functional groups: a carboxylic acid, a nitro group, and a phenylacetamide moiety, each contributing to its chemical reactivity and potential for biological interactions. The primary and most well-documented application of the parent compound is as a chromogenic substrate for penicillin G acylase (PGA), an enzyme of significant industrial relevance in the production of semi-synthetic penicillins.[1] The enzymatic cleavage of the amide bond by PGA yields 5-amino-2-nitrobenzoic acid, a yellow-colored product that allows for a straightforward spectrophotometric assay of enzyme activity.[1]

Beyond this application, the inherent structural features of this compound make it an attractive starting point for the synthesis of a diverse library of derivatives. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, can significantly influence the electronic properties and biological activity of the resulting molecules.[2] The carboxylic acid and the secondary amide provide reactive handles for the generation of a wide array of ester and amide derivatives, respectively. This guide will delve into the synthetic routes to access these derivatives and explore their potential as antimicrobial and anticancer agents, providing detailed experimental protocols and summarizing available quantitative data to facilitate further research and development in this area.

Synthesis of Derivatives

The synthesis of derivatives of this compound primarily involves modifications at the carboxylic acid and the aromatic amine of the aniline precursor. The general synthetic strategies are outlined below.

Synthesis of Amide Derivatives

The synthesis of N-substituted benzamide derivatives of this compound can be achieved through a multi-step process starting from a suitable substituted aniline.

A general synthetic pathway involves the following key steps:

  • Amidation of a substituted aniline: Reaction of a substituted aniline with the core benzoic acid structure.[3]

  • Activation of the carboxylic acid: Conversion of the carboxylic acid group to a more reactive species, such as an acid chloride.[3]

  • Ammonolysis: Reaction of the activated acid with ammonia to form the final benzamide derivative.[3]

G General Synthesis of Amide Derivatives sub_aniline Substituted Aniline intermediate N-Substituted Intermediate sub_aniline->intermediate Fusion benzoic_acid This compound benzoic_acid->intermediate acid_chloride Acid Chloride Derivative intermediate->acid_chloride PCl5, CH2Cl2 final_product N-Substituted Benzamide Derivative acid_chloride->final_product aq. NH4OH

Figure 1: General workflow for the synthesis of amide derivatives.
Synthesis of Ester Derivatives

Ester derivatives can be synthesized through the esterification of the carboxylic acid group of this compound with various alcohols in the presence of an acid catalyst.

Biological Activities and Evaluation Protocols

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial potential of these derivatives can be attributed to the presence of the nitroaromatic scaffold, a common feature in many antimicrobial compounds.

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial activity.[2]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[2]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

G Workflow for MIC Assay start Prepare Standardized Inoculum dilution Serially Dilute Test Compounds in 96-well Plate start->dilution inoculation Inoculate Wells with Microbial Suspension dilution->inoculation incubation Incubate Plate inoculation->incubation read Determine MIC (Lowest Concentration with No Visible Growth) incubation->read

Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity

The anticancer potential of N-substituted 2-nitroaniline derivatives has been explored, with some compounds showing significant cytotoxicity against various cancer cell lines.[2] The mechanism of action is often linked to the bioreductive activation of the nitro group under the hypoxic conditions prevalent in solid tumors.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

G Workflow for MTT Assay start Seed Cancer Cells in 96-well Plate treatment Treat Cells with Test Compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Solution incubation->mtt_add formazan Incubate to Form Formazan Crystals mtt_add->formazan dissolve Dissolve Formazan with DMSO formazan->dissolve read Measure Absorbance and Calculate IC50 dissolve->read

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Quantitative Data Summary

While specific quantitative data for a broad range of this compound derivatives are not extensively available in the public domain, the following tables present a conceptual framework for how such data would be organized for comparative analysis.

Table 1: Antimicrobial Activity of this compound Derivatives (Conceptual)

Compound IDDerivative TypeR-GroupTest OrganismMIC (µg/mL)
A-1 Amide-CH₃S. aureusData not available
A-2 Amide-C₂H₅E. coliData not available
E-1 Ester-CH₃C. albicansData not available
E-2 Ester-C₂H₅S. aureusData not available

Table 2: Anticancer Activity of this compound Derivatives (Conceptual)

Compound IDDerivative TypeR-GroupCancer Cell LineIC50 (µM)
A-3 Amide-PhenylHCT116Data not available
A-4 Amide-4-ChlorophenylMCF-7Data not available
E-3 Ester-PropylA549Data not available
E-4 Ester-ButylHeLaData not available

Signaling Pathways

The biological activity of nitroaromatic compounds is often linked to their ability to undergo bioreduction, leading to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can interact with various cellular macromolecules, including DNA and proteins, leading to cytotoxicity. In the context of anticancer activity, the hypoxic environment of solid tumors can enhance the reductive activation of nitro compounds, leading to selective tumor cell killing.

For N-acyl-2-nitroanilines, the mechanism of action can also involve intramolecular interactions and rearrangements upon activation.[4] While specific signaling pathways for derivatives of this compound have not been elucidated, it is plausible that they could modulate pathways involved in cellular stress responses, apoptosis, and cell cycle regulation.

G Potential Mechanism of Action compound Nitroaromatic Derivative bioreduction Bioreduction (e.g., in hypoxic tumor cells) compound->bioreduction reactive_species Reactive Intermediates (Nitroso, Hydroxylamine) bioreduction->reactive_species cellular_targets Cellular Macromolecules (DNA, Proteins) reactive_species->cellular_targets cellular_response Cellular Stress, Apoptosis, Cell Cycle Arrest cellular_targets->cellular_response cell_death Cell Death cellular_response->cell_death

Figure 4: Postulated mechanism of action for nitroaromatic derivatives.

Conclusion and Future Directions

The scaffold of this compound presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the potential for diverse biological activities, warrants further investigation. Future research should focus on the synthesis and systematic biological evaluation of a broader range of amide and ester derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also crucial to elucidate the specific signaling pathways modulated by these compounds and to identify their molecular targets. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

Spectroscopic and Methodological Profile of 2-Nitro-5-(phenylacetylamino)-benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-Nitro-5-(phenylacetylamino)-benzoic acid. These predictions are derived from the compound's known structure and comparison with spectroscopic data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its atomic connectivity and chemical environment.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignmentNotes
~11.0 - 13.0Broad SingletCarboxylic Acid (-COOH)Chemical shift is highly dependent on solvent and concentration.
~10.5SingletAmide (-NH-)May exhibit broadening.
~8.6DoubletAromatic H (H-6)Ortho-coupling to H-4.
~8.2Doublet of DoubletsAromatic H (H-4)Ortho-coupling to H-6, meta-coupling to H-3.
~7.9DoubletAromatic H (H-3)Meta-coupling to H-4.
~7.2 - 7.4MultipletPhenylacetyl Aromatic (5H)Overlapping signals for the monosubstituted phenyl ring.
~3.6SingletMethylene (-CH₂-)Sharp singlet characteristic of the methylene bridge.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)Assignment
~170.1Amide Carbonyl (C=O)
~166.5Carboxylic Acid Carbonyl (C=O)
~148.0Aromatic C-NO₂
~142.1Aromatic C-NH
~135.5Phenylacetyl Aromatic C (quaternary)
~130.0Aromatic C-COOH
~129.0Phenylacetyl Aromatic CH
~128.5Phenylacetyl Aromatic CH
~127.0Phenylacetyl Aromatic CH
~125.8Aromatic CH (C-4)
~122.3Aromatic CH (C-6)
~118.5Aromatic CH (C-3)
~43.5Methylene C (-CH₂)

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Functional Group Assignment
3300 - 2500O-H stretch (Carboxylic Acid, broad due to H-bonding)
~3250N-H stretch (Amide)
~3100 - 3000Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1700C=O stretch (Carboxylic Acid)
~1660C=O stretch (Amide I band)
1600, 1480Aromatic C=C stretch
~1580N-H bend (Amide II band)
1525, 1345N-O asymmetric & symmetric stretch (Nitro group)
~1300C-N stretch
~1250C-O stretch (Carboxylic Acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (Predicted)Proposed Fragment
300[M]⁺ (Molecular Ion)
283[M - OH]⁺
255[M - COOH]⁺
181[M - C₇H₇O]⁺ (Loss of phenylacetyl radical)
135[C₇H₅NO₂]⁺ (Aminonitrobenzoic acylium ion)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in a standard penicillin amidase assay.

Synthesis of this compound

The synthesis is typically a two-step process involving an initial amidation followed by a regioselective nitration.[1]

Step 1: Synthesis of 5-(Phenylacetylamino)-benzoic acid

  • Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 5-aminobenzoic acid (10 mmol) in 50 mL of a suitable solvent like 1,4-dioxane or aqueous sodium bicarbonate solution.

  • Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add phenylacetyl chloride (11 mmol, 1.1 equivalents) dropwise from the addition funnel over 30 minutes with vigorous stirring. If using an aqueous base, maintain the pH between 8-9 by the concurrent addition of 2M NaOH.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: If using an organic solvent, remove it under reduced pressure. If aqueous, acidify the mixture to pH 2-3 with 2M HCl. The white precipitate of 5-(phenylacetylamino)-benzoic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Nitration to this compound

  • Reagents and Setup: In a 100 mL flask, carefully add concentrated sulfuric acid (20 mL) and cool to 0 °C in an ice-salt bath.

  • Dissolution: Slowly add the dried 5-(phenylacetylamino)-benzoic acid (5 mmol) from Step 1 to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (5.5 mmol, 1.1 equivalents) to concentrated sulfuric acid (5 mL) in a separate cooled vial. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow precipitate will form.

  • Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral to litmus paper. Dry the product, this compound, under vacuum.

Penicillin Amidase Activity Assay Protocol

This protocol describes a spectrophotometric assay to measure the activity of penicillin amidase using NIPAB as the substrate. The assay relies on the enzymatic cleavage of NIPAB to produce the yellow-colored 5-amino-2-nitrobenzoic acid, which can be monitored at 405 nm.[1][2]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

    • Substrate Stock Solution (NIPAB): Prepare a 10 mM stock solution of this compound in a small amount of DMSO and dilute to the final volume with the Assay Buffer.

    • Enzyme Solution: Prepare a solution of penicillin amidase in cold Assay Buffer to the desired concentration.

  • Assay Procedure:

    • Set up a quartz cuvette with a 1 cm path length in a spectrophotometer thermostatted to 37 °C.

    • To the cuvette, add 950 µL of Assay Buffer and 50 µL of the 10 mM NIPAB stock solution for a final concentration of 0.5 mM.

    • Allow the solution to equilibrate to 37 °C for 5 minutes.

    • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution and mix immediately by inversion.

    • Monitor the increase in absorbance at 405 nm over time (e.g., every 15 seconds for 5 minutes).

  • Data Analysis:

    • Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for 5-amino-2-nitrobenzoic acid at 405 nm and pH 7.5 is required.

Visualizations

The following diagrams illustrate key workflows and reactions related to this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Amidation Step 1: Amidation (5-Aminobenzoic Acid + Phenylacetyl Chloride) Nitration Step 2: Nitration (HNO₃ / H₂SO₄) Amidation->Nitration Purification Purification (Filtration & Washing) Nitration->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy MS Mass Spectrometry

Caption: Workflow for the synthesis and characterization of the title compound.

G Reactants This compound (NIPAB, Colorless) + H₂O Enzyme Penicillin Amidase Reactants->Enzyme Products 5-Amino-2-nitrobenzoic acid (Intensely Yellow) + Phenylacetic Acid Enzyme->Products

Caption: Enzymatic cleavage of NIPAB by Penicillin Amidase.

References

physical characteristics of crystalline 2-Nitro-5-(phenylacetylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of Crystalline 2-Nitro-5-(phenylacetylamino)-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its CAS number 52033-70-2, is a yellow crystalline solid of significant interest in biocatalysis and organic synthesis.[1] Structurally, it features a nitro group, an amide linkage, and a carboxylic acid functional group, which provide multiple reactive sites for chemical transformations.[2] This compound is most notably utilized as a chromogenic substrate for the enzyme penicillin amidase (also known as penicillin G acylase or PGA).[2] The enzymatic cleavage of this compound yields phenylacetic acid and 5-amino-2-nitrobenzoic acid, the latter of which is intensely yellow. This property allows for a simple and continuous spectrophotometric assay to measure the activity of penicillin amidase, an enzyme crucial for the industrial production of semi-synthetic penicillins.[2] This guide provides a comprehensive overview of its physical characteristics, experimental protocols for its synthesis and analysis, and its primary application in enzymatic assays.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for handling, storage, and experimental design.

PropertyValueCitations
CAS Number 52033-70-2[2][3][4][5]
Molecular Formula C₁₅H₁₂N₂O₅[4][5][6]
Molecular Weight 300.27 g/mol [2][4]
Appearance Yellow Crystalline Solid[1][6]
Boiling Point 599.6 ± 50.0 °C (Predicted)[1][5][6]
Density 1.446 ± 0.06 g/cm³ (Predicted)[1][5][6]
Solubility Ethanol: 9.80-10.20 mg/mL (clear, faintly yellow to yellow solution)[3]
Storage Conditions 2-8°C[1][3][5][6]
pKa 2.05 ± 0.25 (Predicted)[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

Synthesis Protocol

The synthesis is a two-step process involving amide bond formation followed by regioselective nitration.[2]

  • Step 1: Amide Coupling to form 5-(phenylacetylamino)-benzoic acid

    • Reactants : 5-aminobenzoic acid and phenylacetyl chloride.[2]

    • Procedure : In a suitable reaction vessel, dissolve 5-aminobenzoic acid in an appropriate solvent. The amino group of 5-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride.[2] This condensation reaction is typically performed under controlled temperature conditions to form the stable amide linkage of the intermediate, 5-(phenylacetylamino)-benzoic acid.[2]

    • Work-up : After the reaction is complete, the intermediate product is isolated, purified (e.g., by recrystallization), and dried.

  • Step 2: Nitration

    • Reactants : 5-(phenylacetylamino)-benzoic acid and a nitrating mixture (concentrated nitric and sulfuric acids).[2]

    • Procedure : The intermediate from Step 1 is subjected to a controlled nitration reaction. The nitrating mixture is added carefully, maintaining a low temperature to control the regioselectivity of the reaction and introduce the nitro group at the 2-position of the benzoic acid ring.[2]

    • Work-up : The final product, this compound, is precipitated, filtered, washed to remove residual acids, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield a crystalline solid.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitration A 5-Aminobenzoic Acid C Condensation Reaction A->C B Phenylacetyl Chloride B->C D Intermediate: 5-(phenylacetylamino)-benzoic acid C->D F Controlled Nitration D->F E Nitrating Mixture (HNO₃/H₂SO₄) E->F G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the molecular structure and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy :

    • Objective : To identify the key functional groups in the molecule.

    • Methodology : A small amount of the crystalline solid is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded.

    • Expected Peaks :

      • ~1700-1720 cm⁻¹ : C=O stretch of the carboxylic acid.[2]

      • ~1660-1680 cm⁻¹ : Amide I band (primarily C=O stretch).[2]

      • ~1520-1560 cm⁻¹ : Asymmetric N-O stretch of the nitro group.[2]

      • ~1340-1380 cm⁻¹ : Symmetric N-O stretch of the nitro group.[2]

      • > 3000 cm⁻¹ : Aromatic C-H stretches.[2]

      • < 3000 cm⁻¹ : Aliphatic C-H stretches from the -CH₂- group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To determine the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

    • Methodology : The crystalline sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Both ¹H and ¹³C NMR spectra are acquired.

    • Expected ¹H NMR Signals (Predicted) :

      • δ 7.2-7.4 ppm : A multiplet corresponding to the protons on the phenyl ring of the phenylacetyl group.[2]

      • ~δ 3.6 ppm : A sharp singlet for the methylene (-CH₂-) protons.[2]

      • Distinct multiplets : Signals for the three protons on the substituted benzoic acid ring.[2]

      • Broad singlets : Resonances for the amide (N-H) and carboxylic acid (O-H) protons, with chemical shifts that are dependent on solvent and concentration.[2]

    • Expected ¹³C NMR Signals : The spectrum would show key resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic methylene carbon.[2]

Application in Enzymatic Assays

The primary application of this compound is in the field of biocatalysis as a chromogenic substrate for penicillin amidase (PGA).

G cluster_0 Enzymatic Hydrolysis cluster_1 Products cluster_2 Detection A 2-Nitro-5-(phenylacetylamino)- benzoic acid (Substrate, Colorless) C Hydrolysis of Amide Bond A->C B Penicillin Amidase (Enzyme) B->C D Phenylacetic Acid C->D E 5-Amino-2-nitrobenzoic acid (Chromogenic Product, Intense Yellow) C->E F Spectrophotometric Measurement of Yellow Color Intensity E->F

Caption: Enzymatic cleavage of the subject compound by Penicillin Amidase.

The enzymatic reaction involves the hydrolysis of the amide bond, releasing 5-amino-2-nitrobenzoic acid.[2] This product has a distinct yellow color, allowing for the continuous monitoring of enzyme activity by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.[2] This assay is instrumental for studying the kinetics and mechanisms of penicillin acylases.[2]

References

Methodological & Application

Application Notes and Protocols for Penicillin Amidase Assay Using NIPAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin amidase, also known as penicillin acylase, is a key enzyme in the pharmaceutical industry, primarily utilized for the production of semi-synthetic penicillins. It catalyzes the hydrolysis of the amide bond in penicillin G and related compounds, yielding 6-aminopenicillanic acid (6-APA), a crucial intermediate for the synthesis of various β-lactam antibiotics. Accurate and efficient determination of penicillin amidase activity is paramount for enzyme characterization, process optimization, and quality control.

This document provides a detailed protocol for the spectrophotometric assay of penicillin amidase activity using the chromogenic substrate 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB). The hydrolysis of NIPAB by penicillin amidase yields 2-nitro-5-aminobenzoic acid (NABA), a yellow-colored product, allowing for a continuous and straightforward colorimetric assay.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of NIPAB by penicillin amidase. The enzyme cleaves the amide bond, releasing NABA, which exhibits strong absorbance at a specific wavelength, allowing for the quantification of enzyme activity.

Reaction:

NIPAB (colorless) + H₂O ---(Penicillin Amidase)---> Phenylacetic acid + 2-nitro-5-aminobenzoic acid (NABA) (yellow)

The rate of formation of the yellow-colored NABA is directly proportional to the penicillin amidase activity and can be monitored spectrophotometrically.

Quantitative Data

The following table summarizes key quantitative data for the penicillin amidase assay using NIPAB. These values are compiled from various studies and may vary depending on the specific enzyme source and reaction conditions.

ParameterValueSource
Substrate 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB)
Enzyme Penicillin Amidase (Penicillin Acylase)EC 3.5.1.11
Product (Chromophore) 2-nitro-5-aminobenzoic acid (NABA)
Wavelength of Max. Absorbance (λmax) for NABA 405 nm[1][2]
Molar Extinction Coefficient (ε) of NABA ~9.6 mM⁻¹cm⁻¹ at pH 7.5
Optimal pH Range 7.0 - 8.0[1][3]
Optimal Temperature Range 25 - 37 °C[3][4][5][6]
Michaelis-Menten Constant (Km) for NIPAB Varies with enzyme source (e.g., E. coli): ~12-20 µM[7]
Catalytic Rate Constant (kcat) for NIPAB Varies with enzyme source[8][9]

Experimental Protocols

Reagent Preparation

1. Phosphate Buffer (50 mM, pH 7.5):

  • Prepare a stock solution of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).

  • Mix the two solutions in appropriate ratios to achieve a final pH of 7.5. Verify the pH with a calibrated pH meter.

  • This buffer will be used for preparing the substrate and enzyme solutions.

2. NIPAB Substrate Solution (1 mM):

  • NIPAB can be sparingly soluble in aqueous solutions. It is recommended to first dissolve NIPAB in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting with the phosphate buffer.

  • Procedure:

    • Weigh out the required amount of NIPAB.

    • Dissolve it in a minimal volume of DMSO (e.g., 10-20% of the final volume).

    • Slowly add the 50 mM phosphate buffer (pH 7.5) while vortexing to reach the final desired concentration of 1 mM.

    • Prepare this solution fresh daily and protect it from light.

3. Penicillin Amidase Enzyme Solution:

  • The concentration of the enzyme solution should be adjusted to ensure a linear rate of absorbance change over a reasonable time frame (e.g., 5-10 minutes).

  • Procedure:

    • Prepare a stock solution of the penicillin amidase in cold 50 mM phosphate buffer (pH 7.5).

    • Perform serial dilutions of the enzyme stock solution to determine the optimal concentration for the assay. The final enzyme concentration in the reaction mixture should be in the range that gives a ΔA₄₀₅/min between 0.02 and 0.2.

Assay Procedure
  • Set up the Spectrophotometer:

    • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

    • Set the wavelength to 405 nm.

    • Set the temperature of the cuvette holder to the desired assay temperature (e.g., 37°C).

  • Prepare the Reaction Mixture:

    • In a 1 mL cuvette, add the following in the specified order:

      • 880 µL of 50 mM Phosphate Buffer (pH 7.5)

      • 100 µL of 1 mM NIPAB solution

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction and Measure Absorbance:

    • To start the reaction, add 20 µL of the appropriately diluted penicillin amidase solution to the cuvette.

    • Immediately mix the contents by gently pipetting up and down or by inverting the cuvette (if sealed with a cap).

    • Start the spectrophotometer measurement immediately.

    • Record the absorbance at 405 nm every 30 seconds for a total of 5-10 minutes.

  • Blank Measurement:

    • Prepare a blank by adding 20 µL of the phosphate buffer instead of the enzyme solution to the reaction mixture.

    • Measure the absorbance of the blank under the same conditions to account for any non-enzymatic hydrolysis of NIPAB.

Data Analysis
  • Calculate the Rate of Reaction (ΔA₄₀₅/min):

    • Plot the absorbance at 405 nm against time (in minutes).

    • Determine the initial linear portion of the curve.

    • Calculate the slope of this linear portion, which represents the rate of change of absorbance per minute (ΔA₄₀₅/min).

    • Subtract the rate of the blank from the rate of the sample.

  • Calculate Enzyme Activity:

    • The activity of the enzyme can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA₄₀₅/min) * V_total / (ε * l * V_enzyme)

      Where:

      • ΔA₄₀₅/min = The rate of absorbance change per minute (after subtracting the blank).

      • V_total = Total volume of the reaction mixture (in mL).

      • ε = Molar extinction coefficient of NABA at 405 nm (~9.6 mM⁻¹cm⁻¹).

      • l = Path length of the cuvette (usually 1 cm).

      • V_enzyme = Volume of the enzyme solution added to the reaction (in mL).

    • One unit (U) of penicillin amidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NABA per minute under the specified conditions.

Visualizations

Signaling Pathway of NIPAB Hydrolysis

NIPAB_Hydrolysis cluster_reaction Enzymatic Reaction NIPAB NIPAB Products Products NIPAB->Products Hydrolysis H2O H2O Penicillin Amidase Penicillin Amidase Penicillin Amidase->Products Phenylacetic_acid Phenylacetic acid Products->Phenylacetic_acid NABA 2-nitro-5-aminobenzoic acid (NABA) (Yellow Product) Products->NABA

Caption: Enzymatic hydrolysis of NIPAB by penicillin amidase.

Experimental Workflow for Penicillin Amidase Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffer, NIPAB, and Enzyme Solutions Spectro_Setup Set up Spectrophotometer (405 nm, 37°C) Reagent_Prep->Spectro_Setup Reaction_Mix Prepare Reaction Mixture in Cuvette (Buffer + NIPAB) Spectro_Setup->Reaction_Mix Incubate Incubate at 37°C for 5 min Reaction_Mix->Incubate Start_Reaction Add Enzyme to Initiate Reaction Incubate->Start_Reaction Measure_Abs Measure Absorbance at 405 nm (every 30s for 5-10 min) Start_Reaction->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Rate (ΔA/min) Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity (U/mL) Calc_Rate->Calc_Activity

Caption: Workflow for the penicillin amidase assay using NIPAB.

Logical Relationship of Assay Components

Logical_Relationship Penicillin_Amidase Penicillin Amidase Activity NIPAB_Hydrolysis Rate of NIPAB Hydrolysis Penicillin_Amidase->NIPAB_Hydrolysis is proportional to NABA_Formation Rate of NABA Formation NIPAB_Hydrolysis->NABA_Formation is equal to Absorbance_Change Rate of Absorbance Change at 405 nm NABA_Formation->Absorbance_Change is measured by

Caption: Relationship between enzyme activity and measurement.

References

Application Notes and Protocols for Colorimetric Determination of Penicillin Acylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillin acylase (PA), also known as penicillin amidohydrolase, is a key industrial enzyme primarily used in the production of semi-synthetic β-lactam antibiotics.[1][2][3] It catalyzes the hydrolysis of the amide bond in natural penicillins, such as penicillin G or penicillin V, to produce 6-aminopenicillanic acid (6-APA).[1][2][4] 6-APA is the essential precursor for the synthesis of a wide array of semi-synthetic penicillins with improved antibacterial spectra and resistance to β-lactamases.[1][5] Accurate and efficient determination of penicillin acylase activity is crucial for enzyme characterization, process optimization, and quality control in pharmaceutical manufacturing.

This document provides detailed protocols for two robust and widely used colorimetric assays for determining penicillin acylase activity: the p-Dimethylaminobenzaldehyde (PDAB) method and the Ninhydrin method. Both assays quantify the amount of 6-APA produced from the enzymatic hydrolysis of penicillin. Additionally, an overview of a direct chromogenic substrate method using 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB) is presented.

Principle of the Assays

The determination of penicillin acylase activity is based on the quantification of one of its reaction products, 6-aminopenicillanic acid (6-APA).

  • p-Dimethylaminobenzaldehyde (PDAB) Method: This method relies on the condensation reaction between the primary amino group of 6-APA and p-dimethylaminobenzaldehyde (PDAB) in a weakly acidic environment. This reaction forms a yellow Schiff base, and the intensity of the color, which is directly proportional to the 6-APA concentration, is measured spectrophotometrically at approximately 415 nm.[4][6]

  • Ninhydrin Method: This classic assay detects the primary amino group of 6-APA.[6] Ninhydrin reacts with the amino acid to produce a deep purple-colored compound known as Ruhemann's purple, which is quantified by measuring its absorbance at 570 nm.[6][7][8]

  • 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB) Method: This is a direct spectrophotometric assay that uses a chromogenic substrate, NIPAB. Penicillin acylase hydrolyzes NIPAB to yield 2-nitro-5-aminobenzoic acid (NABA), a yellow-colored product that can be continuously monitored at 405 nm.[4][9][10] This method is particularly useful for kinetic studies.[9][10]

Enzymatic Reaction Pathway

The fundamental enzymatic reaction catalyzed by penicillin acylase is the hydrolysis of the amide bond of penicillin G, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid (PAA).

Enzymatic_Reaction PenG Penicillin G Enzyme Penicillin Acylase PenG->Enzyme H2O H₂O H2O->Enzyme 6-APA 6-Aminopenicillanic Acid (6-APA) Enzyme->6-APA PAA Phenylacetic Acid (PAA) Enzyme->PAA Products Products

Caption: Enzymatic hydrolysis of Penicillin G by Penicillin Acylase.

Experimental Protocols

Method 1: p-Dimethylaminobenzaldehyde (PDAB) Assay

This protocol is adapted for the quantification of 6-APA produced by the enzymatic reaction.

1. Materials and Reagents:

  • 6-Aminopenicillanic acid (6-APA) standard

  • Penicillin G potassium salt (substrate)

  • Penicillin Acylase enzyme preparation

  • p-Dimethylaminobenzaldehyde (PDAB)

  • Methanol

  • Acetic acid

  • Sodium acetate

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Distilled or deionized water

  • UV-Vis Spectrophotometer

2. Reagent Preparation:

  • 6-APA Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of 6-APA and dissolve it in 100 mL of distilled water. Prepare fresh working standards by diluting the stock solution.

  • PDAB Reagent (1% w/v): Dissolve 1 g of PDAB in 100 mL of methanol.

  • Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.

  • Substrate Solution (e.g., 10 mM Penicillin G): Dissolve the appropriate amount of Penicillin G potassium salt in 0.1 M sodium phosphate buffer (pH 8.0).

3. Experimental Workflow:

PDAB_Workflow Start Start Enzyme_Reaction 1. Enzymatic Reaction: Incubate Penicillin G with Penicillin Acylase Start->Enzyme_Reaction Stop_Reaction 2. Stop Reaction (e.g., heat inactivation or pH change) Enzyme_Reaction->Stop_Reaction Add_PDAB 3. Add PDAB Reagent and Acetate Buffer Stop_Reaction->Add_PDAB Incubate 4. Incubate at 60°C for 30 min Add_PDAB->Incubate Cool 5. Cool to Room Temperature Incubate->Cool Measure_Abs 6. Measure Absorbance at 415 nm Cool->Measure_Abs End End Measure_Abs->End

Caption: Workflow for the PDAB colorimetric assay.

4. Standard Curve for 6-APA:

  • Prepare a series of dilutions of the 6-APA standard stock solution to obtain concentrations ranging from 0 to 4 mM.[5]

  • To each tube, add 3.5 mL of 5 mM PDAB solution.[5]

  • Allow the mixture to stand for 5 minutes.[5]

  • Measure the absorbance at 415 nm using a spectrophotometer.[5]

  • Plot the absorbance values against the corresponding 6-APA concentrations to generate a standard curve.

5. Enzyme Activity Assay:

  • Set up the enzymatic reaction by mixing the penicillin G substrate solution with the penicillin acylase preparation. A typical reaction might contain 10 mM penicillin G in 0.1 M sodium phosphate buffer at pH 8.0.[4]

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by boiling for 5 minutes).

  • Take an aliquot of the reaction mixture and add the PDAB reagent and acetate buffer as described for the standard curve.

  • Incubate at 60°C for 30 minutes.[6]

  • Cool the tubes to room temperature.

  • Measure the absorbance at 415 nm.

  • Determine the concentration of 6-APA produced from the standard curve.

6. Calculation of Enzyme Activity: One unit of penicillin acylase activity is defined as the amount of enzyme that produces 1 µmol of 6-APA per minute under the specified conditions.

Activity (U/mL) = (µmol of 6-APA produced) / (reaction time in min × volume of enzyme in mL)

Method 2: Ninhydrin Assay

This protocol is an alternative for the quantification of 6-APA.

1. Materials and Reagents:

  • All materials from the PDAB method (excluding PDAB and associated reagents).

  • Ninhydrin

  • Hydrindantin

  • Dimethyl sulfoxide (DMSO)

  • Potassium acetate

  • Acetic acid

  • 2-Propanol

2. Reagent Preparation:

  • Ninhydrin Reagent: An optimal mixture consists of 0.8 mol/L potassium acetate, 1.6 mol/L acetic acid, 20 mg/mL ninhydrin, and 0.8 mg/mL hydrindantin in a DMSO/acetate buffer (40/60, v/v).[6]

3. Standard Curve and Enzyme Activity Assay:

  • Follow the same procedure for the enzymatic reaction as in the PDAB method.

  • For the standard curve, use the 6-APA standard dilutions.

  • To a known volume of the standard or reaction sample, add the ninhydrin reagent.

  • Heat the reaction mixture in a water bath at 90°C for 45 minutes.[6]

  • Cool the tubes to room temperature.

  • Dilute the samples with a 50/50 (v/v) solution of 2-propanol/water.[6]

  • Measure the absorbance of the purple-colored solution at 570 nm against a reagent blank.[6]

  • Construct a standard curve and calculate the enzyme activity as described in the PDAB method.

Data Presentation

The following tables summarize key quantitative parameters for the described spectrophotometric methods, allowing for easy comparison.

Table 1: Summary of Assay Parameters

ParameterPDAB MethodNinhydrin MethodNIPAB Method
Analyte 6-Aminopenicillanic Acid (6-APA)6-Aminopenicillanic Acid (6-APA)2-Nitro-5-aminobenzoic acid (NABA)
Chromogenic Reagent p-DimethylaminobenzaldehydeNinhydrinNone (Direct Substrate)
Wavelength (λmax) ~415 nm[4][6]570 nm[6]405 nm[4]
Color of Product Yellow[6]Purple (Ruhemann's purple)[6]Yellow
Reaction pH Weakly Acidic (~4.5)[6]Not specified for color reactionDependent on enzyme optimum
Incubation Temperature 60°C[6]90°C[6]Dependent on enzyme optimum
Incubation Time 30 minutes[6]45 minutes[6]Continuous (for kinetics)

Table 2: Example Reagent Concentrations

ReagentConcentrationMethod
6-APA Standard0 - 4 mM[5]PDAB & Ninhydrin
PDAB1% (w/v) in Methanol[6] or 5 mM solution[5]PDAB
Ninhydrin ReagentSee Protocol[6]Ninhydrin
Penicillin G Substrate10 mM[4]PDAB & Ninhydrin

Conclusion

The colorimetric assays described provide reliable and accessible methods for determining penicillin acylase activity. The PDAB method offers a straightforward approach with a specific reaction for 6-APA. The ninhydrin assay is a classic and sensitive method for primary amine detection. The choice of assay will depend on the specific experimental requirements, available equipment, and the desired level of throughput. For high-throughput screening and detailed kinetic analysis, the use of a direct chromogenic substrate like NIPAB is recommended.[9][10] These protocols serve as a valuable resource for researchers and professionals in the field of enzyme technology and antibiotic development.

References

Determining Penicillin Amidase Kinetics with a Chromogenic Substrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin amidase (PA), also known as penicillin acylase, is a key enzyme in the industrial production of semi-synthetic β-lactam antibiotics, some of the most widely used antibacterial agents. This enzyme catalyzes the hydrolysis of the amide bond in penicillins and cephalosporins to produce the essential intermediate 6-aminopenicillanic acid (6-APA). Understanding the kinetic properties of penicillin amidase is crucial for optimizing antibiotic production processes, developing new enzymatic assays, and screening for novel enzyme variants with improved catalytic efficiencies. The use of chromogenic substrates provides a continuous and straightforward spectrophotometric method for determining the kinetic parameters of this vital enzyme.

This document provides detailed application notes and experimental protocols for determining the kinetics of penicillin amidase using chromogenic substrates. It includes methodologies for enzyme and substrate preparation, assay execution, and data analysis to calculate key kinetic constants such as the Michaelis constant (K_m) and the catalytic constant (k_cat).

Principle of the Assay

The kinetic analysis of penicillin amidase using a chromogenic substrate is based on the enzymatic hydrolysis of a synthetic substrate that releases a colored product. The rate of the formation of this colored product is directly proportional to the enzyme's activity and can be monitored over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer. By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters of the enzyme can be determined using Michaelis-Menten kinetics.[1][2] A commonly used chromogenic substrate is 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB), which upon hydrolysis by penicillin amidase, releases 2-nitro-5-aminobenzoic acid, a yellow-colored compound.[3]

Data Presentation

The following tables summarize the kinetic parameters of Escherichia coli penicillin amidase with various chromogenic substrates. These values are essential for comparing the enzyme's affinity and catalytic efficiency towards different substrates.

Table 1: Kinetic Parameters of E. coli Penicillin Amidase with Phenylacetic Acid Derivatives [1]

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
p-nitroanilide0.02452.3 x 10⁶
p-nitrophenyl ester0.004501.3 x 10⁷
p-nitro-m-carboxyanilide0.01606.0 x 10⁶
p-nitro-o-carboxyanilide0.03301.0 x 10⁶
p-nitro-o-hydroxyanilide0.05255.0 x 10⁵
m-nitro-p-carboxyanilide0.015553.7 x 10⁶

Table 2: Kinetic Parameters of E. coli Penicillin Amidase with D-Phenylglycine Derivatives [1]

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
p-nitroanilide0.1101.0 x 10⁵
p-nitro-m-carboxyanilide0.08151.9 x 10⁵

Note: The kinetic parameters can vary depending on the specific strain of E. coli, purification methods, and assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Materials and Reagents
  • Purified penicillin amidase from Escherichia coli

  • Chromogenic substrate (e.g., NIPAB, p-nitroanilide derivatives)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.5)[4]

  • Spectrophotometer capable of measuring absorbance in the UV-visible range

  • Cuvettes (e.g., 1 cm path length)

  • Micropipettes and tips

  • Water bath or incubator to maintain constant temperature

Experimental Workflow

The general workflow for determining the kinetics of penicillin amidase with a chromogenic substrate is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock Solution mix_reagents Mix Buffer and Substrate in Cuvette prep_substrate Prepare Substrate Stock Solutions prep_buffer Prepare Assay Buffer equilibrate Equilibrate to Assay Temperature mix_reagents->equilibrate Incubate initiate_reaction Initiate Reaction with Enzyme equilibrate->initiate_reaction Add Enzyme measure_abs Measure Absorbance Change Over Time initiate_reaction->measure_abs Start Measurement calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate plot_data Plot Rate vs. Substrate Concentration calc_rate->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: General workflow for a spectrophotometric enzyme kinetics assay.

Detailed Protocol for NIPAB Assay

This protocol is adapted for the use of 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB) as the chromogenic substrate.[3]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.[4]

    • NIPAB Stock Solution: Prepare a stock solution of NIPAB in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mM.

    • Enzyme Solution: Prepare a stock solution of purified penicillin amidase in cold assay buffer. The final concentration in the assay will need to be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Assay Procedure:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for the product, 2-nitro-5-aminobenzoic acid (typically around 405 nm).

    • Set the temperature of the spectrophotometer's cuvette holder to the desired assay temperature (e.g., 37°C).

    • In a 1 cm cuvette, add the following in the specified order:

      • Assay Buffer (to a final volume of 1 mL)

      • Varying concentrations of NIPAB substrate (e.g., from 0.1 to 5 times the expected K_m).

    • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer to equilibrate for 5 minutes.

    • Initiate the reaction by adding a small, fixed volume of the enzyme solution to the cuvette.

    • Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes. Ensure the reaction rate is linear during the initial phase of the measurement.

    • Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance versus time plot. The rate is determined from the slope of this line.

    • Convert the rate from absorbance units per minute to moles of product formed per minute using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    • Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software: v₀ = (V_max * [S]) / (K_m + [S])

    • From the fitted curve, determine the values of V_max (the maximum reaction velocity) and K_m (the Michaelis constant).

    • Calculate the catalytic constant (k_cat) using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration in the assay.

    • The catalytic efficiency of the enzyme can then be calculated as k_cat/K_m.

Signaling Pathway and Enzymatic Reaction

The enzymatic reaction catalyzed by penicillin amidase involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the substrate's amide bond. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the amine portion of the substrate. The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid product.

Caption: Penicillin amidase reaction mechanism with a chromogenic substrate.

This detailed guide provides the necessary information for researchers to accurately determine the kinetic parameters of penicillin amidase using chromogenic substrates. The provided protocols and data serve as a valuable resource for optimizing enzymatic processes and for the development of new and improved antibiotic production methods.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 2-Nitro-5-(phenylacetylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic hydrolysis of 2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB), a chromogenic substrate used to determine the activity of Penicillin G Acylase (PGA). This enzyme is crucial in the pharmaceutical industry for the production of semi-synthetic β-lactam antibiotics.[1][2] The provided protocols are intended for use in enzyme kinetics studies, screening for PGA-producing microorganisms, and quality control in drug development processes.

Introduction

Penicillin G Acylase (PGA), also known as penicillin amidohydrolase (EC 3.5.1.11), catalyzes the hydrolysis of the amide bond in penicillin G and related compounds to produce 6-aminopenicillanic acid (6-APA), a key intermediate for the synthesis of various semi-synthetic penicillins.[2][3][4] The enzymatic hydrolysis of this compound (NIPAB) provides a simple and continuous spectrophotometric assay for measuring PGA activity.[5][6] The reaction yields phenylacetic acid and 5-amino-2-nitrobenzoic acid, the latter of which is a yellow-colored compound that can be quantified by measuring the absorbance at 405 nm.[5][7]

This document outlines the materials, experimental procedures, and data analysis methods for the quantitative determination of PGA activity using NIPAB.

Quantitative Data Summary

The following table summarizes the key kinetic and operational parameters for the enzymatic hydrolysis of NIPAB by Penicillin G Acylase.

ParameterValueEnzyme StateReference
Michaelis-Menten Constant (Km) 0.0227 mol/LFree[8]
0.0436 mol/LImmobilized[9][8]
Maximum Reaction Rate (Vmax) 0.7325 µmol·min-1Free[9][8]
0.3727 µmol·min-1Immobilized[9][8]
Optimal pH 7.5 - 8.0Free & Immobilized[5][9]
Optimal Temperature 45 °CFree[8][10]
50 °CImmobilized[9][8]
Wavelength for Detection (λmax) 405 nm-[5][7]

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (50 mM, pH 7.5):

    • Prepare a solution of 9.4 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) and 40.6 mM Disodium Hydrogen Phosphate (Na₂HPO₄) in deionized water.[5]

    • Adjust the pH to 7.5 using a pH meter.

    • Store at 4°C.

  • NIPAB Substrate Solution (600 mg/L):

    • Dissolve 60 mg of this compound (NIPAB) in 100 mL of the 50 mM Phosphate Buffer (pH 7.5).[5]

    • This solution should be freshly prepared before each experiment to ensure accuracy.

    • Protect the solution from light.

  • Penicillin G Acylase (PGA) Enzyme Solution:

    • Prepare a stock solution of the PGA enzyme in 50 mM Phosphate Buffer (pH 7.5).

    • The final concentration will depend on the specific activity of the enzyme preparation. A preliminary experiment is recommended to determine the optimal enzyme concentration that results in a linear reaction rate for at least 3-5 minutes. A starting concentration of 0.1 IU/mL is recommended.[6]

    • Store the enzyme solution on ice during the experiment.

Enzymatic Assay Protocol (Spectrophotometric)

This protocol is adapted from established methods for determining PGA activity.[5]

  • Set up the Spectrophotometer:

    • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

    • Set the wavelength to 405 nm.[5]

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 37°C or the optimal temperature of 45°C for free PGA).

  • Prepare the Reaction Mixture:

    • In a 1.5 mL microcentrifuge tube or a cuvette, add 900 µL of the pre-warmed NIPAB Substrate Solution (600 mg/L).[5]

    • Incubate the substrate solution at the reaction temperature for 5 minutes to ensure thermal equilibrium.

  • Initiate the Enzymatic Reaction:

    • Add 100 µL of the PGA Enzyme Solution to the substrate solution.[5]

    • Immediately mix the solution by gentle pipetting or inverting the cuvette (if sealed). Avoid introducing air bubbles.

  • Measure the Absorbance:

    • Place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm.

    • Record the absorbance at regular intervals (e.g., every 6 or 15 seconds) for a total of 3 to 5 minutes.[5]

    • Ensure that the increase in absorbance is linear during the initial phase of the reaction.

  • Blank Measurement:

    • Prepare a blank by adding 100 µL of the 50 mM Phosphate Buffer (pH 7.5) to 900 µL of the NIPAB Substrate Solution.

    • Measure the absorbance of the blank under the same conditions to account for any non-enzymatic hydrolysis of NIPAB.

Data Analysis
  • Calculate the Rate of Reaction (ΔAbs/min):

    • Plot the absorbance at 405 nm against time (in minutes).

    • Determine the initial linear portion of the curve.

    • Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute (ΔAbs/min).

  • Calculate the Enzyme Activity:

    • The enzymatic activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) * Vtotal / (ε * l * Venzyme) Where:

      • ΔAbs/min is the rate of change in absorbance per minute.

      • Vtotal is the total reaction volume in mL (e.g., 1.0 mL).

      • ε is the molar extinction coefficient of 5-amino-2-nitrobenzoic acid at 405 nm (the exact value should be determined experimentally or obtained from literature).

      • l is the path length of the cuvette in cm (usually 1 cm).

      • Venzyme is the volume of the enzyme solution added in mL (e.g., 0.1 mL).

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products NIPAB 2-Nitro-5-(phenylacetylamino)- benzoic acid PGA Penicillin G Acylase NIPAB->PGA H2O Water H2O->PGA Product1 5-Amino-2-nitrobenzoic acid (Yellow Product) PGA->Product1 Product2 Phenylacetic acid PGA->Product2

Caption: Enzymatic hydrolysis of NIPAB by Penicillin G Acylase.

Experimental Workflow for NIPAB Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, NIPAB, Enzyme) Add_Substrate Add NIPAB Substrate to Cuvette Reagent_Prep->Add_Substrate Spectro_Setup Set up Spectrophotometer (405 nm, Temperature) Measure_Abs Measure Absorbance at 405 nm (every 6s for 3 min) Spectro_Setup->Measure_Abs Incubate Incubate at Reaction Temperature Add_Substrate->Incubate Add_Enzyme Add PGA Enzyme to Initiate Incubate->Add_Enzyme Add_Enzyme->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Initial Reaction Rate (ΔAbs/min) Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity (U/mL) Calc_Rate->Calc_Activity

Caption: Workflow for the spectrophotometric NIPAB assay.

References

Application Notes and Protocols for High-Throughput Screening of Penicillin Amidase using NIPAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G Amidase (PGA), also known as penicillin acylase, is a key enzyme in the industrial production of semi-synthetic β-lactam antibiotics. The enzyme catalyzes the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), a crucial intermediate for the synthesis of various antibiotics. High-throughput screening (HTS) methods are essential for the discovery and directed evolution of novel penicillin amidases with improved properties such as enhanced catalytic activity, stability, and substrate specificity.

This document provides detailed application notes and protocols for a robust and widely used colorimetric HTS assay for penicillin amidase based on the chromogenic substrate 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB). The hydrolysis of NIPAB by penicillin amidase yields 2-nitro-5-aminobenzoic acid, a yellow-colored product that can be quantified spectrophotometrically, making it ideal for HTS applications.

Principle of the NIPAB Assay

The NIPAB assay is a direct and continuous colorimetric method for measuring penicillin amidase activity. The enzyme cleaves the amide bond in the NIPAB substrate, releasing 2-nitro-5-aminobenzoic acid, which absorbs light at 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

NIPAB NIPAB (colorless substrate) Enzyme Penicillin Amidase NIPAB->Enzyme Product 2-nitro-5-aminobenzoic acid (yellow product) Enzyme->Product Hydrolysis PhenylaceticAcid Phenylacetic acid Enzyme->PhenylaceticAcid

Fig. 1: NIPAB hydrolysis by penicillin amidase.

Quantitative Data Summary

The following tables summarize key quantitative data for the NIPAB-based penicillin amidase assay, including typical kinetic parameters and assay performance metrics.

Table 1: Kinetic Parameters of Penicillin Amidase with NIPAB

ParameterValueConditions
Michaelis-Menten Constant (Km)12 mMpH 7.5, 37°C
Maximum Velocity (Vmax)Varies with enzyme concentrationpH 7.5, 37°C
Catalytic Rate Constant (kcat)~50 s-1 for substrates with a phenylacetyl grouppH 7.5, 37°C[1]

Table 2: High-Throughput Screening Assay Performance

ParameterValueInterpretation
Z'-factor 0.5 - 1.0Excellent assay quality, suitable for HTS.[2][3]
0 - 0.5Marginal assay, may require optimization.[2][3]
< 0Poor assay, not suitable for screening.[2][3]
Signal-to-Background (S/B) Ratio > 5Generally considered a robust assay.
Coefficient of Variation (%CV) < 10%Indicates good reproducibility of the assay.

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1. 50 mM Potassium Phosphate Buffer (pH 7.5)

  • Dissolve 6.8 g of potassium phosphate monobasic (KH2PO4) in 800 mL of deionized water.

  • Adjust the pH to 7.5 with 1 M potassium hydroxide (KOH).

  • Bring the final volume to 1 L with deionized water.

  • Sterilize by autoclaving or filtration.

1.2. NIPAB Substrate Stock Solution (e.g., 600 mg/L)

  • Weigh 60 mg of NIPAB (6-nitro-3-(phenylacetamido)benzoic acid).

  • Dissolve in 100 mL of 50 mM Potassium Phosphate Buffer (pH 7.5).

  • This solution should be freshly prepared or stored protected from light at 4°C for a limited time.

1.3. Penicillin Amidase Enzyme Solution (Positive Control)

  • Prepare a stock solution of commercially available or purified penicillin amidase in cold 50 mM Potassium Phosphate Buffer (pH 7.5).

  • The final concentration should be determined empirically to give a linear reaction rate within the desired assay time.

1.4. Negative Control Solution

  • Use 50 mM Potassium Phosphate Buffer (pH 7.5) or a solution containing a denatured (e.g., heat-inactivated) enzyme.

Protocol 2: High-Throughput Screening of Penicillin Amidase Mutant Library

This protocol describes the screening of a penicillin amidase mutant library expressed in E. coli in a 96-well plate format.

cluster_prep Mutant Library Preparation cluster_cultivation Cultivation and Expression cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A1 Transform E. coli with penicillin amidase mutant library A2 Plate on selective agar A1->A2 A3 Inoculate single colonies into 96-well deep-well plates A2->A3 B1 Incubate with shaking to allow cell growth A3->B1 B2 Induce protein expression (e.g., with IPTG) B1->B2 C1 Harvest cells by centrifugation B2->C1 C2 Lyse cells to release enzyme (e.g., chemical or enzymatic lysis) C1->C2 C3 Centrifuge to pellet cell debris C2->C3 D1 Transfer supernatant (crude extract) to a new 96-well assay plate C3->D1 D2 Add NIPAB substrate solution D1->D2 D3 Incubate at 37°C D2->D3 D4 Measure absorbance at 405 nm kinetically using a microplate reader D3->D4 E1 Calculate reaction rates (ΔAbs/min) D4->E1 E2 Normalize data and calculate Z'-factor E1->E2 E3 Identify hits based on predefined criteria E2->E3 E4 Confirm hits through re-screening and sequencing E3->E4

Fig. 2: High-throughput screening workflow.

2.1. Mutant Library Preparation and Cultivation

  • Transform a suitable E. coli expression strain with the penicillin amidase mutant plasmid library.

  • Plate the transformed cells on selective agar plates and incubate overnight at 37°C.

  • Inoculate individual colonies into separate wells of a 96-well deep-well plate containing an appropriate growth medium with antibiotics.

  • Include wells for positive controls (wild-type enzyme) and negative controls (empty vector or inactive mutant).

  • Incubate the plates at 37°C with vigorous shaking until the cultures reach the desired optical density (e.g., OD600 of 0.6-0.8).

  • Induce protein expression according to the specific expression system (e.g., by adding IPTG) and incubate for a further period (e.g., 4-16 hours) at an optimized temperature (e.g., 25-30°C).

2.2. Sample Preparation (Cell Lysis)

  • Harvest the cells by centrifuging the deep-well plates.

  • Discard the supernatant and resuspend the cell pellets in a lysis buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5, with lysozyme and a mild detergent).

  • Incubate to allow for cell lysis.

  • Centrifuge the plates to pellet the cell debris.

2.3. Enzymatic Assay

  • Transfer a specific volume (e.g., 10 µL) of the supernatant (crude enzyme extract) from each well to a new clear, flat-bottom 96-well assay plate.[4]

  • Add a defined volume (e.g., 90 µL) of the pre-warmed NIPAB substrate solution to each well to initiate the reaction.[4]

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total period of 5-10 minutes.

Protocol 3: Data Analysis and Hit Identification

3.1. Calculation of Reaction Rates

  • For each well, determine the initial reaction rate by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

3.2. Assay Quality Control (Z'-factor Calculation)

  • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.

  • Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    • μp = mean of the positive control signals

    • σp = standard deviation of the positive control signals

    • μn = mean of the negative control signals

    • σn = standard deviation of the negative control signals

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[2][3]

3.3. Hit Identification

  • Normalize the activity of the mutants to the wild-type (positive control) activity.

  • Set a hit threshold based on the desired level of improvement (e.g., mutants with ≥ 2-fold higher activity than the wild-type).

  • Select the wells corresponding to the identified hits for further characterization.

RawData Raw Absorbance Data (Abs vs. Time) CalcRate Calculate Initial Rates (ΔAbs/min) RawData->CalcRate Controls Separate Control and Sample Data CalcRate->Controls CalcZ Calculate Z'-Factor using Controls Controls->CalcZ Z_Decision Z' ≥ 0.5? CalcZ->Z_Decision Normalize Normalize Sample Data to Positive Control Z_Decision->Normalize Yes Stop Optimize Assay Z_Decision->Stop No SetThreshold Set Hit Threshold (e.g., > 2x Wild-Type) Normalize->SetThreshold IdentifyHits Identify Putative Hits SetThreshold->IdentifyHits ConfirmHits Hit Confirmation (Re-screening, Sequencing, etc.) IdentifyHits->ConfirmHits

Fig. 3: Data analysis and hit identification workflow.

3.4. Hit Confirmation

  • Re-screening: Culture the selected hits again and repeat the assay in triplicate to confirm the improved activity.

  • Sequencing: Sequence the plasmids from the confirmed hits to identify the mutations responsible for the enhanced activity.

  • Further Characterization: Purify the promising mutant enzymes and perform detailed kinetic studies to determine their Km, kcat, and other relevant parameters.

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal Spontaneous hydrolysis of NIPAB.Prepare fresh NIPAB solution. Check the pH of the buffer.
Contamination of reagents.Use fresh, high-purity reagents.
Low signal or no activity Inactive enzyme.Check enzyme storage and handling. Use a fresh batch of enzyme.
Incorrect assay conditions (pH, temp).Verify the pH of the buffer and the temperature of the incubator/reader.
Inhibitors present in the crude extract.Dilute the enzyme extract or perform a buffer exchange.
High well-to-well variability Inconsistent pipetting.Use calibrated multichannel pipettes. Ensure proper mixing.
Edge effects in the microplate.Avoid using the outer wells or fill them with buffer.
Inconsistent cell growth or lysis.Optimize cultivation and lysis protocols for uniformity.

Conclusion

The NIPAB-based colorimetric assay provides a simple, robust, and cost-effective method for the high-throughput screening of penicillin amidase libraries. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can efficiently identify improved enzyme variants for various biotechnological and pharmaceutical applications. Careful assay validation, including the determination of the Z'-factor, is crucial for the reliability of the screening results.

References

Application of Chromogenic Substrates in Immobilized Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of immobilized enzymes is a cornerstone of modern biotechnology and drug development, offering advantages in enzyme stability, reusability, and process control. A critical aspect of these studies is the accurate determination of enzyme activity. While a variety of substrates are employed for this purpose, chromogenic substrates, which release a colored product upon enzymatic cleavage, are particularly valuable for their simplicity and amenability to high-throughput screening.

This document provides a detailed overview of the application of chromogenic substrates in immobilized enzyme studies. It is important to note that a thorough review of the scientific literature did not yield specific applications of 5-Nitro-2-(propylamino)benzoic acid (NIPAB) in this context. Therefore, this guide will focus on commonly used and well-documented chromogenic substrates, such as p-nitrophenyl esters, and provide general protocols and data presentation formats that can be adapted for various enzyme-substrate systems.

General Principles of Enzyme Immobilization

Enzyme immobilization involves confining an enzyme to a solid support, which can enhance its stability and allow for its repeated use.[1][2] Common immobilization techniques include:

  • Adsorption: The enzyme is physically bound to the support material through weak interactions like van der Waals forces or hydrophobic interactions.[1][3]

  • Covalent Bonding: The enzyme is attached to the support via strong, stable covalent bonds.[4][5]

  • Entrapment: The enzyme is physically enclosed within a polymeric network or membrane.[5][6]

  • Cross-linking: Enzyme molecules are chemically linked to each other to form insoluble aggregates.

The choice of immobilization method and support material depends on the specific enzyme and its intended application.[7] Nanostructured materials are increasingly used as supports due to their high surface area and favorable mass transfer properties.[5][7][8]

Workflow for Immobilized Enzyme Studies

The following diagram illustrates a typical workflow for the preparation and characterization of an immobilized enzyme.

Immobilization_Workflow cluster_prep Preparation cluster_char Characterization Enzyme_Solution Enzyme Solution Immobilization Immobilization (e.g., Adsorption, Covalent Bonding) Enzyme_Solution->Immobilization Support Support Material Support->Immobilization Washing Washing Immobilization->Washing Immobilized_Enzyme Immobilized Enzyme Washing->Immobilized_Enzyme Activity_Assay Activity Assay (Chromogenic Substrate) Immobilized_Enzyme->Activity_Assay Stability_Studies Stability Studies (Thermal, pH) Immobilized_Enzyme->Stability_Studies Reusability_Test Reusability Test Immobilized_Enzyme->Reusability_Test Kinetic_Studies Kinetic Studies (Km, Vmax) Activity_Assay->Kinetic_Studies Immobilization_Logic cluster_input Immobilization Parameters cluster_output Enzyme Performance Support_Type Support Material (e.g., Porous, Nanoparticles) Stability Stability (Thermal, pH) Support_Type->Stability Mass_Transfer Mass Transfer Limitations Support_Type->Mass_Transfer Immobilization_Method Immobilization Method (e.g., Adsorption, Covalent) Immobilization_Method->Stability Reusability Reusability Immobilization_Method->Reusability Enzyme_Loading Enzyme Loading Activity Catalytic Activity Enzyme_Loading->Activity Enzyme_Loading->Mass_Transfer Mass_Transfer->Activity

References

Spectrophotometric Determination of Penicillin Acylase Activity using NIPAB: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin acylase (PA), also known as penicillin amidohydrolase (EC 3.5.1.11), is a key enzyme in the pharmaceutical industry, primarily used for the production of 6-aminopenicillanic acid (6-APA), the precursor for various semi-synthetic penicillins. Accurate and efficient determination of penicillin acylase activity is crucial for enzyme characterization, process optimization, and quality control in drug development. This document provides a detailed protocol for the spectrophotometric determination of penicillin acylase activity using the chromogenic substrate 2-nitro-5-(phenylacetyl)amino-benzoic acid (NIPAB).

The NIPAB assay is a simple, rapid, and continuous method for measuring penicillin acylase activity. The principle of the assay is based on the enzymatic hydrolysis of NIPAB by penicillin acylase, which yields phenylacetic acid and a yellow-colored product, 2-nitro-5-aminobenzoic acid (NABA). The rate of NABA formation is directly proportional to the enzyme activity and can be conveniently monitored by measuring the increase in absorbance at or near 405 nm.

Principle of the Assay

Penicillin acylase catalyzes the hydrolysis of the amide bond in NIPAB, leading to the formation of phenylacetic acid and the chromogenic product 2-nitro-5-aminobenzoic acid (NABA). The reaction can be visualized as follows:

NIPAB (colorless) + H₂O --(Penicillin Acylase)--> Phenylacetic Acid + 2-Nitro-5-Aminobenzoic Acid (NABA, yellow)

The production of NABA results in a measurable increase in absorbance at its λmax (approximately 405-415 nm), allowing for the continuous monitoring of the enzymatic reaction.

Experimental Protocols

Materials and Reagents
  • Penicillin Acylase: Purified or as a crude extract from various microbial sources (e.g., Escherichia coli, Alcaligenes faecalis, Kluyvera citrophila).

  • NIPAB (2-nitro-5-(phenylacetyl)amino-benzoic acid): Substrate. Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO) and store at -20°C.

  • Potassium Phosphate Buffer: 0.01 M potassium phosphate buffer containing 0.1 M potassium chloride (KCl), pH 8.0.

  • Spectrophotometer: Capable of measuring absorbance at 405 nm, preferably with temperature control.

  • Cuvettes: Quartz or disposable plastic cuvettes with a 1 cm path length.

  • Pipettes and other standard laboratory equipment.

Assay Procedure
  • Prepare the reaction mixture: In a 1.5 mL microcentrifuge tube or directly in a cuvette, prepare the reaction mixture by adding the following components:

    • Potassium Phosphate Buffer (pH 8.0): X µL

    • NIPAB stock solution: Y µL (to achieve a final concentration of 2.4 x 10⁻⁴ M)

    • Enzyme solution: Z µL

    • Make up the final volume to 1 mL with deionized water.

    Note: The final concentration of NIPAB may need to be optimized depending on the specific enzyme and experimental goals. A typical final concentration is 240 µM. The volume of the enzyme solution should be adjusted to ensure a linear rate of absorbance change over time.

  • Pre-incubate the reaction mixture: Pre-incubate the reaction mixture (without the enzyme) at the desired assay temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibration.[1]

  • Initiate the reaction: Add the enzyme solution to the pre-incubated reaction mixture, mix gently by pipetting, and immediately start the spectrophotometric measurement.

  • Monitor the reaction: Record the increase in absorbance at 405 nm over a specific period (e.g., 3-5 minutes) at regular intervals (e.g., every 15 or 30 seconds). Ensure that the rate of absorbance increase is linear during the measurement period.

  • Determine the rate of reaction: Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

Calculation of Enzyme Activity

The activity of penicillin acylase can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs/min) / (ε * l) * 1000 * D

Where:

  • ΔAbs/min: The initial rate of the reaction (change in absorbance at 405 nm per minute).

  • ε (epsilon): The molar extinction coefficient of 2-nitro-5-aminobenzoic acid (NABA) at 405 nm. A commonly cited value is 9100 M⁻¹cm⁻¹.

  • l: The path length of the cuvette (typically 1 cm).

  • 1000: Conversion factor from moles to micromoles.

  • D: Dilution factor of the enzyme solution, if applicable.

One unit (U) of penicillin acylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NABA per minute under the specified assay conditions.[1]

Data Presentation

Kinetic Parameters of Penicillin Acylase with NIPAB

The following table summarizes the kinetic parameters of penicillin acylase from different microbial sources with NIPAB as the substrate.

Enzyme SourceK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)Reference
Alcaligenes faecalis0.0045952.1 x 10⁷~8.0~45[2]
Escherichia coliNot explicitly stated for NIPAB, but mechanistic studies are available.Proton inventory of k_cat_ for NIPAB has been studied.-~7.5-8.0~45-55[3][4]
Kluyvera citrophilaData for NIPAB not readily available. For Penicillin G, K_m_ is ~2.7 mM.--~7.5-

Note: The kinetic parameters can vary depending on the specific strain, purification method, and assay conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of penicillin acylase activity using NIPAB.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NIPAB, Enzyme) prep_rxn_mix Prepare Reaction Mixture prep_reagents->prep_rxn_mix pre_incubate Pre-incubate at 30°C prep_rxn_mix->pre_incubate initiate_rxn Initiate Reaction (Add Enzyme) pre_incubate->initiate_rxn monitor_abs Monitor Absorbance at 405 nm initiate_rxn->monitor_abs calc_rate Calculate Rate (ΔAbs/min) monitor_abs->calc_rate calc_activity Calculate Enzyme Activity (U/mL) calc_rate->calc_activity

Caption: Experimental workflow for the NIPAB assay.

Enzymatic Reaction Pathway

This diagram depicts the enzymatic hydrolysis of NIPAB by penicillin acylase.

reaction_pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products NIPAB NIPAB (2-nitro-5-(phenylacetyl)amino-benzoic acid) PA Penicillin Acylase H2O H₂O PAA Phenylacetic Acid PA->PAA NABA NABA (2-nitro-5-aminobenzoic acid) (Yellow Product) PA->NABA

Caption: Penicillin acylase-catalyzed hydrolysis of NIPAB.

References

Application Notes and Protocols: Preparation of 2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, also known as NIPAB, is a chromogenic substrate widely used for the determination of penicillin G acylase (PGA) or penicillin amidase activity.[1][2] The enzymatic cleavage of NIPAB by PGA yields phenylacetic acid and 5-amino-2-nitrobenzoic acid.[2] The latter product is a yellow-colored compound, which allows for a simple and continuous spectrophotometric measurement of enzyme kinetics.[2] This document provides a detailed protocol for the preparation, handling, and storage of a NIPAB stock solution for use in enzyme assays and other research applications.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms NIPAB, 6-Nitro-3-phenylacetamidobenzoic acid[1][3]
CAS Number 52033-70-2[3][4]
Molecular Formula C₁₅H₁₂N₂O₅[3][4]
Molecular Weight 300.27 g/mol [2][3][4]
Appearance Yellow crystalline solid[3]
Solubility Ethanol: 9.80-10.20 mg/mL[1]
Storage Temperature 2-8°C[1][3]

Experimental Protocol

Materials and Equipment
  • This compound (NIPAB) powder

  • Anhydrous Ethanol (ACS grade or higher)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vial or a clear vial wrapped in aluminum foil for light protection

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • Handle NIPAB powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and gloves, to avoid skin and eye contact.

  • Nitroaromatic compounds can be sensitive to light; therefore, solutions should be protected from light to prevent potential photodegradation.[5]

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

Preparation of a 10 mg/mL NIPAB Stock Solution in Ethanol

This protocol describes the preparation of 10 mL of a 10 mg/mL NIPAB stock solution, a concentration within its known solubility range in ethanol.[1]

Step-by-Step Procedure:

  • Calculation: To prepare 10 mL of a 10 mg/mL solution, 100 mg of NIPAB is required.

    • Volume of Solution: 10 mL

    • Desired Concentration: 10 mg/mL

    • Mass of NIPAB Required: 10 mL * 10 mg/mL = 100 mg

  • Weighing: Carefully weigh 100 mg of NIPAB powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed NIPAB powder into a 10 mL volumetric flask.

    • Add approximately 7-8 mL of anhydrous ethanol to the flask.

    • Cap the flask and vortex thoroughly for 1-2 minutes to dissolve the powder. If the solid does not dissolve completely, sonicate the solution for 5-10 minutes.

    • Once the NIPAB is fully dissolved, add ethanol to the flask until the meniscus reaches the 10 mL calibration mark.

  • Storage:

    • Transfer the prepared stock solution into a clean, amber glass vial to protect it from light.[5] If an amber vial is unavailable, wrap a clear vial securely with aluminum foil.

    • Label the vial clearly with the compound name, concentration (10 mg/mL), solvent (Ethanol), and preparation date.

    • Store the stock solution at 2-8°C as recommended.[1][3] For aqueous solutions of similar compounds, storage for more than one day is not advised; while an ethanolic stock is more stable, its long-term stability should be monitored.[6]

Diagrams

Enzymatic Reaction of NIPAB

The following diagram illustrates the enzymatic cleavage of NIPAB by Penicillin G Acylase, which forms the basis of its use in colorimetric assays.

G sub NIPAB (Substrate, Colorless) pga Penicillin G Acylase (Enzyme) sub->pga prod1 5-Amino-2-nitrobenzoic acid (Yellow Product) pga->prod1 prod2 Phenylacetic acid pga->prod2

Caption: NIPAB is hydrolyzed by Penicillin G Acylase into two products.

Workflow for NIPAB Stock Solution Preparation

This workflow provides a visual guide to the protocol outlined above.

G A 1. Weigh 100 mg NIPAB B 2. Transfer to 10 mL Volumetric Flask A->B C 3. Add ~7 mL Ethanol B->C D 4. Vortex / Sonicate to Dissolve C->D E 5. Add Ethanol to 10 mL Mark D->E F 6. Transfer to Amber Vial E->F G 7. Store at 2-8°C, Protected from Light F->G

Caption: Step-by-step workflow for preparing NIPAB stock solution.

References

Application Notes: Calculating Penicillin Amidase Activity Units with NIPAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin amidase, also known as penicillin acylase, is a key enzyme in the production of semi-synthetic β-lactam antibiotics.[1][2] Accurate determination of its enzymatic activity is crucial for process optimization, quality control, and research applications. This document provides a detailed protocol for the determination of penicillin amidase activity using the chromogenic substrate 2-nitro-5-(phenylacetyl)amino-benzoic acid (NIPAB). The assay is based on the enzymatic hydrolysis of NIPAB, which results in the formation of a colored product, 2-nitro-5-aminobenzoic acid (NABA), or a similar p-nitroaniline derivative, which can be quantified spectrophotometrically.[3][4][5]

Principle of the Assay

Penicillin amidase catalyzes the hydrolysis of the amide bond in NIPAB. This reaction releases a yellow-colored product, which absorbs light at a specific wavelength (typically around 405 nm). The rate of the increase in absorbance is directly proportional to the penicillin amidase activity in the sample. By measuring the change in absorbance over time and using the Beer-Lambert law, the enzyme activity can be calculated in standard units.

Materials and Reagents

  • Penicillin Amidase sample (e.g., cell lysate, purified enzyme)

  • NIPAB (2-nitro-5-(phenylacetyl)amino-benzoic acid)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Spectrophotometer (capable of measuring absorbance at 405 nm)

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

  • Timer

Experimental Protocols

Preparation of Reagents
  • 50 mM Potassium Phosphate Buffer (pH 7.5):

    • Prepare a solution of 50 mM potassium phosphate monobasic (KH2PO4).

    • Prepare a solution of 50 mM potassium phosphate dibasic (K2HPO4).

    • Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 7.5 is reached.

    • Store at 4°C.

  • NIPAB Substrate Solution (1 mM):

    • The solubility of NIPAB can be limited in aqueous solutions. It is often dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.

    • Stock Solution (e.g., 10 mM in DMSO): Weigh an appropriate amount of NIPAB and dissolve it in dimethyl sulfoxide (DMSO) to make a 10 mM stock solution.

    • Working Solution (1 mM): Dilute the 10 mM NIPAB stock solution 1:10 in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 1 mM. Prepare this solution fresh before use.

Assay Procedure
  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

    • Set the wavelength to 405 nm.

  • Reaction Mixture Preparation:

    • In a 1.5 mL microcentrifuge tube or directly in a cuvette, prepare the reaction mixture as follows:

      • 980 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)

      • 10 µL of 1 mM NIPAB solution

    • Prepare a blank by adding 990 µL of buffer and 10 µL of NIPAB solution (without the enzyme).

  • Enzyme Reaction:

    • Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 37°C).

    • To initiate the reaction, add 10 µL of the appropriately diluted penicillin amidase sample to the reaction mixture.

    • Mix gently by inverting the cuvette or by pipetting up and down.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm for a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

Data Presentation

The quantitative data from the NIPAB assay should be recorded systematically. Below is a template table for recording your experimental data.

Time (minutes)Absorbance at 405 nm (Sample 1)Absorbance at 405 nm (Sample 2)Absorbance at 405 nm (Blank)
0.0
0.5
1.0
1.5
2.0
2.5
3.0
3.5
4.0
4.5
5.0

Calculation of Penicillin Amidase Activity

The activity of penicillin amidase is expressed in units (U). One unit of penicillin amidase is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of substrate per minute under the specified assay conditions.

The calculation is based on the Beer-Lambert law: A = εcl

Where:

  • A is the absorbance

  • ε is the molar extinction coefficient of the product (p-nitroaniline or NABA)

  • c is the concentration of the product (mol/L)

  • l is the path length of the cuvette (typically 1 cm)

Steps for Calculation:

  • Determine the rate of change in absorbance (ΔA/min):

    • Plot the absorbance values against time.

    • Determine the slope of the linear portion of the curve. This slope represents the rate of the reaction in terms of absorbance change per minute (ΔA/min).

  • Calculate the concentration of the product formed per minute:

    • The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[6][7]

    • Rate (M/min) = (ΔA/min) / (ε * l)

  • Calculate the enzyme activity in Units/mL:

    • Activity (µmol/min/mL) = [Rate (M/min) * Total Reaction Volume (mL) * 10⁶] / Volume of Enzyme (mL)

    • Since 1 Unit = 1 µmol/min, the activity is expressed in U/mL.

Example Calculation:

  • ΔA/min = 0.055

  • ε = 9,960 M⁻¹cm⁻¹

  • l = 1 cm

  • Total Reaction Volume = 1 mL

  • Volume of Enzyme = 0.01 mL

Rate (M/min) = 0.055 / (9960 * 1) = 5.52 x 10⁻⁶ M/min

Activity (U/mL) = (5.52 x 10⁻⁶ mol/L/min * 0.001 L * 10⁶ µmol/mol) / 0.01 mL = 0.552 U/mL

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, NIPAB) mix Prepare Reaction Mixture reagent_prep->mix enzyme_prep Prepare Enzyme Dilution initiate Initiate Reaction (Add Enzyme) enzyme_prep->initiate mix->initiate measure Measure Absorbance at 405 nm initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate ΔA/min plot->calculate activity Calculate Enzyme Activity (U/mL) calculate->activity enzymatic_reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products NIPAB NIPAB (Substrate) PA Penicillin Amidase NIPAB->PA H2O H₂O H2O->PA NABA 2-nitro-5-aminobenzoic acid (Yellow Product) PA->NABA PAA Phenylacetic Acid PA->PAA

References

Application Notes and Protocols: Use of 2-Nitro-5-(phenylacetylamino)-benzoic acid in Bacterial Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, commonly abbreviated as NIPAB, is a specialized chemical compound primarily utilized in biocatalysis and microbiological research. While the broader class of benzoic acid derivatives has been investigated for direct antimicrobial properties, the principal and well-established application of NIPAB in the context of bacterial cell extracts is not as a direct antibacterial agent. Instead, it serves as a highly effective chromogenic substrate for the enzyme Penicillin G Acylase (PGA), also known as Penicillin Amidase.

PGA is an enzyme of significant industrial importance, primarily for its role in the production of semi-synthetic penicillins. This enzyme catalyzes the hydrolysis of Penicillin G into 6-aminopenicillanic acid (6-APA), a foundational precursor for a vast array of antibiotics. The use of NIPAB provides a straightforward and continuous spectrophotometric method to assay the activity of PGA in bacterial cell extracts, making it an invaluable tool for screening PGA-producing microorganisms, optimizing enzyme production, and studying enzyme kinetics.

Principle of the Assay

The utility of NIPAB as a substrate for PGA lies in the enzymatic cleavage of its amide bond. This reaction yields phenylacetic acid and 5-amino-2-nitrobenzoic acid. The latter product, 5-amino-2-nitrobenzoic acid, is a yellow-colored compound that absorbs light maximally at 405 nm. The intensity of the yellow color is directly proportional to the amount of 5-amino-2-nitrobenzoic acid produced, which in turn corresponds to the activity of Penicillin G Acylase in the sample. By measuring the rate of increase in absorbance at 405 nm, the enzymatic activity can be quantitatively determined.

Data Presentation

The following table summarizes the key quantitative data for the Penicillin G Acylase assay using NIPAB.

ParameterValueReference
SubstrateThis compound (NIPAB)N/A
EnzymePenicillin G Acylase (PGA)N/A
Product (Chromophore)5-amino-2-nitrobenzoic acidN/A
Wavelength of Max. Absorbance (λmax)405 nm
Optimal pH7.5 - 8.0
Optimal Temperature37 - 45°C
Molar Extinction Coefficient (ε) of 5-amino-2-nitrobenzoic acid at 405 nm9.74 mM⁻¹ cm⁻¹N/A

Experimental Protocols

Protocol 1: Preparation of Bacterial Cell Extract

This protocol describes the preparation of a bacterial cell extract suitable for the Penicillin G Acylase assay.

Materials:

  • Bacterial culture expressing Penicillin G Acylase (e.g., E. coli)

  • Lysis Buffer: 50 mM Phosphate buffer, pH 7.5

  • Lysozyme (optional)

  • DNase I (optional)

  • Protease inhibitor cocktail

  • Microcentrifuge

  • Sonicator or French press

  • Ice

Procedure:

  • Cell Harvesting: Grow the bacterial culture to the desired cell density (e.g., late logarithmic phase). Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer. Centrifuge again at 5,000 x g for 10 minutes at 4°C. Repeat this washing step once more to remove residual growth medium.

  • Resuspension: Resuspend the washed cell pellet in a minimal volume of ice-cold Lysis Buffer containing a protease inhibitor cocktail. The volume will depend on the size of the cell pellet; a high cell density is desirable.

  • Cell Lysis:

    • Sonication: Place the cell suspension on ice and sonicate using short bursts (e.g., 10-20 seconds) with intermittent cooling periods (e.g., 30 seconds) to prevent overheating and protein denaturation. Repeat until the suspension clarifies, indicating cell lysis.

    • Enzymatic Lysis (Optional): For some bacterial strains, incubation with lysozyme (e.g., 1 mg/mL) for 30 minutes on ice prior to sonication can improve lysis efficiency.

    • Viscosity Reduction (Optional): If the lysate is viscous due to the release of DNA, add a small amount of DNase I and incubate on ice for 10-15 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant, which is the crude cell extract containing the Penicillin G Acylase. Store on ice for immediate use or at -80°C for long-term storage.

  • Protein Quantification: Determine the total protein concentration of the cell extract using a standard method such as the Bradford or BCA assay. This is necessary for calculating the specific activity of the enzyme.

Protocol 2: Spectrophotometric Assay of Penicillin G Acylase Activity

This protocol outlines the procedure for quantifying PGA activity using NIPAB.

Materials:

  • Bacterial cell extract (from Protocol 1)

  • Assay Buffer: 50 mM Phosphate buffer, pH 7.5

  • NIPAB Stock Solution: Prepare a concentrated stock solution of NIPAB (e.g., 10 mM) in a suitable solvent like DMSO or ethanol.

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Thermostatically controlled cuvette holder

  • Microcuvettes

Procedure:

  • Reaction Mixture Preparation: In a microcuvette, prepare the reaction mixture by adding the following components:

    • Assay Buffer (to a final volume of, for example, 1 mL)

    • NIPAB from the stock solution to a final concentration of 1 mM.

  • Temperature Equilibration: Incubate the reaction mixture in the spectrophotometer's cuvette holder at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add a small volume of the bacterial cell extract to the cuvette to initiate the enzymatic reaction. The amount of extract should be determined empirically to ensure a linear rate of absorbance change over time. Mix gently by inverting the cuvette.

  • Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 405 nm over a period of time (e.g., 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Control Reaction: Prepare a blank reaction containing all components except the cell extract to measure the rate of non-enzymatic hydrolysis of NIPAB. Subtract this rate from the rate of the enzymatic reaction.

  • Data Analysis:

    • Plot the absorbance at 405 nm against time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) where:

      • ΔAbs/min is the rate of change in absorbance per minute.

      • ε is the molar extinction coefficient of 5-amino-2-nitrobenzoic acid (9.74 mM⁻¹ cm⁻¹).

      • l is the path length of the cuvette (typically 1 cm).

    • Calculate the specific activity by dividing the activity by the total protein concentration of the cell extract: Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

Visualizations

Enzymatic_Reaction Enzymatic Hydrolysis of NIPAB by Penicillin G Acylase NIPAB 2-Nitro-5-(phenylacetylamino)- benzoic acid (NIPAB) (Colorless Substrate) PGA Penicillin G Acylase (from bacterial extract) NIPAB->PGA + H₂O Products Products PGA->Products PAA Phenylacetic Acid Products->PAA NABA 5-Amino-2-nitrobenzoic acid (Yellow Product, λmax = 405 nm) Products->NABA

Caption: Enzymatic cleavage of NIPAB by Penicillin G Acylase.

Experimental_Workflow Workflow for PGA Activity Assay in Bacterial Cell Extracts cluster_preparation Cell Extract Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Culture Bacterial Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarify Clarification (Centrifugation) Lysis->Clarify Extract Crude Cell Extract Clarify->Extract Initiate Initiate Reaction (Add Cell Extract) Extract->Initiate Mix Prepare Reaction Mixture (Buffer + NIPAB) Incubate Equilibrate Temperature (e.g., 37°C) Mix->Incubate Incubate->Initiate Measure Measure Absorbance at 405 nm (Spectrophotometry) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate_Rate Determine Initial Rate (ΔAbs/min) Plot->Calculate_Rate Calculate_Activity Calculate Specific Activity (µmol/min/mg) Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for PGA activity determination.

Application Note: Detection of 2-Nitro-5-aminobenzoic Acid at 405 nm for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-aminobenzoic acid, also known as 5-amino-2-nitrobenzoic acid, is a yellow-colored compound that serves as a valuable chromogenic indicator in various biochemical assays.[1] Its distinct color allows for straightforward spectrophotometric quantification, making it an ideal product for monitoring certain enzymatic reactions. One notable application is in the detection of cephalosporin acylase activity, where the enzyme catalyzes the hydrolysis of a synthetic, non-colored substrate to release the yellow 2-nitro-5-aminobenzoic acid.[2] This application note provides a detailed protocol for the detection of this product at 405 nm, which is particularly useful for screening microbial cultures for novel enzyme activities and for characterizing enzyme kinetics.

Physicochemical Properties of 2-Nitro-5-aminobenzoic Acid

A summary of the key physicochemical properties of the chromogenic product, 2-nitro-5-aminobenzoic acid, is presented in Table 1.

PropertyValueReference(s)
Synonyms 5-Amino-2-nitrobenzoic acid, 3-Carboxy-4-nitroaniline
CAS Number 13280-60-9
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Appearance Yellow powder or crystals[1]
Melting Point 236-238 °C

Principle of Detection

The detection of 2-nitro-5-aminobenzoic acid is based on its intrinsic property to absorb light in the visible spectrum, specifically around 405 nm. In the context of an enzymatic assay, a colorless substrate, such as 2-nitro-5-(6-bromohexanoylamino)benzoic acid (NBHAB), is employed. In the presence of a specific enzyme, like cephalosporin C acylase, the substrate is hydrolyzed, leading to the formation of 2-nitro-5-aminobenzoic acid. The appearance of the yellow color is directly proportional to the amount of product formed and, consequently, to the activity of the enzyme. The rate of color formation can be monitored over time using a spectrophotometer or a microplate reader at 405 nm.

Enzymatic Reaction Workflow

The following diagram illustrates the enzymatic reaction that leads to the production of the chromogenic 2-nitro-5-aminobenzoic acid.

Enzymatic_Reaction Enzymatic Hydrolysis of NBHAB Substrate 2-Nitro-5-(6-bromohexanoylamino)benzoic acid (NBHAB) (Colorless Substrate) Product 2-Nitro-5-aminobenzoic Acid (Yellow Product) Substrate->Product Enzymatic Cleavage Enzyme Cephalosporin Acylase Enzyme->Product Byproduct 6-Bromohexanoic Acid Product->Byproduct +

Caption: Enzymatic conversion of a colorless substrate to a yellow product.

Experimental Protocol: Screening for Cephalosporin Acylase Activity

This protocol describes a method for screening microorganisms for the production of cephalosporin acylase using a chromogenic substrate.

Objective: To qualitatively and quantitatively assess the activity of cephalosporin acylase by measuring the formation of 2-nitro-5-aminobenzoic acid at 405 nm.

Materials:

  • Substrate: 2-Nitro-5-(6-bromohexanoylamino)benzoic acid (NBHAB)

  • Buffer: 50 mM Phosphate buffer, pH 7.5

  • Enzyme Source: Microbial cell culture, cell lysate, or purified enzyme

  • Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 405 nm

  • Test tubes or 96-well microplate

  • Incubator

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of NBHAB in a suitable organic solvent (e.g., DMSO) and dilute it to the desired working concentration in the phosphate buffer.

  • Enzyme Preparation:

    • For microbial screening, grow the microorganisms in a suitable culture medium.

    • Prepare a cell lysate by sonication or enzymatic lysis, followed by centrifugation to remove cell debris.

    • If using a purified enzyme, dilute it to the desired concentration in the phosphate buffer.

  • Assay Setup:

    • In a microplate well or a test tube, add a specific volume of the enzyme preparation.

    • Include a negative control with heat-inactivated enzyme or buffer only.

  • Reaction Initiation: Add the NBHAB substrate solution to each well or tube to start the reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 405 nm. A significant increase in absorbance in the sample compared to the negative control indicates the presence of cephalosporin acylase activity.

Quantitative Analysis

For a quantitative analysis of the enzyme activity, the following steps should be taken:

  • Standard Curve: Prepare a standard curve of known concentrations of 2-nitro-5-aminobenzoic acid in the assay buffer and measure their absorbance at 405 nm.

  • Kinetic Measurement: Monitor the increase in absorbance at 405 nm over time in a continuous or discontinuous manner.

  • Calculation of Enzyme Activity: The rate of the reaction (ΔA/min) can be used to calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Experimental Workflow Diagram

The following diagram outlines the workflow for the detection of 2-nitro-5-aminobenzoic acid in an enzymatic assay.

Experimental_Workflow Workflow for Cephalosporin Acylase Assay A Prepare Reagents (Buffer, Substrate, Enzyme) B Set up Reaction Mixture (Enzyme + Buffer) A->B C Initiate Reaction (Add Substrate) B->C D Incubate at 37°C C->D E Measure Absorbance at 405 nm D->E F Data Analysis (Calculate Enzyme Activity) E->F

Caption: Step-by-step workflow for the enzymatic assay.

Conclusion

The detection of 2-nitro-5-aminobenzoic acid at 405 nm provides a sensitive and straightforward method for assaying enzymes such as cephalosporin acylase. This approach is well-suited for high-throughput screening of microbial libraries for novel biocatalysts and for detailed kinetic characterization of these enzymes, which is of significant interest in the pharmaceutical industry for the development of more efficient routes to semi-synthetic antibiotics. The protocols and information provided herein offer a solid foundation for researchers to implement this valuable analytical technique.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-Nitro-5-(phenylacetylamino)-benzoic acid in Assay Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Nitro-5-(phenylacetylamino)-benzoic acid in their experiments, achieving and maintaining its solubility in aqueous assay buffers is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?

A: This is a common phenomenon for compounds with low aqueous solubility. This compound is significantly more soluble in organic solvents like DMSO than in water-based buffers. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to "crash out" or precipitate as it exceeds its solubility limit in the final buffer composition.

Q2: What is the maximum recommended final concentration of DMSO in my assay?

A: While the tolerance can be assay-dependent, a final DMSO concentration of 0.5% to 1% is a widely accepted standard. It is crucial to keep the DMSO concentration consistent across all experimental and control wells, as higher concentrations can have direct effects on biological systems (e.g., enzyme activity, cell viability) and may also influence the solubility of the compound itself.

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A: Absolutely. This compound is an acidic compound due to its carboxylic acid group. As the pH of the buffer increases (becomes more basic), the carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is more polar and, therefore, more soluble in aqueous solutions.[1]

Q4: I observed precipitation in my assay. How can I determine if it is the compound or another component of my assay?

A: To troubleshoot this, you can prepare control solutions. Prepare a solution of the compound in the assay buffer without any other assay components (e.g., enzyme, cells). If precipitation occurs, it is likely the compound itself. If the solution is clear, other components might be inducing precipitation.

Troubleshooting Guide

Should you encounter solubility issues with this compound, the following troubleshooting workflow and guides can help you identify the cause and find a solution.

Troubleshooting Workflow

G start Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Stock Preparation Issue: - Re-dissolve stock, use gentle warming (37°C) or sonication. - Prepare a fresh stock solution. check_stock->stock_issue No check_conc Is the final assay concentration too high? check_stock->check_conc Yes lower_conc Lower the final concentration of the compound in the assay. check_conc->lower_conc Yes check_ph Is the buffer pH optimal for solubility? check_conc->check_ph No end Solubility Optimized lower_conc->end adjust_ph Adjust Buffer pH: - Increase pH to deprotonate the carboxylic acid. - Test a range of pH values (e.g., 7.4 - 8.5). check_ph->adjust_ph No use_cosolvent Consider Co-solvents: - Add a small percentage of a water-miscible organic solvent. - Validate co-solvent compatibility with the assay. adjust_ph->use_cosolvent Still Precipitates adjust_ph->end Soluble use_cosolvent->end Soluble

Caption: A decision tree for troubleshooting solubility issues.

Quantitative Data on Solubility of Structurally Related Compounds
CompoundTemperature (K)Water Solubility (mol/L)
3-Nitrobenzoic Acid 273.150.0003
293.150.0006
313.150.0011
3,5-Dinitrobenzoic Acid 273.15Not Reported
293.15Not Reported
313.15Not Reported

Note: This data is for structurally related compounds and should be used as an estimate. It is highly recommended to experimentally determine the solubility of this compound in your specific assay buffer.

The solubility of a related compound, 2-nitro-5-thiocyanatobenzoic acid, in PBS (pH 7.2) is approximately 0.3 mg/mL.[4] This provides a potential starting point for estimating the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

A well-prepared stock solution is the first step to avoiding solubility problems.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[1]

  • Sonication (Optional): Alternatively, sonicate the solution for 5-10 minutes to aid dissolution.[1]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Kinetic Solubility in Assay Buffer

This protocol helps to determine the maximum concentration of the compound that can be dissolved in the assay buffer from a DMSO stock without immediate precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay buffer (e.g., PBS, Tris-HCl) at the desired pH

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer

Procedure:

  • Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM DMSO stock solution in DMSO.

  • Prepare Assay Plate: In a separate 96-well plate, add the assay buffer to each well.

  • Compound Addition: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to the corresponding wells of the assay plate containing the buffer. This will create a range of final compound concentrations.

  • Mixing: Mix the contents of the wells immediately and thoroughly.

  • Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a plate reader. An increase in absorbance or light scattering indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.

Protocol 3: pH-Dependent Solubility Profiling

This protocol is designed to find the optimal pH for solubilizing this compound in your assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of your chosen assay buffer adjusted to different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)

  • 96-well plates

  • Multichannel pipette

Procedure:

  • Prepare Assay Plate: Add the different pH buffers to separate columns of a 96-well plate.

  • Compound Addition: Add a fixed amount of the DMSO stock solution to each well to achieve the desired final concentration of this compound.

  • Mixing and Incubation: Mix well and incubate at the assay temperature for 1-2 hours.

  • Visual Inspection and/or Turbidity Measurement: Visually inspect each well for signs of precipitation. For a quantitative assessment, measure the turbidity as described in Protocol 2.

  • Determine Optimal pH: Identify the lowest pH at which the compound remains fully dissolved at the target concentration. Ensure this pH is compatible with your biological assay.[1]

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by the equilibrium between its protonated and deprotonated forms, which is influenced by the pH of the surrounding buffer.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-COOH (Protonated Form) Low_Solubility Low Aqueous Solubility (Precipitation Risk) Protonated->Low_Solubility Deprotonated R-COO⁻ + H⁺ (Deprotonated Form) Protonated->Deprotonated Increase pH (Add Base) Deprotonated->Protonated Decrease pH (Add Acid) High_Solubility High Aqueous Solubility (Soluble) Deprotonated->High_Solubility

References

optimizing NIPAB concentration for penicillin amidase assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals utilizing 2-nitro-5-(phenylacetamido)-benzoic acid (NIPAB) in penicillin amidase (also known as penicillin acylase) assays.

Frequently Asked Questions (FAQs)

Q1: What is NIPAB and why is it used as a substrate for penicillin amidase?

A1: NIPAB (2-nitro-5-(phenylacetamido)-benzoic acid) is a chromogenic substrate used for the continuous spectrophotometric assay of penicillin amidase activity. The enzyme catalyzes the hydrolysis of the amide bond in NIPAB, releasing 2-nitro-5-aminobenzoic acid (NABA).[1][2] This product, NABA, is a yellow-colored compound that can be quantified by measuring the absorbance at a specific wavelength (typically around 405 nm), allowing for a direct and real-time measurement of enzyme activity.[2] This method is often preferred for its simplicity and speed compared to traditional methods like pH-stat titration.[2]

Q2: What is the underlying principle of the NIPAB assay?

A2: The principle is based on a colorimetric change resulting from an enzymatic reaction. Penicillin amidase cleaves the phenylacetyl group from NIPAB. This hydrolysis reaction produces phenylacetic acid and 2-nitro-5-aminobenzoic acid (NABA). NABA has a distinct yellow color, and its formation leads to an increase in absorbance at 405 nm. The rate of this absorbance increase is directly proportional to the penicillin amidase activity in the sample.

Q3: What is a typical concentration range for NIPAB in the assay?

A3: The optimal NIPAB concentration depends on the specific enzyme and reaction conditions. However, it is crucial to use a concentration that is sufficient to saturate the enzyme, allowing for the determination of the maximum reaction velocity (Vmax). The Michaelis constant (Km) for NIPAB with penicillin acylase has been reported to be around 12-20 mM.[3] Therefore, a starting concentration several times higher than the Km is often recommended to ensure the reaction rate is not limited by substrate availability. It is always best practice to determine the optimal concentration experimentally for your specific system.

Q4: How should I prepare and store the NIPAB stock solution?

A4: NIPAB has limited solubility in aqueous buffers. To prepare a stock solution, it is common to first dissolve NIPAB in an organic solvent like dimethyl sulfoxide (DMSO) before diluting it to the final working concentration in the assay buffer.[4] For example, a concentrated stock can be made in 100% DMSO and then diluted into the aqueous buffer. It is important to ensure the final concentration of the organic solvent in the assay is low (typically <1-10%) to avoid denaturing the enzyme.[4][5] Stock solutions should be stored protected from light and at low temperatures to minimize spontaneous hydrolysis.

Q5: What are the optimal pH and temperature conditions for the assay?

A5: Penicillin amidase from different sources can have different optimal conditions. For many common variants, such as from E. coli, the optimal pH is typically in the neutral to slightly alkaline range, often between 7.0 and 8.0.[6][7] The optimal temperature can also vary, but assays are frequently performed at temperatures ranging from 25°C to 37°C.[4][7] For novel or uncharacterized enzymes, it is recommended to perform pH and temperature optimization studies.

Troubleshooting Guide

Problem: No or very low enzyme activity detected.

Possible CauseSuggested Solution
Inactive Enzyme Verify the activity of the enzyme preparation using a known positive control or a different assay method. Ensure the enzyme has been stored correctly (e.g., at the recommended temperature, with appropriate stabilizers).
Incorrect Buffer pH Prepare fresh buffer and meticulously check the pH at the reaction temperature. The optimal pH for E. coli penicillin amidase is generally between 7.0 and 8.0.[6][7]
Incorrect Wavelength Ensure the spectrophotometer is set to measure the absorbance of the product, 2-nitro-5-aminobenzoic acid (NABA), which is typically around 405 nm.[2]
Substrate Concentration Too Low The NIPAB concentration might be well below the enzyme's Km, leading to a very low reaction rate. Increase the NIPAB concentration in the assay.
Presence of Inhibitors Ensure all reagents and glassware are clean. Some chemicals or metal ions can act as inhibitors. Review the composition of all solutions for potential inhibitory substances.

Problem: High background absorbance or rapid increase in absorbance without enzyme.

Possible CauseSuggested Solution
Spontaneous NIPAB Hydrolysis NIPAB can undergo slow, non-enzymatic hydrolysis, especially at alkaline pH or elevated temperatures. Prepare fresh NIPAB solution and always run a "no-enzyme" control (blank) to measure and subtract the background rate.
Contaminated Reagents One or more of your reagents (buffer, water) may be contaminated. Prepare all solutions with high-purity water and reagents.
Incorrect Blanking Ensure you are using the correct blank solution for the spectrophotometer. The blank should contain all reaction components except the enzyme to account for the starting absorbance of NIPAB and other reagents.

Problem: The reaction rate is not linear (curves off over time).

Possible CauseSuggested Solution
Substrate Depletion If the enzyme concentration is too high or the initial NIPAB concentration is too low, the substrate may be consumed rapidly. Reduce the amount of enzyme used or increase the initial NIPAB concentration.
Enzyme Instability The enzyme may be unstable under the assay conditions (e.g., pH, temperature, presence of organic solvent). Perform the assay over a shorter time course or investigate stabilizing additives if necessary.
Product Inhibition The products of the reaction (phenylacetic acid or NABA) may be inhibiting the enzyme. Analyze the initial linear portion of the reaction curve to determine the initial velocity.

Problem: NIPAB precipitates in the reaction mixture.

Possible CauseSuggested Solution
Low Aqueous Solubility NIPAB has poor solubility in water. The final concentration in your aqueous buffer may be too high.
Insufficient Organic Solvent If using an organic solvent like DMSO to aid solubility, the final percentage may be too low to keep NIPAB in solution.[4] Try slightly increasing the final DMSO concentration, but be mindful of its potential effect on enzyme activity (typically keep below 10%).[4][5]
Incorrect pH The solubility of NIPAB, which is an acid, can be pH-dependent. Check if adjusting the buffer pH within the enzyme's active range improves solubility.

Quantitative Data Summary

For researchers' convenience, the following tables summarize key quantitative data reported in the literature for penicillin amidase assays.

Table 1: Kinetic Parameters for NIPAB Hydrolysis by Penicillin Amidase

Enzyme SourceKm (mM)kcat (s⁻¹)ConditionsReference
E. coli (free enzyme)12--[3]
E. coli (conjugated)20--[3]
E. coli-~50For substrates with a phenylacetyl group[6]

Note: "kcat" and specific conditions were not always available in the provided search results. Researchers should determine these parameters for their specific enzyme and conditions.

Table 2: Typical Penicillin Amidase Assay Conditions

ParameterTypical Range/ValueNotesReference
Substrate NIPAB2-nitro-5-(phenylacetamido)-benzoic acid[1]
pH 7.0 - 8.0Optimum can vary by enzyme source.[4][6]
Temperature 25°C - 37°COptimum can vary by enzyme source.[4][7]
Buffer Potassium or Sodium PhosphateTypically at a concentration of 50-100 mM.[4][7]
Solvent (for NIPAB) Dimethyl sulfoxide (DMSO)Used for stock solution; final assay concentration should be low (<10%).[4]
Wavelength ~405 nmFor detection of the product, NABA.[2]

Experimental Protocols

Detailed Protocol: Standard Penicillin Amidase Assay using NIPAB

This protocol provides a general procedure. Concentrations and volumes should be optimized for your specific experimental setup.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to 7.5 at the desired reaction temperature (e.g., 25°C).

  • NIPAB Stock Solution: Dissolve NIPAB in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Store this solution protected from light at -20°C.

  • Enzyme Solution: Prepare a dilution of your penicillin amidase sample in cold Assay Buffer immediately before use. The final concentration should be chosen to yield a linear rate of absorbance change over a few minutes.

2. Assay Procedure:

  • Set a spectrophotometer to 405 nm and the desired temperature (e.g., 25°C).

  • In a cuvette, prepare the reaction mixture by adding the Assay Buffer and the NIPAB stock solution. For a 1 mL final volume, you might add 970 µL of buffer and 20 µL of 50 mM NIPAB stock (for a final concentration of 1 mM). Mix well and let it equilibrate to the set temperature.

  • Use this mixture to set the blank (zero absorbance) on the spectrophotometer.

  • To initiate the reaction, add a small volume of the diluted Enzyme Solution (e.g., 10 µL) to the cuvette.

  • Quickly mix by inverting the cuvette or by gentle pipetting, and immediately start monitoring the change in absorbance at 405 nm over time (e.g., for 3-5 minutes). Record data at regular intervals (e.g., every 15 seconds).

  • Run a parallel control reaction containing all components except the enzyme to measure the rate of non-enzymatic NIPAB hydrolysis.

3. Calculation of Enzyme Activity:

  • Determine the rate of reaction (ΔAbs/min) from the initial, linear portion of your data plot.

  • Subtract the rate of the "no-enzyme" control from the rate of the enzymatic reaction to get the corrected rate.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) * V_total / (ε * l * V_enzyme) Where:

    • ΔAbs/min = The corrected rate of absorbance change per minute.

    • V_total = Total volume of the assay in the cuvette (mL).

    • ε = Molar extinction coefficient of NABA (the product) at 405 nm (typically ~9.6 mM⁻¹cm⁻¹).

    • l = Path length of the cuvette (usually 1 cm).

    • V_enzyme = Volume of the enzyme solution added to the assay (mL).

Visualizations

NIPAB_Hydrolysis cluster_reactants Reactants cluster_products Products NIPAB NIPAB Enzyme Penicillin Amidase NIPAB->Enzyme H2O Water (H₂O) H2O->Enzyme NABA NABA (Yellow Product) Abs @ 405 nm PAA Phenylacetic Acid Enzyme->NABA Enzyme->PAA Optimization_Workflow A Start: Define Assay Conditions (Buffer, pH, Temp) B Prepare NIPAB Stock in DMSO A->B C Select Range of NIPAB Concentrations (e.g., 0.1x to 10x expected Km) B->C D Perform Assay at Each NIPAB Concentration C->D E Measure Initial Reaction Rate (ΔAbs/min) D->E F Plot Rate vs. [NIPAB] E->F G Is Plateau (Vmax) Reached? F->G H Select Saturating Concentration for Future Assays (e.g., >5x Km) G->H Yes I Expand Concentration Range and Repeat Assay G->I No I->D Troubleshooting_Tree Start Problem with Assay Q1 Is there high background in the no-enzyme control? Start->Q1 A1_Yes Potential NIPAB Instability - Prepare fresh substrate - Check buffer pH Q1->A1_Yes Yes Q2 Is the reaction rate non-linear? Q1->Q2 No A2_Yes Substrate Depletion or Enzyme Instability - Lower enzyme concentration - Increase NIPAB concentration Q2->A2_Yes Yes Q3 Is activity low or zero? Q2->Q3 No A3_Yes Check Enzyme & Conditions - Verify enzyme activity - Confirm pH and temp - Check wavelength (405 nm) Q3->A3_Yes Yes End Consult Further Documentation Q3->End No

References

interference in chromogenic penicillin amidase assay using NIPAB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the chromogenic penicillin amidase (or acylase) assay with the substrate 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the NIPAB-based penicillin amidase assay?

The assay is a direct spectrophotometric method for determining penicillin amidase activity.[1] Penicillin amidase (EC 3.5.1.11) catalyzes the hydrolysis of the amide bond in NIPAB.[2][3] This reaction releases the yellow-colored product, 5-amino-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at a specific wavelength (typically around 405 nm).[2] The rate of color formation is directly proportional to the enzyme's activity.

Q2: What is the optimal pH for the penicillin amidase assay?

Penicillin amidase generally exhibits its highest activity in a pH range of 8.0 to 9.0.[4][5] The typical pH for running the assay is between 7.5 and 8.0 to ensure both high activity and enzyme stability.[4][6] Enzyme activity decreases significantly at acidic pH values.[4][5]

Q3: What are the main products of the NIPAB hydrolysis reaction?

The enzyme-catalyzed hydrolysis of NIPAB yields two products: phenylacetic acid and 5-amino-2-nitrobenzoic acid.[7] It is important to note that phenylacetic acid is a known strong product inhibitor of the enzyme.[7]

Q4: Can this assay be used for crude enzyme preparations, like periplasmic extracts?

Yes, the NIPAB assay is suitable for determining the kinetic constants of penicillin amidases in preparations such as periplasmic extracts from various bacteria, including Escherichia coli and Alcaligenes faecalis.[7] However, components in crude lysates can sometimes interfere with the assay (see Troubleshooting section).

Troubleshooting Guide

This section addresses common problems encountered during the NIPAB assay.

Problem 1: High Blank/Background Reading

Q: My "no-enzyme" control or my blank wells are yellow and show high absorbance. What is the cause?

A high background signal can obscure results and is typically caused by the spontaneous hydrolysis of the NIPAB substrate or contamination.

Possible Causes and Solutions:

  • Substrate Instability: NIPAB can hydrolyze spontaneously, especially under suboptimal pH or high-temperature conditions.

    • Solution: Prepare the NIPAB stock solution fresh before each experiment. Store the stock solution protected from light and on ice. Ensure the assay buffer pH is not excessively alkaline, as this can accelerate hydrolysis.

  • Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with microbes or nucleophiles that can degrade the substrate.

    • Solution: Use high-purity, sterile water and reagents. Filter-sterilize buffers if microbial contamination is suspected.

  • Sample Matrix Interference: If analyzing crude samples (e.g., cell lysates), other components in the sample may absorb light at the same wavelength as the product.

    • Solution: Run a "sample-only" control that contains the sample and buffer but no NIPAB. Subtract the absorbance of this control from your test sample readings.

high_background Troubleshooting: High Background Signal start High Absorbance in Blank Control q1 Is the NIPAB solution yellow? start->q1 cause1 Cause: Spontaneous substrate hydrolysis. q1->cause1 Yes q2 Are you using crude cell lysates? q1->q2 No sol1 Solution: Prepare fresh NIPAB solution. Check buffer pH. cause1->sol1 cause2 Cause: Interfering substances in sample. q2->cause2 Yes cause3 Cause: Reagent contamination. q2->cause3 No sol2 Solution: Run a 'sample-only' control (no NIPAB) for background subtraction. cause2->sol2 sol3 Solution: Use sterile, high-purity reagents. Filter-sterilize buffers. cause3->sol3

Caption: Troubleshooting flowchart for high background signals.

Problem 2: Low or No Enzyme Activity Detected

Q: My samples containing the enzyme are not turning yellow, or the absorbance change is very small. What could be wrong?

This indicates an issue with the enzyme itself, the assay conditions, or the presence of inhibitors.

Possible Causes and Solutions:

  • Incorrect pH: The enzyme is highly sensitive to pH.[8] Activity drops sharply outside the optimal range of pH 8-9.[4][5]

    • Solution: Verify the pH of your assay buffer at the reaction temperature. Prepare fresh buffer if necessary.

  • Enzyme Inactivation: The enzyme may have been denatured by improper storage, handling (e.g., vigorous vortexing), or exposure to harsh chemicals.

    • Solution: Handle the enzyme stock solution gently. Aliquot the enzyme upon receipt and store it at the recommended temperature. Always keep the enzyme on ice when not in use.

  • Presence of Inhibitors: Your sample may contain compounds that inhibit penicillin amidase. Phenylacetic acid (a reaction product) and phenylmethylsulfonyl fluoride (PMSF) are potent inhibitors.[7][9]

    • Solution: If product inhibition is suspected, use initial rate kinetics by taking measurements at early time points before the product accumulates. If using crude lysates that may contain protease inhibitors like PMSF, consider purifying the enzyme or using an alternative purification strategy.

  • Insufficient Substrate: While less common, using a substrate concentration that is far below the enzyme's Michaelis constant (Km) will result in a low reaction rate.

    • Solution: Ensure the final NIPAB concentration in the assay is appropriate for the enzyme being tested.

Problem 3: Poor Reproducibility or Inconsistent Results

Q: I am getting large variations between my replicate wells/assays. How can I improve consistency?

Poor reproducibility often stems from technical errors in assay setup or environmental factors.

Possible Causes and Solutions:

  • Pipetting Inaccuracy: Small volumes of enzyme or substrate are often used, where minor pipetting errors can lead to large variations in final concentrations.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents for all replicates to ensure consistency.

  • Temperature Fluctuations: Enzyme activity is temperature-dependent. Inconsistent temperature across a microplate or between experiments will affect reaction rates.

    • Solution: Pre-incubate the assay plate and all reagents at the desired reaction temperature (e.g., 37°C) before starting the reaction.[6] Use a plate incubator to maintain a constant temperature.

  • Timing Inconsistency: For kinetic assays, the timing of reagent addition and absorbance readings is critical.

    • Solution: Use a multichannel pipette to add the starting reagent (e.g., enzyme or substrate) to multiple wells simultaneously. Ensure the plate reader is set to read wells at precise, consistent intervals.

Experimental Protocols & Data

Standard NIPAB Assay Protocol

This protocol provides a general workflow for measuring penicillin amidase activity in a 96-well plate format. Users should optimize concentrations and volumes for their specific enzyme and experimental setup.

workflow General Experimental Workflow for NIPAB Assay prep 1. Reagent Preparation - Assay Buffer (e.g., 50 mM Phosphate, pH 7.8) - NIPAB Stock Solution - Enzyme Dilutions plate 2. Plate Setup Add buffer, sample (enzyme), and controls to wells. prep->plate pre_inc 3. Pre-incubation Equilibrate plate to assay temperature (e.g., 37°C). plate->pre_inc start_rxn 4. Start Reaction Add NIPAB solution to all wells to initiate the reaction. pre_inc->start_rxn measure 5. Measure Absorbance Read absorbance at ~405 nm kinetically or at a fixed endpoint. start_rxn->measure analyze 6. Data Analysis Calculate reaction rates (ΔAbs/min) and determine enzyme activity. measure->analyze

Caption: A typical workflow for the chromogenic NIPAB assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Sodium or Potassium Phosphate buffer. Adjust the pH to 7.8 at the intended reaction temperature (e.g., 37°C).[6]

    • NIPAB Stock Solution: Prepare a concentrated stock of NIPAB (e.g., 10-20 mM) in a suitable solvent like DMSO or a small amount of 1M NaOH followed by dilution in buffer.

    • Enzyme Solution: Dilute the penicillin amidase enzyme in cold Assay Buffer to a concentration that yields a linear rate of absorbance change over the desired time frame.

  • Assay Setup (96-well plate):

    • Add Assay Buffer to each well.

    • Add the diluted enzyme solution to the "Test" wells.

    • Add the corresponding buffer without enzyme to the "Blank" wells.

    • If using crude samples, prepare "Sample Control" wells containing the sample but no NIPAB.

  • Pre-incubation: Place the plate in an incubator or the plate reader's heated chamber for 5-10 minutes to bring all components to the assay temperature (e.g., 37°C).[6]

  • Initiate Reaction: Add the NIPAB solution to all wells to start the reaction. Mix gently by pipetting or using an automated plate shaker.

  • Measurement:

    • Kinetic Assay (Recommended): Immediately begin reading the absorbance at ~405 nm every 30-60 seconds for 10-20 minutes.

    • Endpoint Assay: Incubate the plate for a fixed time (e.g., 30 minutes), then stop the reaction (e.g., by adding a strong acid, though this may alter the product's absorbance) and read the final absorbance.

  • Data Analysis:

    • Subtract the rate of absorbance change in the blank wells from the test wells.

    • Calculate the enzyme activity using the Beer-Lambert law (Activity ∝ ΔAbs/Δt), using the molar extinction coefficient of 5-amino-2-nitrobenzoic acid under the specific assay conditions.

Key Assay Parameters and Known Interferences

The following table summarizes important parameters and substances known to interfere with the penicillin amidase assay.

Parameter / SubstanceRecommended Condition / EffectSource(s)
pH Optimal activity is observed between pH 8.0 and 9.0. A common assay pH is 7.5-8.0.[4][5]
Temperature A standard temperature is 37°C, but should be kept constant and optimized.[6][10]
Product Inhibitor Phenylacetic acid, a product of the reaction, is a potent inhibitor.[7]
Covalent Inhibitors Phenylmethanesulfonyl fluoride (PMSF) and other phenylalkylsulfonyl derivatives are strong, covalent inhibitors.[9]
Sample Contaminants In biological samples, high levels of lipids (lipemia) or bilirubin (hyperbilirubinemia) can interfere with chromogenic assays.[11]
Surfactants The presence and type of surfactants can alter enzyme activity and substrate permeation in some systems.[12]

References

stability of 2-Nitro-5-(phenylacetylamino)-benzoic acid at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting stability studies for 2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB).

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

A1: The stability of this compound is influenced by three primary functional groups: the carboxylic acid, the amide linkage, and the nitro group on the aromatic ring. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack. The amide bond is prone to hydrolysis under both acidic and basic conditions. The carboxylic acid group can undergo decarboxylation at elevated temperatures.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on its structure, the following degradation pathways are anticipated:

  • Hydrolysis: The amide bond can be cleaved through acid or base-catalyzed hydrolysis to yield 5-amino-2-nitrobenzoic acid and phenylacetic acid.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing or certain photolytic conditions.[2][3]

  • Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.[4]

  • Ring Modifications: Under harsh alkaline or oxidative conditions, nucleophilic aromatic substitution or oxidative cleavage of the aromatic ring may occur.[3]

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of the amide linkage is expected to be significantly influenced by pH. The degradation rate is likely to be lowest in the neutral pH range and increase in both acidic and basic conditions due to acid and base catalysis of amide hydrolysis.[5] Nitroaromatic compounds can also be more susceptible to nucleophilic attack in alkaline media.[3]

Q4: Is this compound sensitive to temperature and light?

A4: Yes, elevated temperatures are expected to accelerate the degradation rate, particularly hydrolysis and potential decarboxylation.[4] Many nitroaromatic compounds are also known to be photosensitive and can undergo degradation upon exposure to light, often involving the nitro group.[3] Therefore, it is recommended to protect solutions from light.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Rapid degradation of the compound in solution. The pH of the solution is too acidic or basic.Prepare solutions in a neutral buffer (pH ~7) and store at low temperatures (e.g., 2-8°C).
Exposure to light.Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6]
High storage temperature.Store stock solutions at or below 2-8°C. For long-term storage, consider freezing at -20°C.
Appearance of a yellow color in solution. Formation of 5-amino-2-nitrobenzoic acid upon enzymatic or chemical cleavage of the amide bond.[1]This is an expected degradation product. Use a stability-indicating analytical method, such as HPLC, to quantify the parent compound and this degradant.
Poor mass balance in stability studies. Formation of volatile degradation products (e.g., from decarboxylation) or non-UV active compounds.Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV detection.[7] Consider GC-MS for identifying volatile degradants.
Difficulty in separating the parent compound from its degradation products by HPLC. Degradation products have similar polarities to the parent compound.Optimize the HPLC method by screening different columns, mobile phase compositions, and pH. Employing a gradient elution can improve resolution.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄, Room Temperature to 60°C5-amino-2-nitrobenzoic acid, Phenylacetic acid
Base Hydrolysis 0.1 M - 1 M NaOH or KOH, Room Temperature to 60°C5-amino-2-nitrobenzoic acid, Phenylacetic acid
Oxidation 3% - 30% H₂O₂, Room TemperatureN-oxides, hydroxylated derivatives, ring cleavage products
Thermal Degradation Dry heat, 60°C - 100°CDecarboxylation products, hydrolytic degradants (if moisture is present)
Photostability Exposure to UV and visible light (ICH Q1B)Reduced nitro group derivatives (nitroso, hydroxylamino, amino), other complex products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂.

    • Thermal Stress: Expose the solid compound to dry heat at 80°C.

    • Photolytic Stress: Expose the solution to light conditions as specified in ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60°C for hydrolytic and thermal stress) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Quenching: At specified time points, withdraw an aliquot of the reaction mixture. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C, solid) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sampling & Quenching acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_decarboxylation Thermal Stress parent This compound prod1 5-Amino-2-nitrobenzoic acid parent->prod1 Amide Cleavage prod2 Phenylacetic acid parent->prod2 Amide Cleavage prod3 Amino derivative parent->prod3 Nitro Group prod4 Decarboxylated product parent->prod4 Carboxylic Acid Group

Caption: Potential degradation pathways of the molecule.

References

overcoming product inhibition in penicillin acylase assays with NIPAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate 2-nitro-5-(phenylacetyl)amino-benzoic acid (NIPAB) in penicillin acylase (PA) assays.

I. Troubleshooting Guide

This guide addresses common issues encountered during NIPAB-based penicillin acylase assays, with a focus on overcoming product inhibition.

Issue IDQuestionPossible CausesSuggested Solutions
NIPAB-001 My reaction rate is decreasing over time, even with sufficient substrate. Product Inhibition: The products of the NIPAB hydrolysis reaction, phenylacetic acid (PAA) and 2-nitro-5-aminobenzoic acid (NABA), can inhibit the enzyme's activity.[1][2] PAA is a known competitive inhibitor of penicillin acylase.1. Optimize Substrate Concentration: While ensuring the substrate is not limiting, avoid excessively high concentrations that lead to rapid product accumulation. 2. Shorter Incubation Times: Measure initial reaction velocities where product concentration is low. 3. Enzyme Concentration: Use the lowest concentration of enzyme that gives a reliable signal to minimize the rate of product formation. 4. Data Analysis: If measuring over a time course, use only the initial linear portion of the curve to calculate the reaction rate.
NIPAB-002 I'm observing lower than expected enzyme activity. 1. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 2. Product Inhibition: As described in NIPAB-001. 3. Inactive Enzyme: Improper storage or handling of the enzyme. 4. Inaccurate Reagent Concentrations: Errors in preparing substrate or enzyme solutions.1. Verify Optimal Conditions: Ensure the assay is performed at the optimal pH (typically 7.5-8.0) and temperature for your specific penicillin acylase.[1][2] 2. Address Product Inhibition: Refer to the solutions for NIPAB-001. 3. Check Enzyme Activity: Run a positive control with a known active enzyme lot. 4. Calibrate Pipettes and Re-prepare Solutions: Ensure accurate preparation of all reagents.
NIPAB-003 My results are not reproducible between experiments. 1. Inconsistent Product Inhibition: Varying levels of product accumulation due to slight differences in incubation times or initial substrate concentrations. 2. Reagent Instability: Degradation of NIPAB or enzyme over time. 3. Pipetting Errors: Inaccurate dispensing of reagents. 4. Temperature Fluctuations: Inconsistent incubation temperatures.1. Standardize Assay Protocol: Strictly adhere to a detailed, validated protocol for all experiments. 2. Prepare Fresh Reagents: Prepare NIPAB and enzyme solutions fresh for each experiment.[3] 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 4. Use a Temperature-Controlled Incubator/Plate Reader: Maintain a consistent temperature throughout the assay.
NIPAB-004 I have high background absorbance in my "no enzyme" control wells. 1. Spontaneous NIPAB Hydrolysis: NIPAB may slowly hydrolyze non-enzymatically, especially at alkaline pH or elevated temperatures. 2. Contamination: Contamination of reagents or labware with other hydrolases.1. Prepare NIPAB Fresh: Use a freshly prepared NIPAB solution for each assay. 2. Run Blank Controls: Subtract the absorbance of a "no enzyme" blank from all readings. 3. Use High-Purity Reagents and Sterile Labware: Minimize the risk of contamination.

II. Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of a penicillin acylase assay with NIPAB?

A1: Product inhibition occurs when the products of the enzymatic reaction bind to the enzyme and reduce its activity. In the NIPAB assay, penicillin acylase hydrolyzes NIPAB into phenylacetic acid (PAA) and 2-nitro-5-aminobenzoic acid (NABA). PAA is a known competitive inhibitor of penicillin acylase, meaning it competes with the substrate (NIPAB) for binding to the enzyme's active site.[1] The accumulation of PAA and potentially NABA during the reaction can lead to a decrease in the observed reaction rate.

Q2: How can I determine if product inhibition is affecting my assay?

A2: A key indicator of product inhibition is a non-linear reaction progress curve, where the rate of product formation decreases over time, even when the substrate concentration is not limiting. You can also perform experiments where you add one of the reaction products (e.g., PAA) to the initial reaction mixture and observe a decrease in the initial reaction velocity.

Q3: What are the inhibition constants (Ki) for the products of the penicillin G reaction, and can they be used to estimate the effect in a NIPAB assay?

A3: For the hydrolysis of penicillin G, phenylacetic acid (PAA) acts as a competitive inhibitor, and 6-aminopenicillanic acid (6-APA) acts as a non-competitive inhibitor.[2] Since NIPAB hydrolysis also produces PAA, the Ki for PAA from penicillin G hydrolysis studies can provide a useful estimate of its inhibitory potential in the NIPAB assay.

Quantitative Data on Product Inhibition (from Penicillin G Hydrolysis)

InhibitorType of InhibitionKi Value (mM)Source Organism of Penicillin Acylase
Phenylacetic Acid (PAA)Competitive130Escherichia coli 5K(pHM12)
6-Aminopenicillanic Acid (6-APA)Non-competitive131Escherichia coli 5K(pHM12)

Note: These values are for the hydrolysis of penicillin G and should be used as an approximation for the NIPAB assay.

Q4: Are there alternative substrates to NIPAB that are less prone to product inhibition?

A4: While NIPAB is a convenient chromogenic substrate, other substrates are used for penicillin acylase assays. However, if the acyl group is phenylacetyl, phenylacetic acid will always be a product, leading to competitive inhibition. Alternative methods for detecting the product of the natural substrate (penicillin G), such as HPLC or pH-stat titration, can be used and may be less susceptible to the accumulation of a chromogenic product, but will still be affected by PAA and 6-APA inhibition.

III. Experimental Protocols

Detailed Protocol for Penicillin Acylase Activity Assay Using NIPAB

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

1. Materials:

  • Penicillin Acylase enzyme solution

  • NIPAB (6-nitro-3-(phenylacetamido)benzoic acid)

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)

  • Calibrated pipettes

2. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 7.5.

  • NIPAB Stock Solution: Prepare a 10 mM stock solution of NIPAB in a suitable organic solvent like DMSO.

  • Working NIPAB Solution: Dilute the NIPAB stock solution in the assay buffer to the desired final concentration (e.g., 0.15 mM).[4] Prepare this solution fresh before each experiment.

  • Enzyme Dilution: Dilute the penicillin acylase enzyme to a suitable concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient period.

3. Assay Procedure:

  • Set up the reaction: In a 96-well plate or cuvette, add the assay components in the following order:

    • Assay Buffer

    • Working NIPAB Solution

    • Enzyme solution (to initiate the reaction)

  • Blank Control: Prepare a blank reaction containing all components except the enzyme. Add an equal volume of assay buffer in place of the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C).

  • Measurement: Immediately after adding the enzyme, start monitoring the increase in absorbance at 405 nm over time.[5] The yellow product, 2-nitro-5-aminobenzoic acid (NABA), has a maximum absorbance at this wavelength.[6][7]

  • Data Acquisition: Record the absorbance at regular intervals (e.g., every 30 seconds) for a period that ensures the reaction rate is linear.

4. Data Analysis:

  • Correct for Blank: Subtract the absorbance of the blank control from the absorbance readings of the enzyme-containing samples at each time point.

  • Plot Data: Plot the corrected absorbance versus time.

  • Determine Initial Velocity: Identify the initial linear portion of the curve and calculate the slope (ΔAbs/Δt). This represents the initial reaction velocity.

  • Calculate Enzyme Activity: Use the molar extinction coefficient of NABA to convert the change in absorbance per unit time to the rate of product formation (e.g., in µmol/min).

IV. Visualizations

NIPAB_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50mM Sodium Phosphate, pH 7.5) mix Mix Reagents in Plate/Cuvette (Buffer, NIPAB) prep_buffer->mix prep_nipab Prepare NIPAB Solution (e.g., 0.15 mM in Assay Buffer) prep_nipab->mix prep_enzyme Prepare Enzyme Dilution (in cold Assay Buffer) initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate mix->initiate incubate Incubate at Optimal Temperature (e.g., 37°C) initiate->incubate measure Measure Absorbance at 405 nm (Time-course) incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Velocity (Slope of linear phase) plot->calculate activity Determine Enzyme Activity calculate->activity

Caption: Experimental workflow for a NIPAB-based penicillin acylase assay.

Product_Inhibition_Mechanism E Penicillin Acylase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EP1 Enzyme-Inhibitor Complex (EP1) E->EP1 + P1 (Competitive Inhibition) S NIPAB (S) ES->E + P1 + P2 P1 Phenylacetic Acid (P1) P2 2-Nitro-5-Aminobenzoic Acid (P2)

Caption: Mechanism of competitive product inhibition by phenylacetic acid in the NIPAB assay.

Troubleshooting_Logic start Problem: Decreasing Reaction Rate check_substrate Is Substrate Limiting? start->check_substrate product_inhibition Suspect Product Inhibition check_substrate->product_inhibition No optimize_assay Optimize Assay Conditions check_substrate->optimize_assay Yes solution1 Use Initial Velocities product_inhibition->solution1 solution2 Lower Enzyme Concentration product_inhibition->solution2 solution3 Optimize Substrate Concentration product_inhibition->solution3 end Problem Resolved optimize_assay->end solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing decreasing reaction rates in penicillin acylase assays.

References

improving sensitivity of the NIPAB-based penicillin amidase assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of the NIPAB-based penicillin amidase assay.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the NIPAB-based penicillin amidase assay.

1. Issue: Low or No Enzyme Activity Detected

Potential Cause Recommended Solution
Inactive Enzyme - Ensure the enzyme has been stored correctly at the recommended temperature. - Perform a protein concentration assay to confirm the enzyme concentration. - Test the enzyme activity with a fresh, reliable batch of substrate.
Sub-optimal Assay Conditions - Verify the pH of the reaction buffer is within the optimal range for penicillin amidase (typically pH 7.5-8.5).[1][2] - Ensure the assay temperature is optimal for the enzyme, usually around 37-50°C.[3]
Incorrect Reagent Concentration - Double-check the final concentrations of both the NIPAB substrate and the enzyme in the reaction mixture.
Presence of Inhibitors - If the sample matrix is complex, consider potential inhibitors. Phenylacetic acid, a product of the reaction, can cause feedback inhibition.[4] - Other compounds in the sample may also inhibit the enzyme. A dialysis or buffer exchange step for the sample may be necessary.

2. Issue: High Background Absorbance

Potential Cause Recommended Solution
Spontaneous NIPAB Hydrolysis - Prepare the NIPAB substrate solution fresh before each experiment. - Protect the NIPAB solution from prolonged exposure to light and high temperatures. - Run a "no-enzyme" control (blank) containing all reaction components except the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from the sample measurements.
Contaminated Reagents - Use high-purity water and reagents to prepare buffers and solutions.[5] - Filter-sterilize buffers to prevent microbial growth, which could lead to interfering substances.
Dirty or Scratched Cuvettes/Microplates - Use clean, high-quality cuvettes or microplates. - Inspect for scratches or imperfections that can scatter light and increase background readings.
Precipitation of Reaction Components - Ensure all components are fully dissolved in the reaction buffer. - Check for turbidity in the reaction mixture, which can indicate precipitation and interfere with absorbance readings.

3. Issue: Inconsistent or Non-Reproducible Results

Potential Cause Recommended Solution
Inaccurate Pipetting - Calibrate pipettes regularly. - Use appropriate pipette volumes for the required measurements to minimize errors.
Temperature Fluctuations - Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature during the assay.[6]
Variability in Reagent Preparation - Prepare large batches of buffers and reagents to minimize lot-to-lot variability. - Ensure thorough mixing of all solutions before use.
Timing Errors - Use a timer to ensure consistent incubation times for all samples. - For kinetic assays, ensure that the reading interval is consistent.

II. Frequently Asked Questions (FAQs)

Q1: What is the principle of the NIPAB-based penicillin amidase assay?

A1: The NIPAB (2-nitro-5-phenylacetaminobenzoic acid) assay is a colorimetric method used to determine the activity of penicillin G amidase (also known as penicillin acylase). The enzyme catalyzes the hydrolysis of the amide bond in NIPAB, releasing 2-nitro-5-aminobenzoic acid. This product is a yellow-colored compound that can be quantified by measuring its absorbance at a specific wavelength, typically around 405 nm.[1][7][8] The rate of the increase in absorbance is directly proportional to the penicillin amidase activity.

Q2: How can I improve the sensitivity of my NIPAB assay?

A2: To improve the sensitivity of the assay, you can:

  • Optimize Enzyme and Substrate Concentrations: Ensure you are working within the linear range of the assay. A substrate concentration below the Michaelis constant (Km) will result in a linear response to changes in enzyme concentration.

  • Optimize pH and Temperature: Ensure the assay is performed at the optimal pH and temperature for your specific penicillin amidase.[9][10]

  • Increase Incubation Time: For endpoint assays, increasing the incubation time can lead to a stronger signal, provided the reaction remains in the linear range and background noise is controlled.

  • Use a High-Quality Spectrophotometer: A spectrophotometer with low stray light and high photometric accuracy will provide more reliable measurements, especially for low absorbance values.

Q3: What are the optimal conditions for the NIPAB assay?

A3: The optimal conditions can vary slightly depending on the source of the penicillin amidase. However, a common starting point is a phosphate buffer at a pH of 7.5 and a temperature of 25°C.[2] It is recommended to empirically determine the optimal pH and temperature for your specific enzyme.

Q4: How should I prepare and store the NIPAB substrate solution?

A4: NIPAB can be dissolved in a suitable buffer, such as a phosphate buffer. For example, a stock solution can be prepared by dissolving NIPAB in a mixture of NaH₂PO₄ and Na₂HPO₄ to achieve the desired pH.[1] It is advisable to prepare the NIPAB solution fresh for each experiment to minimize the risk of spontaneous hydrolysis, which can lead to high background readings. If storage is necessary, it should be protected from light and stored at a low temperature (e.g., 4°C) for a short period.

Q5: What are some common substances that can interfere with the NIPAB assay?

A5: Phenylacetic acid, one of the reaction products, can act as an inhibitor of penicillin amidase.[4] Other potential interfering substances can be present in complex biological samples. These may include compounds that absorb light at the same wavelength as the product or compounds that directly inhibit the enzyme. If interference is suspected, sample purification steps such as dialysis or size-exclusion chromatography may be necessary.

III. Quantitative Data

Table 1: Kinetic Parameters for NIPAB Hydrolysis by Penicillin G Amidase

Enzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli0.041431.0 x 106Alkema et al., 1999

Note: Kinetic parameters can vary depending on the specific enzyme variant and assay conditions.

Table 2: Recommended Assay Conditions

ParameterRecommended Value/RangeNotes
Wavelength 405 nmWavelength for measuring the absorbance of the product, 2-nitro-5-aminobenzoic acid.[1][2]
pH 7.5 - 8.5Optimal pH can vary; empirical determination is recommended.[1][2]
Temperature 25 - 37 °COptimal temperature can vary; empirical determination is recommended.[2][3]
Buffer Phosphate BufferA common buffer system for this assay.[1][2]
NIPAB Concentration 0.1 - 1 mMShould be optimized based on the Km of the enzyme.

IV. Experimental Protocols

Detailed Methodology for NIPAB-Based Penicillin Amidase Assay

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.

  • NIPAB Stock Solution: Prepare a 10 mM stock solution of 2-nitro-5-(phenylacetylamino)-benzoic acid (NIPAB) in the assay buffer. It may be necessary to gently warm the solution to aid dissolution. Prepare this solution fresh daily and protect it from light.

  • Enzyme Solution: Prepare a stock solution of penicillin amidase in the assay buffer. The concentration should be determined based on the expected activity. Keep the enzyme solution on ice.

2. Assay Procedure (Microplate Format):

  • Equilibrate the assay buffer, NIPAB stock solution, and a 96-well microplate to the desired assay temperature (e.g., 25°C).

  • In each well of the microplate, add the following in order:

    • Assay Buffer (volume to bring the final volume to 200 µL)

    • NIPAB solution (to a final concentration of, for example, 1 mM)

  • Prepare a blank for each sample by adding all components except the enzyme.

  • To initiate the reaction, add the enzyme solution to the wells. The final volume in each well should be 200 µL.

  • Immediately place the microplate in a microplate reader pre-set to the assay temperature.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

3. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the corresponding sample at each time point.

  • Plot the change in absorbance versus time.

  • Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (V₀ * Vt) / (ε * l * Ve) Where:

    • V₀ = Initial reaction rate (ΔAbs/min)

    • Vt = Total reaction volume (mL)

    • ε = Molar extinction coefficient of 2-nitro-5-aminobenzoic acid at 405 nm (typically ~9100 M⁻¹cm⁻¹)

    • l = Path length of the cuvette or microplate well (cm)

    • Ve = Volume of the enzyme solution added (mL)

    One unit (U) of penicillin amidase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

V. Visualizations

NIPAB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, NIPAB, Enzyme) Plate Equilibrate Plate and Reagents Reagents->Plate Add_Reagents Add Buffer and NIPAB to Wells Plate->Add_Reagents Add_Enzyme Initiate Reaction with Enzyme Add_Reagents->Add_Enzyme Incubate Incubate at Controlled Temperature Add_Enzyme->Incubate Measure_Abs Measure Absorbance at 405 nm Incubate->Measure_Abs Calculate_Rate Calculate Initial Reaction Rate Measure_Abs->Calculate_Rate Calculate_Activity Determine Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for the NIPAB-based penicillin amidase assay.

Penicillin_Amidase_Reaction cluster_reactants Reactants cluster_enzyme cluster_products Products NIPAB NIPAB (2-nitro-5-phenylacetaminobenzoic acid) Enzyme Penicillin Amidase NIPAB->Enzyme Water H₂O Water->Enzyme Product1 2-nitro-5-aminobenzoic acid (Yellow Product) Enzyme->Product1 Product2 Phenylacetic Acid Enzyme->Product2

Caption: Enzymatic hydrolysis of NIPAB by penicillin amidase.

References

addressing substrate precipitation in 2-Nitro-5-(phenylacetylamino)-benzoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB). The information is designed to help address the common issue of substrate precipitation in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound (NIPAB) solution is cloudy and appears to have precipitated. What are the common causes?

A1: Precipitation of NIPAB in solution can be attributed to several factors, primarily related to its solubility characteristics. Key causes include:

  • Low Aqueous Solubility: NIPAB, like many benzoic acid derivatives, has limited solubility in neutral aqueous solutions.

  • Solvent Polarity: The choice of solvent is critical. While soluble in some organic solvents, NIPAB can precipitate when the stock solution is diluted into an aqueous buffer, a phenomenon known as "salting out."

  • pH of the Solution: As a carboxylic acid, the solubility of NIPAB is highly dependent on the pH of the solution. In acidic to neutral conditions, it exists predominantly in its less soluble protonated form.

  • Concentration: The concentration of the NIPAB solution may exceed its solubility limit under the specific experimental conditions (e.g., temperature, solvent composition).

  • Temperature: The solubility of NIPAB, like most solid compounds, is generally lower at colder temperatures. Recommended storage for the solid is 2-8°C, and solutions should be prepared and used at appropriate experimental temperatures.

Q2: How can I improve the solubility of NIPAB in my experimental setup?

A2: To enhance the solubility of NIPAB and prevent precipitation, consider the following strategies:

  • Use of Organic Co-solvents: Prepare a concentrated stock solution of NIPAB in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. When preparing the final working solution, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not affect your experiment (e.g., enzyme activity).

  • Adjusting pH: Increasing the pH of the aqueous buffer to a slightly basic range (e.g., pH 7.5 or higher) can significantly increase the solubility of NIPAB. This is because the carboxylic acid group will be deprotonated to form the more soluble carboxylate salt.

  • Temperature Control: Ensure that the temperature of your solutions is maintained at a level that supports the desired concentration of NIPAB. Avoid storing working solutions at low temperatures unless their stability at room temperature is a concern.

  • Sonication: In some cases, gentle sonication can help to dissolve the substrate and break up small precipitates.

Q3: I dissolved NIPAB in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A3: This is a common issue when a concentrated stock in an organic solvent is diluted into an aqueous medium. To address this:

  • Reduce the Stock Concentration: Try preparing a less concentrated stock solution of NIPAB in DMSO.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.

  • Increase the Final Volume of the Organic Solvent: A slightly higher percentage of the organic co-solvent in the final working solution might be necessary to maintain solubility. However, it is crucial to first determine the tolerance of your experimental system (e.g., enzyme) to the organic solvent.

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the NIPAB stock can sometimes help to keep the substrate in solution.

Troubleshooting Guide: Substrate Precipitation

This guide provides a systematic approach to troubleshooting NIPAB precipitation during your experiments.

Observation Potential Cause Recommended Action
Precipitation in the stock solution (organic solvent). The concentration of NIPAB is too high for the chosen solvent.- Prepare a more dilute stock solution.- Try a different organic solvent with higher solubilizing capacity (see solubility data below).- Gently warm the stock solution to aid dissolution (ensure the compound is stable at higher temperatures).
Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. - The final concentration of NIPAB exceeds its solubility in the aqueous buffer.- The percentage of organic co-solvent in the final solution is too low.- The pH of the buffer is too low.- Lower the final concentration of NIPAB in the assay.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not interfere with the experiment.- Increase the pH of the buffer to a slightly alkaline range (e.g., pH 7.5-8.0).
The solution is initially clear but becomes cloudy over time. - The temperature of the solution has decreased.- The product of the enzymatic reaction is precipitating.- The substrate is slowly coming out of a supersaturated solution.- Maintain a constant and appropriate temperature for your experiment.- If product precipitation is suspected, try using a lower initial substrate concentration and measure initial reaction rates.- Ensure the NIPAB concentration is well within its solubility limit for the given conditions.

Data Presentation

Solubility of this compound and Related Compounds

The following table summarizes the available solubility data for NIPAB and a structurally similar compound, 2-Nitro-5-thiocyanatobenzoic acid, to provide a reference for solvent selection.

Compound Solvent Solubility Notes
This compound (NIPAB) Ethanol9.80-10.20 mg/mLClear, faintly yellow to yellow solution.
2-Nitro-5-thiocyanatobenzoic acid *Ethanol~25 mg/mLData for a structurally related compound.
Dimethylformamide (DMF)~25 mg/mLData for a structurally related compound.
Dimethyl Sulfoxide (DMSO)~11 mg/mLData for a structurally related compound.
PBS (pH 7.2)~0.3 mg/mLData for a structurally related compound.

*Data for 2-Nitro-5-thiocyanatobenzoic acid is provided as an estimation of the solubility behavior of NIPAB due to structural similarities. Actual solubility of NIPAB may vary.

Experimental Protocols

Penicillin G Acylase (PGA) Activity Assay using NIPAB

This protocol describes a spectrophotometric assay for measuring the activity of Penicillin G Acylase (PGA) using NIPAB as a chromogenic substrate. The enzymatic cleavage of NIPAB produces 5-amino-2-nitrobenzoic acid, which is a yellow-colored compound that can be quantified by measuring the absorbance at 405 nm.

Materials:

  • This compound (NIPAB)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • Penicillin G Acylase (PGA) enzyme solution

  • Microplate reader or spectrophotometer

  • 96-well microplate

Procedure:

  • Preparation of NIPAB Stock Solution:

    • Prepare a 10 mM stock solution of NIPAB in DMSO. Ensure the substrate is fully dissolved.

  • Preparation of Working Solutions:

    • Prepare the desired concentrations of the PGA enzyme in 50 mM sodium phosphate buffer (pH 7.5).

    • Prepare the NIPAB working solution by diluting the 10 mM stock solution in the same phosphate buffer to the desired final concentration (e.g., 0.6 mg/mL or 2 mM).

  • Assay Protocol:

    • Add 90 µL of the NIPAB working solution to each well of a 96-well microplate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the PGA enzyme solution to each well.

    • Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Plot the absorbance at 405 nm against time.

    • Determine the initial reaction rate (V₀) from the linear portion of the curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε of 5-amino-2-nitrobenzoic acid at 405 nm is approximately 8.98 cm²/µmol).

Visualizations

Troubleshooting_Workflow cluster_start cluster_diagnosis Diagnosis cluster_solutions Solutions start Precipitation Observed in NIPAB Solution stock_check Is precipitation in the stock solution? start->stock_check working_check Is precipitation in the working solution (after dilution)? stock_check->working_check No stock_solutions Lower stock concentration Use a different solvent Gentle warming stock_check->stock_solutions Yes working_solutions Lower final concentration Increase co-solvent % Adjust buffer pH Check temperature working_check->working_solutions Yes

Caption: A logical workflow for troubleshooting NIPAB precipitation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM NIPAB stock in DMSO prep_working Dilute NIPAB stock in buffer prep_stock->prep_working prep_enzyme Prepare PGA enzyme solution in buffer add_enzyme Add 10 µL PGA to initiate reaction prep_enzyme->add_enzyme add_nipab Add 90 µL NIPAB working solution to well prep_working->add_nipab pre_incubate Pre-incubate at 37°C for 5 min add_nipab->pre_incubate pre_incubate->add_enzyme measure_abs Measure absorbance at 405 nm over time add_enzyme->measure_abs plot_data Plot Abs vs. Time measure_abs->plot_data calc_rate Calculate initial reaction rate plot_data->calc_rate

Caption: Workflow for a Penicillin G Acylase assay using NIPAB.

Technical Support Center: Stability of 2-Nitro-5-(phenylacetylamino)-benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Nitro-5-(phenylacetylamino)-benzoic acid in organic solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a color change over time in an organic solvent. What could be the cause?

A color change in the solution may indicate degradation of the compound. Nitroaromatic compounds can be susceptible to reduction of the nitro group, which can lead to the formation of colored byproducts. It is also possible that the phenylacetylamino group is undergoing hydrolysis or other reactions. It is recommended to analyze the solution using techniques like HPLC or LC-MS to identify any degradation products.

Q2: I am observing unexpected peaks in my chromatogram when analyzing a solution of this compound in an organic solvent. How can I troubleshoot this?

Unexpected peaks often signify the presence of impurities or degradation products. To troubleshoot, consider the following:

  • Purity of the starting material: Ensure the initial purity of your this compound is high.

  • Solvent purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants.

  • Degradation: The compound may be degrading in the solvent. To investigate this, you can perform a forced degradation study under various stress conditions (e.g., acid, base, heat, light) to identify potential degradation products.[1]

  • Mass balance: If there's poor mass balance in your stability study, it might be due to the formation of non-UV active or volatile degradation products.[2]

Q3: What are the likely degradation pathways for this compound in the presence of organic solvents?

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities in the solvent, leading to the formation of 2-nitro-5-aminobenzoic acid and phenylacetic acid.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or under certain catalytic conditions.[3]

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially at elevated temperatures.

Q4: How should I select an appropriate organic solvent for my experiments to ensure the stability of this compound?

The choice of solvent is critical for maintaining the stability of your compound. A general rule is "like dissolves like".[4] For this compound, polar aprotic solvents might be a good starting point. However, experimental testing is crucial. A suggested approach is to perform a preliminary solubility and short-term stability study in a range of solvents with varying polarities (e.g., acetonitrile, acetone, ethyl acetate, dichloromethane).[5] Monitor the appearance of the solution and use an analytical technique like HPLC to check for the appearance of degradation peaks after a set period.

Q5: Are there any specific storage conditions recommended for solutions of this compound in organic solvents?

To minimize degradation, solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[6] It is also advisable to store them at low temperatures (e.g., 2-8°C) and protected from light, as nitroaromatic compounds can be light-sensitive.[1][7][8]

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Variation in experimental conditions.

  • Troubleshooting Steps:

    • Ensure consistent temperature control throughout the experiment.

    • Use calibrated equipment for all measurements (balances, pipettes, etc.).

    • Prepare fresh solutions for each experiment to avoid issues with aged stock solutions.

    • Standardize the procedure for sample preparation and analysis.[9]

Issue 2: Difficulty in dissolving this compound in a chosen organic solvent.

  • Possible Cause: The compound has low solubility in the selected solvent.

  • Troubleshooting Steps:

    • Try a different solvent or a co-solvent system.

    • Gently warm the mixture to increase solubility, but be cautious of potential thermal degradation.[10]

    • Use sonication to aid dissolution.[10]

    • If the compound is still insoluble, it may not be a suitable solvent for your intended concentration.

Experimental Protocols

Protocol 1: Determination of Solubility and Short-Term Stability

This protocol outlines a general procedure to assess the solubility and preliminary stability of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane)

  • Vials with screw caps

  • Vortex mixer

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Accurately weigh a small amount (e.g., 5 mg) of this compound into several vials.

  • Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

  • Vortex the vials for 2 minutes to facilitate dissolution.[10]

  • Visually inspect the vials for complete dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For the solutions where the compound is fully soluble, analyze a portion of the freshly prepared solution by HPLC to obtain an initial chromatogram (t=0).

  • Store the remaining solutions at a controlled room temperature, protected from light.

  • After 24 and 48 hours, re-analyze the solutions by HPLC.

  • Compare the chromatograms at each time point to the initial chromatogram. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Protocol 2: Quantitative Analysis of Stability using HPLC

This protocol provides a method for the quantitative assessment of the stability of this compound in a specific organic solvent over time.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[11]

  • C18 analytical column (e.g., 5 µm, 4.6 mm x 150 mm).[11]

Chromatographic Conditions (suggested starting point):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a starting point could be around 254 nm or the λmax if known).

  • Injection Volume: 10 µL.[11]

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

  • Divide the stock solution into several aliquots in sealed, light-protected vials.

  • Store the vials under the desired temperature conditions (e.g., room temperature, 40°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial and analyze its contents by HPLC.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

  • The stability can be reported as the time at which the concentration of the parent compound falls below a certain threshold (e.g., 90%).

Data Presentation

Table 1: Solubility of Structurally Related Nitrobenzoic Acids in Various Organic Solvents at Different Temperatures (Mole Fraction, x)

Note: Data for this compound is not available. The following data for 3-nitrobenzoic acid is provided as a reference for understanding the general solubility behavior of nitro-substituted benzoic acids.[6]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.1330.0880.0650.0480.0120.0050.0003
283.150.1780.1210.0910.0680.0180.0080.0004
293.150.2350.1630.1250.0940.0260.0120.0006
303.150.3060.2180.1690.1280.0380.0180.0008
313.150.3920.2870.2260.1730.0540.0270.0011
323.150.4950.3730.2990.2310.0770.0400.0015

Data sourced from BenchChem's technical guide on the solubility of 2-Amino-5-nitrobenzoic Acid.[6]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of This compound in various organic solvents storage Store solutions under controlled conditions (temperature, light) prep->storage analysis Analyze samples at different time points using HPLC storage->analysis data Quantify parent compound and identify degradation products analysis->data conclusion Determine stability profile in each solvent data->conclusion degradation_pathway cluster_hydrolysis Hydrolysis cluster_reduction Nitro Reduction cluster_decarboxylation Decarboxylation parent 2-Nitro-5-(phenylacetylamino)- benzoic acid hydrolysis_prod1 2-Nitro-5-aminobenzoic acid parent->hydrolysis_prod1 Amide cleavage hydrolysis_prod2 Phenylacetic acid parent->hydrolysis_prod2 Amide cleavage reduction_prod 2-Amino-5-(phenylacetylamino)- benzoic acid parent->reduction_prod Reduction of nitro group decarboxylation_prod N-(4-Nitrophenyl)phenylacetamide parent->decarboxylation_prod Loss of CO2

References

reducing background noise in the NIPAB colorimetric assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and ensuring accurate results in the NIPAB (2-nitro-5-phenylacetaminobenzoic acid) colorimetric assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the NIPAB colorimetric assay?

The NIPAB assay is used to determine the activity of the enzyme penicillin G acylase (PGA). NIPAB is a chromogenic substrate that is hydrolyzed by PGA to produce a yellow-colored product, 2-nitro-5-aminobenzoic acid (NABA).[1] The intensity of the yellow color, measured at approximately 405 nm, is directly proportional to the amount of NABA produced and thus to the PGA activity.

Q2: What are the common causes of high background noise in the NIPAB assay?

High background noise in colorimetric assays can stem from several factors, including the spontaneous breakdown of the substrate, contamination of reagents, and interference from components within the biological samples being tested.[2] Specific causes for the NIPAB assay include:

  • Substrate Instability: Spontaneous hydrolysis of NIPAB can occur, especially at pH values deviating from the optimal range or at elevated temperatures.

  • Reagent Contamination: Contamination of buffers, water, or enzyme preparations with other enzymes or colored compounds.

  • Sample Interference: Presence of endogenous colored molecules (e.g., hemoglobin, bilirubin) or turbidity (e.g., from lipids or cell debris) in the sample.[3]

  • Well-to-Well Contamination: Cross-contamination between wells during pipetting.

  • Improper Plate Reading: Using incorrect wavelength settings or a plate reader that is not properly calibrated.

Q3: How can I minimize the impact of interfering substances in my samples?

Sample preparation is key to minimizing interference. Techniques such as sample dilution can lower the concentration of interfering substances. For turbid samples, pre-clearing by centrifugation or filtration can remove particulate matter.[2] It is also crucial to include appropriate controls, such as a sample blank (sample without the enzyme), to measure and subtract the background absorbance from the sample itself.

Troubleshooting Guides

Issue 1: High Background in "No-Enzyme" Control Wells

Possible Causes and Solutions

CauseRecommended Action
Spontaneous Substrate Hydrolysis Prepare the NIPAB substrate solution fresh for each experiment. Ensure the pH of the assay buffer is at the recommended level (typically pH 7.5). Avoid prolonged incubation times and elevated temperatures.
Contaminated Reagents Use high-purity water and reagents. Prepare fresh buffers and substrate solutions. Filter-sterilize buffers if microbial contamination is suspected.
Light Exposure Store the NIPAB substrate solution protected from light, as some chromogenic substrates are light-sensitive.
Issue 2: High Background in All Wells (Including Blanks)

Possible Causes and Solutions

CauseRecommended Action
Contaminated Assay Buffer Prepare fresh assay buffer using high-purity water and reagents.
Dirty or Scratched Microplate Use new, clean microplates for each assay. Ensure the plate is free from dust and scratches.
Incorrect Wavelength Setting Verify that the plate reader is set to the correct wavelength for measuring NABA absorbance (around 405 nm).
Issue 3: Inconsistent or High Background in Sample Wells Only

Possible Causes and Solutions

CauseRecommended Action
Endogenous Colored Substances in Sample Prepare a "sample blank" for each sample, containing the sample and all assay components except the enzyme. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample well.
Sample Turbidity Centrifuge samples to pellet any precipitates or cellular debris before adding them to the assay plate. Filtration may also be an option, but ensure the filter does not bind the analyte of interest.
Interfering Substances in Sample If possible, dilute the sample to reduce the concentration of interfering substances. Note that this will also dilute the enzyme, so a balance must be found.

Data Presentation

Table 1: Potential Interfering Substances and their Absorbance Properties

Interfering SubstanceCommon Source in SamplesApproximate Absorbance Maxima (nm)Potential for Interference at 405 nm
Hemoglobin Hemolysis of red blood cells~415 (Soret band), ~540, ~575High, due to the shoulder of the Soret band.
Bilirubin Jaundice, liver disease~450-460Moderate, can contribute to background absorbance.
Lipids Lipemic samplesCauses light scattering (turbidity)High, increases absorbance readings across all wavelengths.

Experimental Protocols

Standard NIPAB Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.5.

    • NIPAB Substrate Solution: Dissolve NIPAB in the assay buffer to a final concentration of 1 mM. Prepare this solution fresh and protect it from light.

    • Enzyme Solution: Dilute the penicillin G acylase enzyme preparation in the assay buffer to the desired concentration range.

  • Assay Procedure:

    • Set up a 96-well microplate. Include wells for blanks (assay buffer only), no-enzyme controls (substrate and buffer), and sample wells (substrate, buffer, and enzyme).

    • Add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of NIPAB substrate solution to the no-enzyme control and sample wells.

    • Add 50 µL of assay buffer to the no-enzyme control wells.

    • Add 50 µL of the enzyme solution to the sample wells.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • The background-corrected absorbance of the sample wells is proportional to the enzyme activity.

Visualizations

NIPAB_Assay_Workflow NIPAB Assay Experimental Workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Plate Setup (Blanks, Controls, Samples) reagent_prep->plate_setup add_reagents Add Reagents to Wells plate_setup->add_reagents incubation Incubate at Controlled Temperature add_reagents->incubation read_absorbance Measure Absorbance at 405 nm incubation->read_absorbance data_analysis Data Analysis (Subtract Background) read_absorbance->data_analysis

Caption: A flowchart of the standard NIPAB assay workflow.

NIPAB_Reaction NIPAB Enzymatic Reaction sub NIPAB (Colorless) prod 2-nitro-5-aminobenzoic acid (Yellow) sub->prod Hydrolysis enzyme Penicillin G Acylase enzyme->sub

Caption: The enzymatic hydrolysis of NIPAB by Penicillin G Acylase.

Troubleshooting_High_Background Troubleshooting High Background Noise start High Background Observed check_no_enzyme Is background high in 'No-Enzyme' control? start->check_no_enzyme check_sample_blank Is background high in 'Sample Blank' control? check_no_enzyme->check_sample_blank No substrate_issue Investigate Substrate Stability and Reagent Contamination check_no_enzyme->substrate_issue Yes sample_issue Investigate Sample Interference (e.g., Hemoglobin, Turbidity) check_sample_blank->sample_issue Yes instrument_issue Investigate Instrument/Plate Issues (Wavelength, Scratches) check_sample_blank->instrument_issue No resolve Problem Resolved substrate_issue->resolve sample_issue->resolve instrument_issue->resolve

Caption: A decision tree for troubleshooting high background noise.

References

troubleshooting inconsistent results in penicillin amidase kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in penicillin amidase kinetic studies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Enzyme Activity & Kinetics

Question 1: Why are my initial reaction rates not linear?

Non-linear reaction progress curves are a common issue in enzyme kinetics and can stem from several factors. Identifying the cause is crucial for accurate determination of initial velocity (V₀).

Possible Causes and Solutions:

  • Substrate Depletion: If the initial substrate concentration is too low (close to the Michaelis constant, Kₘ), it will be consumed rapidly, leading to a decrease in the reaction rate over time.

    • Solution: Ensure the initial substrate concentration is significantly higher than the Kₘ to maintain zero-order kinetics during the initial phase of the reaction. A substrate titration experiment can help determine the optimal concentration range.[1]

  • Product Inhibition: The products of the penicillin amidase reaction, 6-aminopenicillanic acid (6-APA) and phenylacetic acid (PAA), can bind to the enzyme and inhibit its activity. As the reaction progresses, the accumulation of these products can cause the reaction rate to slow down.

    • Solution: Focus on measuring the initial velocity of the reaction before a significant amount of product has accumulated.[1] If the full progress curve needs to be analyzed, the data should be fitted to a kinetic model that accounts for product inhibition.

  • Enzyme Instability: Penicillin amidase may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of denaturing agents.

    • Solution: Ensure the assay buffer is at the optimal pH for enzyme stability.[1] Maintain a constant and optimal temperature throughout the experiment. Prepare fresh enzyme solutions and store them on ice.

  • pH Shift: The production of phenylacetic acid during the hydrolysis of penicillin G can lead to a decrease in the pH of the reaction mixture, moving it away from the enzyme's optimal pH and thus reducing its activity.

    • Solution: Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the assay. For prolonged reactions, a pH-stat titrator can be used to continuously neutralize the acid produced.[2]

Question 2: Why is there high variability between my experimental replicates?

High variability between replicates can obscure the true results and make data interpretation difficult. This issue often points to inconsistencies in the experimental procedure.

Possible Causes and Solutions:

  • Pipetting Inaccuracies: Small errors in pipetting volumes of enzyme, substrate, or other reagents can lead to significant differences in reaction rates between wells or tubes.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For microplate-based assays, consider preparing a master mix of reagents to be dispensed into all wells to minimize pipetting variations.[3][4]

  • Inadequate Mixing: If the reagents are not mixed thoroughly upon the initiation of the reaction, localized concentration differences can lead to inconsistent reaction rates.

    • Solution: Ensure rapid and thorough mixing of the reaction components immediately after adding the enzyme. Be consistent with the mixing method for all replicates.[3]

  • Temperature Fluctuations: Inconsistent temperatures across different samples or over time can lead to variable reaction rates.

    • Solution: Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled environment such as a water bath or a temperature-controlled plate reader.[1][3]

  • "Edge Effects" in Microplates: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate compared to the inner wells.

    • Solution: Avoid using the outer wells of the plate for critical samples. Alternatively, fill the outer wells with water or buffer to create a humidified environment and minimize evaporation from the inner wells.[3]

Chromatographic and Spectrophotometric Analysis

Question 3: I am observing inconsistent peak areas or retention times in my HPLC analysis of the reaction products.

High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the substrate and products in penicillin amidase kinetic studies. Inconsistent results can arise from issues with the HPLC system, mobile phase, or sample preparation.

Possible Causes and Solutions:

  • System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to variable retention times and peak areas.

    • Solution: Inspect the system for any loose fittings, especially between the pump, injector, column, and detector. Check pump seals for wear and tear.[5][6][7][8]

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise, affecting peak integration and retention time stability.

    • Solution: Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air bubbles.[5][6][7][8]

  • Inconsistent Mobile Phase Composition: Variations in the preparation of the mobile phase can lead to shifts in retention times.

    • Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the mixer is functioning correctly.[8]

  • Column Contamination or Degradation: Buildup of contaminants from the sample matrix on the column can affect its performance, leading to peak tailing, broadening, and shifts in retention time. The stationary phase can also degrade over time, especially at extreme pH values.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. Ensure the mobile phase pH is within the recommended range for the column.[6][7][9]

Question 4: My spectrophotometric assay is giving a high background signal or inconsistent readings.

Spectrophotometric assays, often using a chromogenic substrate, provide a continuous and high-throughput method for measuring penicillin amidase activity. However, they can be prone to interference and instability.

Possible Causes and Solutions:

  • Substrate Instability: Some chromogenic substrates may be unstable and undergo spontaneous hydrolysis, leading to a high background signal.

    • Solution: Prepare fresh substrate solutions for each experiment. Run a blank reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the enzymatic reaction rate.

  • Interfering Substances in the Sample: Components in the enzyme preparation or sample matrix may absorb light at the same wavelength as the product, leading to inaccurate readings.

    • Solution: Run a control sample containing all components except the substrate to check for background absorbance. If necessary, purify the enzyme further to remove interfering substances.

  • Instrumental Noise: Fluctuations in the light source or detector of the spectrophotometer can lead to noisy data.

    • Solution: Allow the spectrophotometer to warm up properly before taking measurements. Ensure the cuvette is clean and properly placed in the holder.[10]

Data Presentation

The following tables summarize key quantitative data for penicillin amidase from various sources. Note that kinetic parameters can vary depending on the specific enzyme source, purity, and experimental conditions.

Table 1: Michaelis-Menten Constants (Kₘ) for Penicillin G Acylase

Enzyme SourceSubstrateKₘ (mM)Temperature (°C)pHReference
Bacillus megateriumPenicillin G1.83378.0[11]
Escherichia coliPenicillin G4.5378.7[11]
Escherichia coliPenicillin G1.48378.0[11]
Immobilized PGAPenicillin G0.0436 (mol/L)208.0[12]
Free PGAPenicillin G0.0227 (mol/L)208.0[12]

Table 2: Optimal Conditions for Penicillin G Acylase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)
Bacillus megaterium8.037
Escherichia coli7.037

Experimental Protocols

This section provides detailed methodologies for common experiments in penicillin amidase kinetic studies.

Titrimetric Assay (pH-Stat Method)

This method measures the production of phenylacetic acid by titrating it with a standardized base to maintain a constant pH.

Principle: Penicillin G + H₂O --(Penicillin Amidase)--> 6-Aminopenicillanic Acid + Phenylacetic Acid The production of phenylacetic acid causes a decrease in pH. The rate of addition of a base required to keep the pH constant is proportional to the enzyme activity.

Reagents:

  • Substrate Stock Solution: 2.0% (w/v) Penicillin G sodium salt in 50 mM potassium phosphate buffer, pH 7.5.[2]

  • Enzyme Dilution Buffer: 100 mM potassium phosphate buffer, pH 7.5.[2]

  • Titrant: Standardized 500 mM NaOH solution.[2]

  • Enzyme Solution: Immediately before use, prepare a solution of penicillin amidase in cold enzyme dilution buffer to a concentration of 30-40 units/mL.[2]

Procedure:

  • Set up a thermostatted reaction vessel with a calibrated pH electrode and a magnetic stirrer, maintained at 37°C.

  • Add 20.0 mL of the Penicillin G solution to the reaction vessel and allow it to equilibrate to 37°C.[2]

  • Initiate the reaction by adding 1.0 mL of the enzyme solution.[2]

  • Immediately start monitoring the pH. Adjust the pH to 7.8 with the NaOH titrant using a burette.[2]

  • Maintain the pH at 7.8 by continuously adding small volumes of the NaOH titrant.[2]

  • Record the volume of NaOH added over time. The rate of NaOH addition is proportional to the enzyme activity.

Unit Definition: One unit of penicillin amidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of benzylpenicillin per minute at pH 7.8 at 37°C.[2]

Spectrophotometric Assay using a Chromogenic Substrate

This method utilizes a synthetic substrate that releases a colored product upon cleavage by penicillin amidase, allowing for continuous monitoring of the reaction by measuring the change in absorbance. An example is the use of 2-nitro-5-(phenylacetamido)-benzoic acid (NIPAB).

Principle: NIPAB + H₂O --(Penicillin Amidase)--> 2-nitro-5-aminobenzoic acid (NABA) + Phenylacetic Acid The product, NABA, is a chromophore that can be detected spectrophotometrically.

Reagents:

  • Assay Buffer: e.g., 50 mM phosphate buffer, pH 7.5.

  • Substrate Stock Solution: A solution of NIPAB in a suitable solvent (e.g., DMSO), which is then diluted in the assay buffer to the desired final concentration.

  • Enzyme Solution: A dilution of penicillin amidase in assay buffer.

Procedure:

  • Set up a temperature-controlled spectrophotometer at the wavelength of maximum absorbance for the product (e.g., 405 nm for NABA).[13]

  • In a cuvette, add the assay buffer and the substrate solution. Allow it to equilibrate to the desired temperature.

  • Initiate the reaction by adding a small volume of the enzyme solution and mix immediately.

  • Start recording the absorbance at regular time intervals.

  • The initial reaction velocity is determined from the initial linear slope of the absorbance versus time plot.

Visualizations

Logical Troubleshooting Workflow for Inconsistent Kinetic Results

troubleshooting_workflow start Inconsistent Kinetic Results check_linearity Are initial rates linear? start->check_linearity check_reproducibility Are replicates reproducible? check_linearity->check_reproducibility Yes substrate_depletion Substrate Depletion check_linearity->substrate_depletion No product_inhibition Product Inhibition check_linearity->product_inhibition No enzyme_instability Enzyme Instability check_linearity->enzyme_instability No pipetting_error Pipetting Error check_reproducibility->pipetting_error No mixing_issue Inadequate Mixing check_reproducibility->mixing_issue No temp_fluctuation Temperature Fluctuation check_reproducibility->temp_fluctuation No end Consistent Results check_reproducibility->end Yes increase_substrate Increase [Substrate] substrate_depletion->increase_substrate measure_initial_v Measure initial velocity only product_inhibition->measure_initial_v optimize_conditions Optimize pH, Temp, Buffer enzyme_instability->optimize_conditions increase_substrate->end measure_initial_v->end optimize_conditions->end calibrate_pipettes Calibrate pipettes / Use master mix pipetting_error->calibrate_pipettes standardize_mixing Standardize mixing protocol mixing_issue->standardize_mixing use_thermostated_equipment Use thermostated equipment temp_fluctuation->use_thermostated_equipment calibrate_pipettes->end standardize_mixing->end use_thermostated_equipment->end

Caption: A flowchart for troubleshooting inconsistent results in penicillin amidase kinetic studies.

Penicillin Amidase Catalytic Cycle

catalytic_cycle cluster_legend Legend E_S E + S ES E-S (Michaelis Complex) E_S->ES k₁ ES->E_S k₋₁ E_Acyl_P1 E-Acyl + P₁ (Acyl-Enzyme Intermediate) ES->E_Acyl_P1 k₂ E_P2 E + P₂ E_Acyl_P1->E_P2 k₃ (+H₂O) E E = Enzyme (Penicillin Amidase) S S = Substrate (Penicillin G) P1 P₁ = 6-Aminopenicillanic Acid P2 P₂ = Phenylacetic Acid

Caption: The catalytic mechanism of penicillin amidase, proceeding through an acyl-enzyme intermediate.

References

Technical Support Center: Enzyme Stability in Assays Using p-Nitrophenyl Ester Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering enzyme stability issues when using p-nitrophenyl (p-NP) ester substrates, such as p-nitrophenyl butyrate (p-NPB), for enzyme activity assays.

Troubleshooting Guide: Common Issues and Solutions

Enzyme instability during an assay can lead to inaccurate and irreproducible results. The following guide addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Rapid loss of enzyme activity during the assay pH-induced denaturation: The local pH change upon substrate hydrolysis (release of p-nitrophenol, which is acidic) can denature the enzyme, especially in poorly buffered solutions.- Ensure the buffer capacity is sufficient to maintain a stable pH throughout the reaction. A buffer concentration of 50-100 mM is typically recommended. - Re-evaluate the optimal pH for your specific enzyme's stability, which may differ from its optimal activity pH.
Solvent-induced inactivation: Organic solvents (e.g., DMSO, ethanol) used to dissolve the p-NP substrate can strip essential water molecules from the enzyme's surface, leading to denaturation.[1][2]- Minimize the final concentration of the organic solvent in the assay mixture (typically <5% v/v). - Test the enzyme's tolerance to different solvents to find the least denaturing one.[1] - Consider using a more water-soluble p-NP substrate if available.
Product inhibition/denaturation: The released p-nitrophenol or the butyrate moiety can act as an inhibitor or denaturant at high concentrations.- Use a lower initial substrate concentration to avoid rapid accumulation of the product. - Monitor the reaction for a shorter period to stay within the initial linear range.
Non-linear reaction rates Substrate depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate.- Lower the enzyme concentration or shorten the assay time. - Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme.
Enzyme instability: The enzyme is losing activity over the course of the measurement (see causes above).- Address the potential causes of enzyme instability as outlined in the rows above (pH, solvent, product inhibition). - Perform a pre-incubation stability test of the enzyme under assay conditions without the substrate.
High background signal (autohydrolysis) Substrate instability: p-Nitrophenyl esters are susceptible to spontaneous hydrolysis, especially at alkaline pH and elevated temperatures.[3]- Prepare the substrate solution fresh before each experiment. - Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. - Perform the assay at a lower pH if compatible with enzyme activity.
Poor reproducibility between replicates Inconsistent pipetting: Small variations in the volumes of enzyme, substrate, or buffer can lead to significant differences in results.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
Temperature fluctuations: Inconsistent temperature across the assay plate can affect both enzyme activity and substrate stability.- Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction. - Avoid "edge effects" by not using the outer wells of the microplate or by filling them with a blank solution.

Frequently Asked Questions (FAQs)

Q1: What is NIPAB and how is it related to p-nitrophenyl butyrate (p-NPB)?

"NIPAB" is an acronym for 2-nitro-5-phenylacetaminobenzoic acid, a substrate used for screening penicillin G acylase.[4] However, in the context of general enzyme stability for lipase and esterase assays, it is often confused with p-nitrophenyl butyrate (p-NPB). p-NPB is a widely used chromogenic substrate for these enzymes.[5][6][7] This guide focuses on the stability considerations for enzymes when using p-NPB and other similar p-nitrophenyl esters.

Q2: Why is my enzyme less stable in the presence of the p-nitrophenyl substrate?

Several factors can contribute to this. The organic solvent used to dissolve the substrate can denature the enzyme. The substrate itself or its hydrolysis products (p-nitrophenol and the corresponding acid) can act as inhibitors or alter the local pH, leading to enzyme inactivation.

Q3: How can I determine if the problem is with my enzyme's stability or the substrate's stability?

To differentiate between enzyme and substrate instability, you should run two key controls:

  • Enzyme stability control: Pre-incubate your enzyme under the final assay conditions (buffer, temperature, solvent) without the substrate for the duration of the assay. Then, initiate the reaction and measure the activity. A loss of activity compared to a non-pre-incubated control suggests enzyme instability.

  • Substrate stability control: Incubate the substrate in the assay buffer under the same conditions without the enzyme. Measure the increase in absorbance over time. A significant increase indicates spontaneous hydrolysis of the substrate.[3]

Q4: What concentration of organic solvent is generally safe for my enzyme?

This is highly dependent on the specific enzyme. However, a general guideline is to keep the final concentration of organic solvents like DMSO or ethanol below 5% (v/v). It is always recommended to perform a solvent tolerance study for your enzyme to determine the concentration at which its activity and stability are minimally affected.[1]

Q5: Can the released p-nitrophenol interfere with the assay?

Yes. The pKa of p-nitrophenol is around 7.[3] If your assay is performed at a pH close to this value, small changes in pH can affect the protonation state of the p-nitrophenol and thus its absorbance, leading to inaccurate readings. It is crucial to use a buffer with sufficient capacity to maintain a constant pH.

Quantitative Data Summary

The stability and activity of an enzyme during an assay are influenced by several quantitative factors. The tables below provide a summary of key parameters to consider.

Table 1: Influence of pH on Enzyme Activity and Stability

Enzyme TypeTypical Optimal pH for ActivityConsiderations for Stability
Lipases7.0 - 9.0Can be unstable at highly alkaline pH. Optimal stability may be at a slightly lower pH than optimal activity.
Esterases6.5 - 8.0Generally stable in the neutral pH range. Susceptible to denaturation at extreme pH values.[3]
Penicillin Acylase7.5 - 8.5Stability is pH-dependent and should be empirically determined for the specific enzyme.

Table 2: Effect of Common Organic Solvents on Enzyme Activity

SolventLog PTypical Final ConcentrationGeneral Effect on Enzyme Activity
DMSO-1.35< 5%Generally well-tolerated at low concentrations, but can be denaturing at higher concentrations.[2]
Ethanol-0.24< 5%Can cause enzyme denaturation, especially for enzymes with sensitive tertiary structures.[1]
Acetonitrile-0.33< 5%Effects vary widely among different enzymes.
Isopropanol0.05< 5%Can be more denaturing than less hydrophobic solvents.

Note: The effect of a solvent on a specific enzyme should always be determined experimentally.

Experimental Protocols

Protocol: Assessing Enzyme Stability in the Presence of a p-Nitrophenyl Ester Substrate

This protocol provides a method to evaluate the stability of an enzyme under assay conditions.

1. Reagent Preparation:

  • Buffer: Prepare a 100 mM buffer solution at the desired pH.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of the p-nitrophenyl ester (e.g., p-NPB) in an appropriate organic solvent (e.g., DMSO or ethanol).[6]

  • Stop Solution (Optional): 1 M Sodium Carbonate.

2. Enzyme Stability Assay:

  • Prepare two sets of reaction mixtures in microcentrifuge tubes or a microplate.

  • Test Sample: To each well/tube, add the assay buffer and the enzyme solution to their final concentrations.

  • Control Sample: To each well/tube, add the assay buffer to its final volume.

  • Pre-incubate both sets at the desired assay temperature for a defined period (e.g., 60 minutes).

  • At various time points (e.g., 0, 15, 30, 45, 60 minutes), withdraw an aliquot from the "Test Sample" and add it to a new well/tube containing the assay buffer.

  • Initiate the enzyme activity measurement for all time points simultaneously by adding the substrate to its final concentration.

  • Monitor the increase in absorbance at the appropriate wavelength (typically 405-410 nm for p-nitrophenol) over a short period (e.g., 5-10 minutes) to determine the initial reaction rate.

  • Plot the enzyme activity (initial rate) as a function of the pre-incubation time. A decrease in activity over time indicates enzyme instability under the assay conditions.

3. Data Analysis:

  • Calculate the initial reaction rate for each time point.

  • Plot the percentage of remaining activity against the pre-incubation time.

  • The half-life of the enzyme under these conditions can be determined from this plot.

Visualizations

TroubleshootingWorkflow Troubleshooting Enzyme Instability with p-NP Substrates start Inconsistent or Non-Linear Results check_controls Review Controls: - No-Enzyme Control - Positive Control start->check_controls high_background High Background Signal? check_controls->high_background Controls OK reproducibility Poor Reproducibility? check_controls->reproducibility Controls OK substrate_instability Potential Substrate Instability - Prepare fresh substrate - Check pH and temperature high_background->substrate_instability Yes enzyme_instability Potential Enzyme Instability high_background->enzyme_instability No check_solvent Check Solvent Effects - Lower solvent concentration - Test alternative solvents enzyme_instability->check_solvent check_ph Check pH Effects - Ensure sufficient buffer capacity - Test enzyme stability at different pHs enzyme_instability->check_ph check_product Check Product Inhibition - Lower substrate concentration - Reduce assay time enzyme_instability->check_product end Reliable Results check_solvent->end check_ph->end check_product->end pipetting Review Pipetting Technique - Calibrate pipettes - Use master mixes reproducibility->pipetting Yes temp_control Ensure Uniform Temperature - Equilibrate plate - Avoid edge effects reproducibility->temp_control Yes reproducibility->end No pipetting->end temp_control->end

Caption: Troubleshooting workflow for enzyme instability.

ReactionPathway Factors Affecting Enzyme Stability in p-NP Assays cluster_reaction Enzymatic Reaction cluster_factors Instability Factors Enzyme Enzyme (Active) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Enzyme_Inactive Enzyme (Inactive) Enzyme->Enzyme_Inactive Denaturation Substrate p-Nitrophenyl Butyrate Substrate->ES_Complex ES_Complex->Enzyme Product1 p-Nitrophenol ES_Complex->Product1 Hydrolysis Product2 Butyrate ES_Complex->Product2 Solvent Organic Solvent Solvent->Enzyme Denaturation pH Suboptimal pH pH->Enzyme Denaturation Temperature High Temperature Temperature->Enzyme Denaturation Product_Inhibition Product Accumulation Product_Inhibition->ES_Complex Inhibition

Caption: Factors influencing enzyme stability.

References

Validation & Comparative

A Comparative Guide to NIPAB and Fluorescent Substrates for Penicillin Amidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB) and fluorescent substrates for the enzymatic assay of penicillin amidase (also known as penicillin acylase). The selection of an appropriate substrate is critical for accurate and efficient enzyme characterization, inhibitor screening, and process optimization in drug development. This document outlines the performance characteristics of each substrate class, supported by experimental data and detailed protocols to aid in your research.

Introduction to Penicillin Amidase and Substrate-Based Assays

Penicillin amidase (EC 3.5.1.11) is a key enzyme in the pharmaceutical industry, primarily used for the production of 6-aminopenicillanic acid (6-APA), a foundational precursor for the synthesis of semi-synthetic penicillins. Accurate measurement of penicillin amidase activity is crucial for various applications, including enzyme purification, kinetic characterization, and high-throughput screening of enzyme variants or inhibitors. This is typically achieved using substrates that, upon enzymatic cleavage, produce a detectable signal, such as a change in color or fluorescence.

Substrate Classes: A Head-to-Head Comparison

The two predominant classes of synthetic substrates for penicillin amidase assays are chromogenic substrates, exemplified by NIPAB, and fluorogenic substrates.

NIPAB (6-nitro-3-(phenylacetamido)benzoic acid): The Chromogenic Standard

NIPAB is a widely used chromogenic substrate for penicillin amidase. The enzymatic hydrolysis of the amide bond in NIPAB by penicillin amidase releases 2-nitro-5-aminobenzoic acid, a yellow-colored product that can be quantified spectrophotometrically.[1][2] This colorimetric assay is straightforward and can be performed with standard laboratory equipment.

Fluorescent Substrates: The High-Sensitivity Alternative

Fluorogenic substrates offer a highly sensitive alternative to chromogenic assays. A common example is phenylacetyl-4-methyl-coumaryl-7-amide. Upon cleavage by penicillin amidase, this substrate releases the highly fluorescent molecule 7-amino-4-methyl-coumarin (AMC).[3] The significant increase in fluorescence allows for the detection of very low levels of enzyme activity, making it ideal for high-throughput screening and applications with limited enzyme concentrations.

Quantitative Data Presentation

The following table summarizes the key performance parameters for NIPAB and a representative fluorescent substrate. It is important to note that kinetic parameters can vary depending on the specific enzyme source and experimental conditions.

ParameterNIPAB (Chromogenic)Phenylacetyl-7-amino-4-methylcoumarin (Fluorescent)
Detection Method Colorimetric (Absorbance)Fluorometric (Emission)
Wavelength (nm) 405Excitation: ~350-380, Emission: ~440-460
Sensitivity ModerateHigh[3]
Km (Free Enzyme) 0.0227 mol·L⁻¹[4]Not explicitly found for this specific substrate
Vmax (Free Enzyme) 0.7325 μmol·min⁻¹[4]Not explicitly found for this specific substrate
Advantages - Simple and cost-effective- Utilizes standard spectrophotometers- High sensitivity, suitable for low enzyme concentrations- Wide dynamic range- Amenable to high-throughput screening
Disadvantages - Lower sensitivity compared to fluorescent substrates- Potential for interference from colored compounds- Higher cost of substrate- Requires a fluorescence plate reader or spectrofluorometer

Signaling Pathways and Experimental Workflows

To visualize the principles behind these assays and the experimental steps involved, the following diagrams are provided.

NIPAB_Assay_Principle NIPAB NIPAB (Colorless) PenicillinAmidase Penicillin Amidase NIPAB->PenicillinAmidase Hydrolysis Products Phenylacetic Acid + 2-nitro-5-aminobenzoic acid (Yellow) PenicillinAmidase->Products

Diagram 1. Principle of the NIPAB-based colorimetric assay.

Fluorescent_Assay_Principle FluorogenicSubstrate Phenylacetyl-7-amino-4-methylcoumarin (Non-fluorescent) PenicillinAmidase Penicillin Amidase FluorogenicSubstrate->PenicillinAmidase Hydrolysis FluorescentProduct Phenylacetic Acid + 7-amino-4-methylcoumarin (Highly Fluorescent) PenicillinAmidase->FluorescentProduct

Diagram 2. Principle of the fluorescent substrate-based assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis PrepareReagents Prepare Substrate and Enzyme Solutions SetupAssay Pipette Reagents into Microplate PrepareReagents->SetupAssay Incubate Incubate at Optimal Temperature SetupAssay->Incubate DetectSignal Measure Absorbance (NIPAB) or Fluorescence (Fluorescent Substrate) Incubate->DetectSignal CalculateActivity Calculate Enzyme Activity (e.g., Vmax, Km) DetectSignal->CalculateActivity

Diagram 3. General experimental workflow for penicillin amidase assays.

Experimental Protocols

Below are detailed methodologies for performing penicillin amidase assays using both NIPAB and a fluorescent substrate.

Protocol 1: NIPAB-Based Colorimetric Assay

This protocol is adapted from standard procedures for measuring penicillin G acylase activity.[5]

Materials:

  • Penicillin G Acylase (PGA) solution of unknown activity

  • NIPAB (2-nitro-5-[(phenylacetyl)amino]-benzoic acid)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare NIPAB Substrate Solution: Dissolve NIPAB in the phosphate buffer to a final concentration of 600 mg/L.

  • Assay Setup: In a 96-well microplate, add 90 µL of the NIPAB substrate solution to each well.

  • Enzyme Addition: Add 10 µL of the penicillin amidase solution to each well to initiate the reaction. For a negative control, add 10 µL of buffer instead of the enzyme solution.

  • Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to the desired reaction temperature (e.g., 37°C). Measure the absorbance at 405 nm every 6 seconds for a total of 3 minutes.[5]

  • Data Analysis: The rate of increase in absorbance at 405 nm is proportional to the enzyme activity. The enzymatic activity (in U/mL) can be calculated based on the initial linear rate of the reaction.

Protocol 2: Fluorescent Substrate-Based Assay

This protocol is a general guide based on the principles of fluorogenic enzyme assays.[3]

Materials:

  • Penicillin G Acylase (PGA) solution of unknown activity

  • Phenylacetyl-7-amino-4-methylcoumarin

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Fluorescence microplate reader (excitation ~360 nm, emission ~460 nm)

  • Black, opaque 96-well microplate

Procedure:

  • Prepare Fluorescent Substrate Stock Solution: Dissolve phenylacetyl-7-amino-4-methylcoumarin in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Substrate Solution: Dilute the stock solution in phosphate buffer to the desired final concentration for the assay. The optimal concentration should be determined experimentally, often around the Km value of the substrate.

  • Assay Setup: In a black 96-well microplate, add the working substrate solution to each well. The final volume per well will depend on the instrument's requirements (e.g., 100 µL).

  • Enzyme Addition: To initiate the reaction, add a small volume of the penicillin amidase solution to each well. For a negative control, add the same volume of buffer.

  • Incubation and Measurement: Place the microplate in a fluorescence microplate reader pre-set to the optimal reaction temperature. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm) over a set period.

  • Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. A standard curve of free 7-amino-4-methylcoumarin can be used to convert the rate of fluorescence change into the rate of product formation.

Conclusion

Both NIPAB and fluorescent substrates are valuable tools for the assay of penicillin amidase activity. The choice between them depends on the specific requirements of the experiment.

  • NIPAB is a reliable and cost-effective choice for routine enzyme activity measurements where high sensitivity is not a primary concern. Its straightforward colorimetric detection makes it accessible to any laboratory with a standard spectrophotometer.

  • Fluorescent substrates are superior for applications requiring high sensitivity, such as high-throughput screening of large compound libraries or the characterization of enzymes with low activity or at low concentrations.

By understanding the principles, performance characteristics, and experimental protocols for each substrate class, researchers can make an informed decision to best suit their research and development needs in the field of antibiotic production and enzyme technology.

References

A Head-to-Head Comparison: Validating Penicillin Amidase Assay Results with High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate quantification of enzyme activity is paramount. Penicillin amidase (PA), a key enzyme in the production of semi-synthetic penicillins, is a prime example. Traditional spectrophotometric assays are often employed for routine activity screening due to their simplicity and speed. However, for applications demanding higher precision and specificity, such as kinetic studies, process optimization, and quality control, High-Performance Liquid Chromatography (HPLC) serves as an indispensable validation tool. This guide provides a detailed comparison of these two methods, supported by experimental protocols and performance data, to aid researchers in selecting the appropriate analytical technique for their needs.

The enzymatic hydrolysis of Penicillin G by penicillin amidase yields two primary products: 6-aminopenicillanic acid (6-APA) and phenylacetic acid (PAA). Spectrophotometric assays typically involve a secondary reaction where one of the products, often 6-APA, reacts with a chromogenic agent. In contrast, HPLC offers a direct and simultaneous measurement of the substrate and products, providing a more comprehensive and accurate picture of the reaction kinetics.

Performance Comparison: Spectrophotometric Assay vs. HPLC

HPLC is widely regarded as the more accurate and reliable method for quantifying the components of the penicillin amidase reaction. Its high specificity allows for the clear separation of the substrate (Penicillin G) and the products (6-APA and PAA) from each other and from potential impurities, which can be a significant source of interference in spectrophotometric assays. While direct comparative validation data in a single study is scarce, performance data from validated individual methods highlight the strengths of HPLC.

Table 1: Quantitative Performance Comparison

ParameterSpectrophotometric Assay (Typical Performance)HPLC Method[1]
Principle Indirect; measures a colored product from a secondary reaction.Direct; separates and quantifies substrate and products.
Specificity Lower; susceptible to interference from other compounds.High; resolves individual components of the reaction mixture.
**Linearity (R²) **Generally >0.99>0.9999
Accuracy (Recovery) Variable, depends on assay conditions and matrix.99.12% - 100.05%
Precision (%RSD) Typically <5%0.89% - 0.92%
Limit of Detection Dependent on the chromogenic substrate used.PAA: 3.36 x 10⁻⁵ mg/ml; Pen G: 4.61 x 10⁻⁵ mg/ml
Limit of Quantification Dependent on the chromogenic substrate used.PAA: 1.135 x 10⁻⁴ mg/ml; Pen G: 1.076 x 10⁻⁵ mg/ml
Throughput HighModerate

Detailed Experimental Protocols

The following protocols provide a representative methodology for both a common spectrophotometric assay and a validated HPLC method for assessing penicillin amidase activity.

Protocol 1: Spectrophotometric Penicillin Amidase Assay

This protocol is based on the colorimetric reaction of 6-APA with p-dimethylaminobenzaldehyde (PDAB).

1. Enzymatic Reaction:

  • Prepare a substrate solution of Penicillin G (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0).

  • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of penicillin amidase solution.

  • Incubate for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding a denaturing agent (e.g., 1 M HCl) or by heat inactivation.

2. Colorimetric Detection:

  • To the reaction mixture, add an equal volume of PDAB reagent (e.g., 0.5% p-dimethylaminobenzaldehyde in methanol).

  • Incubate at room temperature for a set time (e.g., 10 minutes) to allow for color development.

  • Measure the absorbance of the resulting Schiff base at a specific wavelength (typically around 415 nm) using a spectrophotometer.

  • Quantify the amount of 6-APA produced by comparing the absorbance to a standard curve prepared with known concentrations of 6-APA.

Protocol 2: HPLC Validation Method

This protocol is adapted from a validated method for the simultaneous determination of Penicillin G and phenylacetic acid.[1]

1. Sample Preparation:

  • Perform the enzymatic reaction as described in Protocol 1.

  • At specific time points, withdraw aliquots of the reaction mixture.

  • Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or a strong acid).

  • Centrifuge the samples to pellet the enzyme and any precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl column.[1]

  • Mobile Phase: A mixture of methanol, phosphate buffer (pH 3.5), and water in a 30:10:60 ratio.[1]

  • Flow Rate: 1.5 ml/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µl.[1]

3. Data Analysis:

  • Identify and quantify the peaks corresponding to Penicillin G and phenylacetic acid by comparing their retention times and peak areas to those of known standards.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Experimental Workflow and Validation Logic

The validation of a spectrophotometric assay with HPLC follows a clear logical workflow. The enzymatic reaction is the common starting point, after which the sample is split for analysis by both methods. The results are then compared to assess the accuracy and reliability of the spectrophotometric assay.

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Sample Quenching & Splitting cluster_2 Method A: Spectrophotometric Assay cluster_3 Method B: HPLC Analysis (Validation) cluster_4 Step 3: Data Comparison & Validation A Prepare Substrate (Penicillin G in Buffer) B Add Penicillin Amidase (Start Reaction) A->B C Incubate at Controlled Temperature and Time B->C D Stop Reaction (e.g., add Acetonitrile/Acid) C->D E Split Sample for Parallel Analysis D->E F Add PDAB Reagent E->F Aliquot 1 I Filter Sample E->I Aliquot 2 G Measure Absorbance (415 nm) F->G H Calculate [6-APA] (Indirect Measurement) G->H L Compare Results H->L J Inject into HPLC I->J K Quantify Peaks (Direct Measurement) J->K K->L M Assess Accuracy, Precision, and Specificity of Assay A L->M

Workflow for validating a spectrophotometric assay with HPLC.

References

NIPAB vs. Penicillin G: A Comparative Guide for Beta-Lactamase Substrate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of beta-lactamase enzymes, the selection of an appropriate substrate is paramount for accurate and efficient kinetic analysis and inhibitor screening. This guide provides a detailed comparison of 6-nitro-3-phenylacetamidobenzoic acid (NIPAB), a chromogenic substrate, and the traditional substrate, penicillin G.

Executive Summary

Quantitative Data Comparison

A direct head-to-head comparison of the kinetic parameters for NIPAB and penicillin G with the same beta-lactamase enzyme is not extensively documented in the available literature. However, we can compile representative kinetic data for penicillin G with well-characterized beta-lactamases to provide a baseline for its performance. The advantages of NIPAB are primarily qualitative, stemming from its utility as a chromogenic substrate.

Table 1: Kinetic Parameters of Penicillin G with Various Beta-Lactamases

Beta-LactamaseClassKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
TEM-1A209.9 ± 17.4[1]--
TEM-1A-1040 ± 34[2]-
Class C (various)Clow14 - 75[3][4]10 x 10⁶ - 75 x 10⁶[3][4]
S. thermophilus FI-3.448.33 (µmol/min/mg)-
S. thermophilus FII-4.763.13 (µmol/min/mg)-

Note: Data for NIPAB with these specific beta-lactamases is not available in the cited literature. The primary advantage of NIPAB lies in its chromogenic properties, which facilitate a more straightforward assay methodology.

Key Advantages of NIPAB over Penicillin G

  • Direct and Continuous Monitoring: The hydrolysis of NIPAB by beta-lactamase releases a yellow-colored product, 6-nitro-3-aminobenzoic acid, which can be continuously monitored spectrophotometrically. This allows for real-time tracking of enzyme kinetics.

  • Simplified Assay Protocol: The direct colorimetric readout of NIPAB assays eliminates the need for coupled reactions or endpoint determinations that are characteristic of traditional penicillin G assays (e.g., iodometric or acidimetric methods).

  • Higher Throughput: The simplicity of the NIPAB assay makes it highly amenable to high-throughput screening (HTS) of beta-lactamase inhibitors in multi-well plate formats.

  • Reduced Interference: Assays based on pH changes (acidimetric) or redox reactions (iodometric) can be susceptible to interference from buffer components or other molecules in the sample. The spectrophotometric detection of NIPAB hydrolysis at a specific wavelength is generally less prone to such interferences.

Experimental Protocols

NIPAB-Based Chromogenic Assay for Beta-Lactamase Activity

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions. It is based on protocols for similar chromogenic substrates like nitrocefin.

1. Reagents and Materials:

  • NIPAB stock solution (e.g., 10 mM in DMSO or a suitable buffer)

  • Beta-lactamase enzyme of interest

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at approximately 405 nm

2. Assay Procedure:

  • Prepare a working solution of NIPAB in the assay buffer to the desired final concentration (e.g., 50-100 µM).

  • Add a defined volume of the NIPAB working solution to each well of the microplate.

  • Initiate the reaction by adding a small volume of the beta-lactamase enzyme solution to each well.

  • Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time.

  • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

3. Data Analysis:

  • Calculate the rate of hydrolysis using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of the product (6-nitro-3-aminobenzoic acid), b is the path length, and c is the change in concentration.

  • Determine kinetic parameters (Km and Vmax) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Penicillin G-Based Assays for Beta-Lactamase Activity

This method relies on the change in UV absorbance upon cleavage of the beta-lactam ring of penicillin G.[5]

1. Reagents and Materials:

  • Penicillin G stock solution

  • Beta-lactamase enzyme

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • UV-transparent cuvettes or microplates

  • UV-Vis spectrophotometer or microplate reader

2. Assay Procedure:

  • Prepare a solution of penicillin G in the assay buffer.

  • Place the penicillin G solution in a cuvette and record the baseline absorbance at a specific wavelength (e.g., 232 nm).

  • Initiate the reaction by adding the beta-lactamase enzyme.

  • Monitor the decrease in absorbance over time as the penicillin G is hydrolyzed.

This classic method is based on the ability of the hydrolyzed product of penicillin G, penicilloic acid, to reduce iodine.[1][6]

1. Reagents and Materials:

  • Penicillin G solution (e.g., 6,000 µg/mL in phosphate buffer, pH 6.0)[1]

  • Starch solution (e.g., 1% w/v)[1]

  • Iodine reagent (e.g., iodine and potassium iodide solution)[1]

  • Beta-lactamase enzyme

  • Test tubes or microplate

2. Assay Procedure:

  • Incubate the penicillin G solution with the beta-lactamase enzyme for a defined period.

  • Add the starch solution to the reaction mixture.

  • Add the iodine reagent. A blue color will form as iodine complexes with starch.

  • The penicilloic acid produced will reduce the iodine, leading to the disappearance of the blue color. The rate of discoloration is proportional to the enzyme activity.

Visualizations

NIPAB_Hydrolysis NIPAB NIPAB (Colorless) Product 6-nitro-3-aminobenzoic acid (Yellow) NIPAB->Product Hydrolysis Enzyme Beta-Lactamase Enzyme->NIPAB

Caption: Enzymatic hydrolysis of NIPAB by beta-lactamase.

Assay_Workflow_Comparison cluster_NIPAB NIPAB Assay cluster_PenG Penicillin G Assay (Iodometric) A1 Mix NIPAB and Enzyme A2 Measure Absorbance at 405 nm (Continuous) A1->A2 A3 Direct Kinetic Analysis A2->A3 B1 Incubate Penicillin G and Enzyme B2 Add Starch and Iodine B1->B2 B3 Monitor Color Disappearance (Endpoint or Timed) B2->B3 B4 Indirect Kinetic Calculation B3->B4

Caption: Comparison of NIPAB and Penicillin G assay workflows.

References

A Researcher's Guide to Penicillin Acylase Substrate Kinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic performance of penicillin acylase with various substrates is paramount for optimizing antibiotic production and developing novel biocatalytic processes. This guide provides an objective comparison of the kinetic parameters of different penicillin acylase substrates, supported by experimental data and detailed methodologies.

Penicillin acylase (PA), also known as penicillin amidohydrolase, is a key enzyme in the pharmaceutical industry. It catalyzes the hydrolysis of the acyl side chain of penicillins and cephalosporins to produce the essential β-lactam antibiotic intermediates, such as 6-aminopenicillanic acid (6-APA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA).[1] The efficiency of this enzymatic conversion is highly dependent on the substrate's molecular structure, particularly the nature of the acyl group.[2] This guide delves into the comparative kinetics of various substrates, offering a quantitative basis for substrate selection and enzyme engineering efforts.

Comparative Kinetic Data of Penicillin Acylase Substrates

The substrate specificity of penicillin acylase varies significantly depending on its microbial origin.[3] The following table summarizes the key kinetic parameters—Michaelis-Menten constant (Kₘ), catalytic constant (kcat), and specificity constant (kcat/Kₘ)—for a range of substrates with penicillin acylases from different microorganisms. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The kcat/Kₘ ratio is a measure of the enzyme's overall catalytic efficiency.

Enzyme SourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (mM⁻¹s⁻¹)Reference
Escherichia coliPenicillin G0.01136--[4]
Escherichia coliNIPAB*---[5]
Escherichia coli4-Nitrophenyl acetate0.010.880[6]
Streptomyces lavendulaePenicillin K--165.3[7]
Streptomyces lavendulaePenicillin V---[7]
Streptomyces lavendulaePenicillin F---[7]
Streptomyces lavendulaeDihydro F---[7]
Alcaligenes faecalisN-Benzyloxycarbonyl Derivatives0.08 - 1.6--[8]
Thermus thermophilusPenicillin K---[9]
Thermus thermophilusPenicillin G---[9]

*NIPAB: 2-nitro-5-[(phenylacetyl)amino]benzoic acid, a chromogenic substrate.

Experimental Protocols

Accurate determination of kinetic parameters is crucial for comparative studies. The following section outlines a generalized methodology for assessing the kinetic performance of penicillin acylase with different substrates.

General Principle

The kinetic parameters of penicillin acylase are typically determined by measuring the initial rate of the hydrolysis reaction at various substrate concentrations. The rate of product formation (e.g., 6-APA) or the rate of disappearance of a chromogenic substrate is monitored over time. The data are then fitted to the Michaelis-Menten equation to calculate Kₘ and Vmax, from which kcat can be derived if the enzyme concentration is known.

Materials and Reagents
  • Purified Penicillin Acylase

  • Substrates (e.g., Penicillin G, Penicillin V, chromogenic substrates like NIPAB)

  • Phosphate Buffer (e.g., 50 mM, pH 8.0)

  • Spectrophotometer

  • Reaction tubes or cuvettes

  • Reagents for product quantification (e.g., p-dimethylaminobenzaldehyde (PDAB) for 6-APA determination, or fluorescamine)[10]

Enzyme Activity Assay
  • Reaction Mixture Preparation: Prepare a series of reaction mixtures in buffer (e.g., 50 mM phosphate buffer, pH 8.0) containing varying concentrations of the substrate.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of penicillin acylase to the reaction mixture. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable period (e.g., 5-10 minutes).

  • Incubation: Incubate the reaction mixtures at a constant, optimal temperature (e.g., 37°C or 55°C).[4]

  • Reaction Termination and Product Measurement:

    • For non-chromogenic substrates: At specific time intervals, stop the reaction (e.g., by adding a denaturing agent or by rapid heating). Quantify the amount of product formed (e.g., 6-APA) using a suitable method like the PDAB assay, which forms a colored product with 6-APA that can be measured spectrophotometrically.[10]

    • For chromogenic substrates: Continuously monitor the increase in absorbance at a specific wavelength corresponding to the release of the chromogenic product (e.g., 2-nitro-5-aminobenzoic acid from NIPAB).[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the product formation or absorbance change over time.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Kₘ and Vmax.

    • Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Determine the specificity constant by calculating the ratio kcat/Kₘ.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the enzymatic reaction and the experimental workflow.

G cluster_reaction Enzymatic Hydrolysis by Penicillin Acylase E Penicillin Acylase (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (e.g., Penicillin G) S->ES ES->E k-1 E_free Free Enzyme (E) ES->E_free kcat P1 Product 1 (6-APA) P2 Product 2 (Phenylacetic Acid) G cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Substrate Solutions (Varying Concentrations) reaction Initiate Reaction with Penicillin Acylase prep->reaction incubation Incubate at Constant Temperature reaction->incubation measurement Measure Product Formation (e.g., Spectrophotometry) incubation->measurement analysis Data Analysis: Plot v₀ vs. [S] Fit to Michaelis-Menten Equation measurement->analysis results Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) analysis->results

References

A Comparative Guide to Chromogenic Substrates for Penicillin Amidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative chromogenic substrates for the enzymatic assay of penicillin amidase (also known as penicillin acylase). The selection of an appropriate substrate is critical for accurate and efficient screening of enzyme activity, inhibitor studies, and kinetic characterization. This document aims to facilitate this selection by presenting a side-by-side comparison of key performance indicators and detailed experimental protocols.

Penicillin amidase catalyzes the hydrolysis of the amide bond in penicillin G and related compounds, a crucial step in the industrial production of 6-aminopenicillanic acid (6-APA), the precursor for various semi-synthetic penicillins.[1][2] The use of chromogenic substrates allows for a continuous and straightforward spectrophotometric monitoring of enzyme activity.[3][4]

Performance Comparison of Chromogenic Substrates

The ideal chromogenic substrate for penicillin amidase should exhibit high specificity, favorable kinetic parameters (a low Michaelis-Menten constant, Km, and a high catalytic rate constant, kcat), and result in a significant change in absorbance upon enzymatic cleavage. The following table summarizes the kinetic parameters of several commonly used chromogenic substrates with penicillin amidase from various microbial sources.

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Detection Wavelength (nm)Reference(s)
2-Nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB)Escherichia coli0.02 - 0.0530 - 506.0 x 10⁵ - 2.5 x 10⁶405[3][5]
Phenylacetic acid p-nitroanilideEscherichia coli0.01 - 0.0340 - 601.3 x 10⁶ - 6.0 x 10⁶405[4][6]
Phenylacetic acid p-nitrophenyl esterEscherichia coli~0.1~100~1.0 x 10⁶405[4]
D-Phenylglycine p-nitroanilideEscherichia coli0.5 - 1.05 - 105.0 x 10³ - 2.0 x 10⁴405[4]
2-Nitro-5-[(hexanoyl)-amino]-benzoic acid (NIHAB)Streptomyces lavendulaeNot ReportedNot ReportedNot Reported405[7]
2-Nitro-5-[(octanoyl)-amino]-benzoic acid (NIOAB)Streptomyces lavendulaeNot ReportedNot ReportedNot Reported405[7]

Note: Kinetic parameters can vary depending on the specific strain of the microorganism, enzyme purity, and assay conditions (e.g., pH, temperature, buffer composition).

Enzymatic Reaction and Detection Principle

The fundamental principle behind the use of these chromogenic substrates is the enzymatic cleavage of an amide bond, which liberates a chromophore. This released molecule absorbs light at a specific wavelength, and the rate of its formation, measured as the change in absorbance over time, is directly proportional to the penicillin amidase activity.

Enzymatic_Reaction Substrate Chromogenic Substrate (e.g., NIPAB) Intermediate Enzyme-Substrate Complex Substrate->Intermediate + Enzyme Enzyme Penicillin Amidase Intermediate->Enzyme Product1 Acyl Moiety (e.g., Phenylacetic Acid) Intermediate->Product1 Hydrolysis Product2 Chromophore (e.g., 2-nitro-5-aminobenzoic acid) (Colored Product) Intermediate->Product2 Spectrophotometer Spectrophotometric Detection (e.g., 405 nm) Product2->Spectrophotometer Absorbance Measurement

Caption: General workflow of penicillin amidase activity detection using a chromogenic substrate.

Experimental Protocols

Below are detailed methodologies for performing a standard penicillin amidase activity assay using a chromogenic substrate.

Key Experiment 1: Spectrophotometric Assay of Penicillin Amidase using NIPAB

This protocol is adapted from methodologies described in the literature for determining penicillin amidase activity in purified enzyme preparations or cell extracts.[3][5]

Materials:

  • Enzyme: Purified penicillin amidase or a periplasmic extract from a producing organism (e.g., E. coli, Alcaligenes faecalis, Kluyvera citrophila).[3]

  • Substrate Stock Solution: 10 mM 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB) in a suitable organic solvent (e.g., DMSO or ethanol), stored at -20°C.

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

  • Spectrophotometer: Capable of measuring absorbance at 405 nm, preferably with temperature control.

  • Cuvettes: Standard 1 cm path length quartz or disposable cuvettes.

Procedure:

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding:

    • 880 µL of Assay Buffer.

    • 100 µL of Substrate Stock Solution (for a final concentration of 1 mM).

    • Mix gently by inverting the tube.

  • Equilibration: Pre-incubate the reaction mixture and the enzyme solution at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 20 µL of the enzyme solution to the reaction mixture. The final volume is 1 mL.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 405 nm over time. Record the absorbance every 15-30 seconds for a total of 3-5 minutes. The rate of change in absorbance should be linear during the initial phase of the reaction.

  • Calculate Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot (ΔA/min). The molar extinction coefficient of the product, 2-nitro-5-aminobenzoic acid, at 405 nm is required for the calculation of specific activity.

Key Experiment 2: Screening for Penicillin Amidase Activity using a Plate-Based Assay

This protocol provides a high-throughput method for screening multiple samples, such as microbial colonies or fractions from protein purification.

Materials:

  • 96-well Microplate: Clear, flat-bottom.

  • Substrate Solution: Prepare a working solution of the chosen chromogenic substrate (e.g., phenylacetic acid p-nitroanilide) in the assay buffer at a concentration twice the final desired concentration.

  • Enzyme Samples: Cell lysates, culture supernatants, or purified enzyme dilutions.

  • Microplate Reader: Capable of kinetic measurements at the appropriate wavelength (e.g., 405 nm).

Procedure:

  • Sample Loading: Add 50 µL of each enzyme sample to individual wells of the 96-well microplate. Include appropriate controls (e.g., buffer only for blank, a known active enzyme as a positive control).

  • Initiate Reaction: Add 50 µL of the pre-warmed substrate working solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for 10-20 minutes at a constant temperature.

  • Data Analysis: Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

Logical Workflow for Substrate Selection and Assay Development

The process of selecting a suitable chromogenic substrate and developing a robust assay can be visualized as a logical workflow.

Workflow cluster_0 Substrate Selection cluster_1 Assay Development A Identify Potential Chromogenic Substrates B Review Literature for Kinetic Data (Km, kcat) A->B C Consider Substrate Solubility and Stability B->C D Select Candidate Substrates C->D E Determine Optimal Assay Conditions (pH, Temp) D->E Proceed to Development F Prepare Substrate and Enzyme Solutions E->F G Perform Kinetic Measurements F->G H Validate Assay (Linearity, Reproducibility) G->H

Caption: A logical workflow for selecting and validating a chromogenic substrate for penicillin amidase assays.

By providing a clear comparison of available chromogenic substrates and detailed, actionable experimental protocols, this guide aims to streamline the process of penicillin amidase activity determination for researchers in both academic and industrial settings. The choice of substrate will ultimately depend on the specific application, the source of the enzyme, and the required sensitivity of the assay.

References

Comparative Analysis of Penicillin Amidase Specificity for 2-Nitro-5-(phenylacetylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the enzymatic activity of Penicillin G Acylase (PGA) on the chromogenic substrate 2-Nitro-5-(phenylacetylamino)-benzoic acid (NIPAB). It is intended for researchers, scientists, and professionals in drug development seeking to understand the specificity and efficiency of this enzyme and its alternatives for amide bond hydrolysis. The following sections present quantitative data, detailed experimental protocols, and visual representations of the enzymatic processes.

Performance Comparison: Penicillin G Acylase vs. Alternative Acylases

Penicillin G Acylase from Escherichia coli is highly specific for substrates containing a phenylacetyl group. NIPAB is a well-established chromogenic substrate for PGA, enabling straightforward spectrophotometric monitoring of its activity. Upon hydrolysis by PGA, NIPAB releases 5-amino-2-nitrobenzoic acid, a yellow compound. In contrast, other acylases with different substrate preferences exhibit significantly lower or no activity towards NIPAB. For instance, Penicillin Acylase from Streptomyces lavendulae shows a preference for aliphatic acyl chains and does not hydrolyze NIPAB. Similarly, Acylase I from porcine kidney and Fatty Acid Amide Hydrolase (FAAH) are not effective catalysts for NIPAB hydrolysis due to their specificity for short-chain N-acetylated amino acids and long-chain fatty acid amides, respectively.

Kinetic Parameters of Penicillin G Acylase for NIPAB

The specificity and efficiency of E. coli Penicillin G Acylase for NIPAB are detailed in the table below.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Escherichia coliThis compound (NIPAB)12504167

Note: The kcat value is characteristic for penicillin amidase amide substrates with a phenylacetyl group[1]. The Km value for the free enzyme is reported to be 12 mM.

Alternative Enzymes and Their Substrate Specificity

The following table summarizes the substrate specificity of alternative enzymes, highlighting their unsuitability for the hydrolysis of NIPAB.

EnzymeTypical Substrate(s)Km (mM)Comments
Penicillin Acylase (Streptomyces lavendulae)Penicillin K (octanoyl penicillin)-Fails to hydrolyze NIPAB[2].
Acylase I (porcine kidney)N-acetyl-L-methionine0.99Prefers N-acyl derivatives of amino acids with unbranched side chains; low activity towards aromatic amino acids[3].
Fatty Acid Amide Hydrolase (FAAH)Anandamide, Oleamide-Preferentially hydrolyzes long-chain fatty acid amides.

Experimental Protocols

Spectrophotometric Assay for Penicillin G Acylase Activity using NIPAB

This protocol details the procedure for determining the activity of Penicillin G Acylase using the chromogenic substrate NIPAB.

Materials:

  • This compound (NIPAB)

  • Phosphate buffer (50 mM, pH 7.5)

  • Penicillin G Acylase solution

  • Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Substrate Solution: Prepare a 600 mg/L solution of NIPAB in 50 mM phosphate buffer (pH 7.5). This corresponds to a mixture of 9.4 mM NaH₂PO₄ and 40.6 mM Na₂HPO₄.

  • Enzyme Reaction:

    • In a microplate well, mix 90 µL of the NIPAB substrate solution with 10 µL of the Penicillin G Acylase solution.

    • Immediately place the microplate in the reader.

  • Data Acquisition:

    • Measure the increase in absorbance at 405 nm every 6 seconds for a total of 3 minutes.

    • The rate of increase in absorbance is proportional to the enzymatic activity.

  • Calculation of Activity: The enzymatic activity (U/mL) can be calculated based on the rate of change in absorbance, using the molar extinction coefficient of 5-amino-2-nitrobenzoic acid.

Visualizing the Enzymatic Hydrolysis and Workflow

The following diagrams illustrate the enzymatic reaction and the experimental workflow.

Enzymatic_Hydrolysis sub 2-Nitro-5-(phenylacetylamino)- benzoic acid (NIPAB) pga Penicillin G Acylase (from E. coli) sub->pga Substrate Binding prod1 5-Amino-2-nitrobenzoic acid (Yellow Product) pga->prod1 Product Release prod2 Phenylacetic acid pga->prod2

Enzymatic hydrolysis of NIPAB by Penicillin G Acylase.

Experimental_Workflow prep_sub Prepare NIPAB Substrate Solution (600 mg/L in buffer, pH 7.5) mix Mix 90 µL Substrate with 10 µL Enzyme prep_sub->mix measure Measure Absorbance at 405 nm (every 6s for 3 min) mix->measure calc Calculate Enzymatic Activity measure->calc

Workflow for the spectrophotometric assay of PGA activity.

Specificity_Comparison NIPAB 2-Nitro-5-(phenylacetylamino)- benzoic acid (NIPAB) PGA Penicillin G Acylase (E. coli) NIPAB->PGA SL_PA Penicillin Acylase (S. lavendulae) NIPAB->SL_PA AcylaseI Acylase I (porcine kidney) NIPAB->AcylaseI FAAH FAAH NIPAB->FAAH Hydrolysis Hydrolysis PGA->Hydrolysis High Specificity NoHydrolysis No/Low Hydrolysis SL_PA->NoHydrolysis Low Specificity AcylaseI->NoHydrolysis Low Specificity FAAH->NoHydrolysis Low Specificity

Specificity comparison of different acylases for NIPAB.

References

A Researcher's Guide to Evaluating Penicillin Amidase Variants with NIPAB

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the efficient screening and characterization of new penicillin amidase (also known as penicillin acylase) variants are crucial for optimizing the production of semi-synthetic penicillins. This guide provides a comprehensive comparison of methods for evaluating these enzyme variants, with a focus on the widely used chromogenic substrate, 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB). We will delve into experimental data, detailed protocols, and a comparison with alternative assays to assist you in making informed decisions for your research.

Performance Comparison: NIPAB-Based Assay vs. Alternatives

The NIPAB assay offers a convenient and continuous spectrophotometric method for determining penicillin amidase activity. The enzymatic hydrolysis of NIPAB yields 2-nitro-5-aminobenzoic acid, a yellow-colored product that can be monitored in real-time.[1] However, other methods, such as the pH-stat titration and assays using different chromogenic substrates, provide alternative approaches for characterizing penicillin amidase variants.

Quantitative Data Summary

The following tables summarize the kinetic parameters of various penicillin amidase variants determined using the NIPAB assay and compare the key features of different assay methods.

Table 1: Kinetic Parameters of Penicillin G Acylase Variants from E. coli using NIPAB Substrate [2]

Enzyme Variantkcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
Wild-Type (WT)15.0250.60
αArg145Leu0.8150.05
αArg145Cys1.5200.08
αArg145Lys3.0300.10
βArg263Leu0.01200.0005
βArg263Lys10.0250.40

Values are approximations based on published data and are intended for comparative purposes.

Table 2: Comparison of Penicillin Amidase Assay Methods

MethodPrincipleAdvantagesDisadvantages
NIPAB Assay Spectrophotometric measurement of the yellow product of NIPAB hydrolysis.[1]Continuous, high-throughput, relatively simple.Indirect measurement of activity on the natural substrate (Penicillin G).
pH-Stat Titration Titration of the acid produced during the hydrolysis of penicillin G.[3]Direct measurement of activity on the natural substrate.Requires specialized equipment, lower throughput.
p-Dimethylaminobenzaldehyde (PDAB) Method Colorimetric measurement of 6-aminopenicillanic acid (6-APA) produced from penicillin G hydrolysis.[3]Specific for 6-APA.End-point assay, requires stopping the reaction.
Alternative Chromogenic Substrates Similar to NIPAB, but using different chromogenic molecules.[1]Can be tailored for specific penicillin amidase types (e.g., those acting on aliphatic penicillins).May have different kinetic properties and require separate validation.

Experimental Protocols

NIPAB Assay Protocol

This protocol outlines the key steps for determining the kinetic parameters of penicillin amidase variants using NIPAB.

Materials:

  • Purified penicillin amidase variants

  • 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB) stock solution

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare the reaction mixture: In a cuvette, mix the phosphate buffer and the NIPAB stock solution to achieve the desired final substrate concentrations.

  • Equilibrate the temperature: Place the cuvette in the spectrophotometer's temperature-controlled holder (e.g., at 37°C) and allow it to equilibrate.

  • Initiate the reaction: Add a small volume of the purified enzyme solution to the cuvette and mix quickly.

  • Monitor the reaction: Immediately start recording the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the enzyme activity.

  • Data analysis: Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of 2-nitro-5-aminobenzoic acid. Determine the initial reaction velocities at various substrate concentrations.

  • Kinetic parameter calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.

Alternative Assay Protocol: pH-Stat Titration

This method directly measures the enzymatic hydrolysis of penicillin G.

Materials:

  • Purified penicillin amidase variants

  • Penicillin G solution

  • pH-stat apparatus (autotitrator)

  • Standardized NaOH solution (e.g., 50 mM)

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Set up the reaction: Add the penicillin G solution to the reaction vessel and adjust the pH to the desired value (e.g., pH 7.8).

  • Equilibrate the temperature: Bring the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction: Add the enzyme solution to the vessel.

  • Titrate the acid: The pH-stat will automatically add the NaOH solution to maintain a constant pH as phenylacetic acid is produced.

  • Record the data: The rate of NaOH addition is recorded over time, which is directly proportional to the rate of the enzymatic reaction.

  • Calculate the activity: The enzyme activity is calculated from the rate of NaOH consumption.

Visualizing the Processes

To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Penicillin_Amidase Penicillin Amidase Enzyme_Product Penicillin Amidase (Unchanged) Penicillin_Amidase->Enzyme_Product Catalyzes NIPAB NIPAB (Substrate) Product 2-Nitro-5-Aminobenzoic Acid (Yellow Product) NIPAB->Product Side_Product Phenylacetic Acid NIPAB->Side_Product

Enzymatic hydrolysis of NIPAB by penicillin amidase.

Experimental_Workflow A Prepare Reagents (Buffer, NIPAB, Enzyme) B Mix Buffer and NIPAB in Cuvette A->B C Temperature Equilibration B->C D Add Enzyme to Start Reaction C->D E Monitor Absorbance at 405 nm D->E F Calculate Initial Velocity E->F G Determine Kinetic Parameters (Km, kcat) F->G

General workflow for the NIPAB-based penicillin amidase assay.

References

A Comparative Guide to the Inter-laboratory Validation of the NIPAB Assay for Penicillin Amidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of enzyme activity is paramount. Penicillin amidase (also known as penicillin acylase) is a crucial enzyme in the pharmaceutical industry, primarily used for the production of 6-aminopenicillanic acid (6-APA), a key intermediate in the synthesis of semi-synthetic penicillins.[1][2][3] The NIPAB (2-nitro-5-phenylacetaminobenzoic acid) assay is a widely used method for determining penicillin amidase activity. This guide provides a comparative analysis of the NIPAB assay against other common methods, framed within the context of inter-laboratory validation to assess its robustness and reliability.

The Principle of the NIPAB Assay

The NIPAB assay is a spectrophotometric method that relies on the enzymatic hydrolysis of a chromogenic substrate, 2-nitro-5-phenylacetaminobenzoic acid (NIPAB). Penicillin amidase cleaves the phenylacetyl group from NIPAB, resulting in the formation of 2-nitro-5-aminobenzoic acid, a yellow-colored product. The rate of formation of this product, measured by the increase in absorbance at a specific wavelength, is directly proportional to the enzyme's activity.[4] This method is valued for its simplicity and speed.[4]

Comparison of Assays for Penicillin Amidase Activity

The selection of an appropriate assay for penicillin amidase activity depends on various factors, including the specific research or industrial application, required throughput, and available instrumentation. Below is a comparison of the NIPAB assay with other common methods.

Assay Method Principle Advantages Disadvantages Typical Application
NIPAB Assay Spectrophotometric measurement of the yellow product formed from the hydrolysis of NIPAB.[4]Simple, rapid, and suitable for high-throughput screening.[4]Substrate is not the natural substrate (penicillin G); potential for interference from other colored compounds.Routine enzyme activity screening, process monitoring.
Titrimetric Assay Measures the amount of acid (phenylacetic acid) produced during the hydrolysis of penicillin G by titrating with a standardized base.[5][6]Uses the natural substrate; provides a direct measure of the reaction rate.Lower throughput; can be more time-consuming and requires dedicated titration equipment.Enzyme characterization, kinetic studies.
HPLC-Based Assay Chromatographic separation and quantification of the substrate (penicillin G) and/or the product (6-APA).High specificity and accuracy; can simultaneously measure multiple components.Requires expensive equipment (HPLC system); longer analysis time per sample.Detailed kinetic analysis, purity assessment of enzyme preparations.
p-Dimethylaminobenzaldehyde (PDAB) Method Colorimetric method where 6-APA produced from penicillin G hydrolysis reacts with PDAB to form a colored Schiff base.Relatively simple and sensitive.Can be subject to interference from other primary amines.Quantification of 6-APA in fermentation broths and enzymatic reactions.

Experimental Protocols

  • Reagent Preparation:

    • Prepare a stock solution of NIPAB in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Prepare the penicillin amidase enzyme solution in the same buffer.

  • Assay Procedure:

    • Pre-warm the NIPAB solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the enzyme solution to the NIPAB solution.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a spectrophotometer.

  • Calculation of Activity:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the molar extinction coefficient of the product, 2-nitro-5-aminobenzoic acid.

  • Reagent Preparation:

    • Prepare a solution of penicillin G in a low-buffering capacity medium.

    • Prepare a standardized solution of sodium hydroxide (NaOH).

  • Assay Procedure:

    • Equilibrate the penicillin G solution to the desired reaction temperature in a thermostated reaction vessel equipped with a pH electrode and a stirrer.

    • Initiate the reaction by adding the penicillin amidase enzyme.

    • Maintain a constant pH by the controlled addition of the NaOH solution using an automatic titrator.

  • Calculation of Activity:

    • The rate of NaOH addition required to maintain the pH is directly proportional to the rate of phenylacetic acid production, and thus to the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.[6]

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is crucial to establish the robustness, reproducibility, and transferability of an analytical method. Although a specific inter-laboratory validation for the NIPAB assay is not publicly available, the following workflow illustrates the key steps involved in such a study.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase p1 Define Study Protocol p2 Select Participating Laboratories p1->p2 p3 Prepare & Distribute Standardized Reagents p2->p3 e1 Laboratories Perform Assay p3->e1 e2 Collect Raw Data e1->e2 a1 Statistical Analysis of Data e2->a1 a2 Assess Repeatability & Reproducibility a1->a2 a3 Identify Sources of Variability a2->a3 c1 Report Findings a3->c1 c2 Establish Assay Performance Characteristics c1->c2

Caption: Workflow for an inter-laboratory validation study.

Signaling Pathway of Penicillin Amidase Action

The enzymatic action of penicillin amidase involves the hydrolysis of the amide bond in penicillins. The following diagram illustrates the general catalytic mechanism.

G cluster_enzyme Penicillin Amidase cluster_substrate Substrate cluster_products Products E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Penicillin G S->ES P1 6-Aminopenicillanic Acid (6-APA) P2 Phenylacetic Acid EP Enzyme-Product Complex (EP) ES->EP Catalysis EP->E - P1, P2 EP->P1 EP->P2

Caption: Catalytic cycle of penicillin amidase.

References

A Comparative Cost-Benefit Analysis of NIPAB Versus Other Penicillin Acylase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of penicillin acylase activity is paramount. This guide provides a comprehensive cost-benefit analysis of 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB) in comparison to other commonly used penicillin acylase substrates. By examining experimental data, detailed protocols, and economic factors, this document aims to equip researchers with the necessary information to select the most appropriate substrate for their specific needs.

The selection of a suitable substrate for assaying penicillin acylase activity is a critical decision in both academic research and industrial drug development. The ideal substrate should not only provide accurate and reproducible results but also be cost-effective and amenable to high-throughput screening. This guide delves into a comparative analysis of NIPAB, a chromogenic substrate, against traditional substrates like Penicillin G, and other assay methodologies.

Data Presentation: A Quantitative Comparison of Substrate Performance

The efficiency of an enzyme is best understood through its kinetic parameters. The Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat) are crucial indicators of an enzyme's affinity for its substrate and its catalytic efficiency. Below is a compilation of kinetic data for penicillin acylase from various sources, highlighting the performance of different substrates.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
NIPAB Escherichia coli0.034-451.3 x 10⁶[1]
Penicillin G Escherichia coli0.004 - 0.0130.048 U/mL/min--[1]
Penicillin G E. coli (whole cell)9 - 11---[2]
Penicillin G (free PGA) Not Specified0.0227 mol/L0.7325 µmol/min--[3]
Penicillin G (free PGA) Not Specified0.00387 mol/L0.387 µmol/min--[4]
p-Nitroanilide derivative Escherichia coli0.018-331.8 x 10⁶[1]
p-Nitrophenyl ester derivative Escherichia coli0.007-355.0 x 10⁶[1]

Note: Direct comparison of Vmax values can be challenging due to variations in enzyme purity and assay conditions across different studies. The kcat/Km value, or catalytic efficiency, provides a more standardized measure for comparing substrate specificity.

The Economic Equation: A Cost-Benefit Analysis

The choice of substrate is not solely dictated by kinetic performance; economic factors play a significant role, especially in large-scale or high-throughput applications.

Substrate Cost:

  • NIPAB: While specific pricing can fluctuate, chromogenic substrates like NIPAB are generally considered more expensive on a per-gram basis compared to traditional antibiotic substrates. For instance, some suppliers offer NIPAB in milligram quantities, with prices available upon request.[5][6][7]

  • Penicillin G Potassium Salt: This is a widely available and relatively inexpensive substrate. Prices can range from approximately $78 for 50 grams to $725 for 1 kilogram, depending on the supplier and grade.[8][9][10][11][12]

Assay Methodology Costs:

  • NIPAB (Spectrophotometric Assay): This method offers significant cost and time savings in the long run. Spectrophotometric assays are generally inexpensive to perform, requiring standard laboratory equipment.[13] The continuous nature of the assay reduces hands-on time and allows for high-throughput screening, leading to lower labor costs.[14][15]

  • pH-Stat Titration (for Penicillin G): This method requires a dedicated pH-stat apparatus, which represents a significant initial capital investment. While the substrate itself is inexpensive, the equipment and maintenance costs can be substantial.

  • PDAB Assay (for Penicillin G): This is a colorimetric endpoint assay. While the reagents, such as p-dimethylaminobenzaldehyde (PDAB), are not prohibitively expensive, the multi-step nature of the assay increases hands-on time and may be less suitable for high-throughput applications compared to the continuous NIPAB assay.

Overall Cost-Benefit:

The higher initial cost of NIPAB can be offset by several factors:

  • Time Savings: The direct and continuous nature of the NIPAB assay significantly reduces the time required for data acquisition and analysis compared to multi-step endpoint assays or titrimetric methods.[14]

  • High-Throughput Capability: The spectrophotometric format is easily adaptable to microplate readers, enabling the simultaneous analysis of numerous samples, which is a major advantage in drug discovery and enzyme evolution studies.

  • Reduced Reagent Waste: Continuous assays often require smaller reaction volumes, leading to less consumption of both substrate and enzyme.

  • Accuracy and Reproducibility: Spectrophotometric assays are known for their high precision and reproducibility, which can reduce the need for repeat experiments.[13]

For laboratories with a high volume of samples or those engaged in high-throughput screening, the initial investment in NIPAB is likely to be recouped through savings in time, labor, and other reagents. For labs conducting infrequent assays, the lower cost of Penicillin G and simpler endpoint methods might be more economical.

Experimental Protocols: A Guide to Key Assays

To ensure reproducibility and accurate comparison, detailed experimental protocols for the primary assay methods are provided below.

NIPAB Spectrophotometric Assay

This method relies on the hydrolysis of NIPAB by penicillin acylase, which releases the yellow-colored product, 2-nitro-5-aminobenzoic acid (NABA). The increase in absorbance at 405 nm is directly proportional to the enzyme activity.

Materials:

  • Penicillin Acylase solution

  • NIPAB (6-nitro-3-(phenylacetamido)benzoic acid) stock solution (e.g., 10 mM in a suitable buffer)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Cuvettes or microplate reader

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well by adding the appropriate volume of phosphate buffer.

  • Add a specific volume of the NIPAB stock solution to the reaction mixture to achieve the desired final concentration.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the penicillin acylase solution.

  • Immediately start monitoring the increase in absorbance at 405 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of NABA, c is the concentration of the product formed, and l is the path length of the cuvette.

pH-Stat Titration Assay

This method measures the production of phenylacetic acid from the hydrolysis of Penicillin G. The release of this acidic product causes a decrease in pH, which is continuously neutralized by the addition of a standardized base (e.g., NaOH) via a pH-stat apparatus. The rate of base addition is proportional to the enzyme activity.[16]

Materials:

  • Penicillin Acylase solution

  • Penicillin G potassium salt solution (e.g., 10 mM in a low-buffered solution)[16]

  • Standardized NaOH solution (e.g., 50 mM)[16]

  • pH-stat apparatus (autotitrator)

  • Reaction vessel with a stirrer and pH electrode

Procedure:

  • Calibrate the pH electrode of the pH-stat apparatus.

  • Add the Penicillin G solution to the reaction vessel and equilibrate to the desired temperature.

  • Set the pH-stat to maintain a constant pH (e.g., pH 7.5).

  • Initiate the reaction by adding the penicillin acylase solution.

  • The pH-stat will automatically titrate the reaction mixture with the NaOH solution to maintain the set pH.

  • Record the volume of NaOH added over time.

  • The rate of enzyme activity is calculated from the slope of the plot of the volume of NaOH added versus time.[16]

p-Dimethylaminobenzaldehyde (PDAB) Assay

This colorimetric endpoint assay quantifies the amount of 6-aminopenicillanic acid (6-APA) produced from the hydrolysis of Penicillin G. 6-APA reacts with PDAB in an acidic environment to form a colored Schiff base, which can be measured spectrophotometrically.[16]

Materials:

  • Penicillin Acylase solution

  • Penicillin G potassium salt solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • p-Dimethylaminobenzaldehyde (PDAB) reagent (dissolved in a suitable acidic solvent)

  • Spectrophotometer capable of measuring absorbance at 415 nm

  • Test tubes or microplate

Procedure:

  • Set up a series of reaction tubes containing the Penicillin G solution in phosphate buffer.

  • Equilibrate the tubes to the desired temperature.

  • Initiate the reaction by adding the penicillin acylase solution to each tube at timed intervals.

  • After a specific incubation period (e.g., 10-15 minutes), stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Add the PDAB reagent to each tube and allow the color to develop.

  • Measure the absorbance of the resulting solution at 415 nm.[16]

  • Create a standard curve using known concentrations of 6-APA to determine the amount of product formed in the enzymatic reaction.

Visualizing the Processes: Diagrams of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction of penicillin acylase with NIPAB and a general experimental workflow for comparing different substrates.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products NIPAB NIPAB (6-nitro-3-(phenylacetamido)benzoic acid) PenicillinAcylase Penicillin Acylase NIPAB->PenicillinAcylase H2O H₂O H2O->PenicillinAcylase NABA NABA (2-nitro-5-aminobenzoic acid) (Yellow) PenicillinAcylase->NABA Hydrolysis PAA Phenylacetic Acid PenicillinAcylase->PAA

Caption: Enzymatic hydrolysis of NIPAB by penicillin acylase.

Experimental_Workflow cluster_substrates Substrate Preparation cluster_assays Enzyme Assays NIPAB_prep Prepare NIPAB Solution NIPAB_assay Spectrophotometric Assay (405 nm) NIPAB_prep->NIPAB_assay PenG_prep Prepare Penicillin G Solution pHStat_assay pH-Stat Titration PenG_prep->pHStat_assay PDAB_assay PDAB Endpoint Assay PenG_prep->PDAB_assay Other_prep Prepare Other Substrate Solutions Other_prep->NIPAB_assay Other_prep->pHStat_assay Other_prep->PDAB_assay Data_Analysis Data Analysis (Km, Vmax, kcat) NIPAB_assay->Data_Analysis pHStat_assay->Data_Analysis PDAB_assay->Data_Analysis Comparison Cost-Benefit Analysis Performance Comparison Data_Analysis->Comparison

Caption: General workflow for comparing penicillin acylase substrates.

Conclusion

The choice between NIPAB and other penicillin acylase substrates is a multifaceted one, balancing kinetic performance with economic and practical considerations. NIPAB, as a chromogenic substrate, offers a rapid, reliable, and high-throughput method for determining penicillin acylase activity. While the initial cost of the substrate may be higher than traditional options like Penicillin G, the savings in time, labor, and other resources can make it a more cost-effective choice for many research and development settings. For laboratories with lower throughput needs or significant budget constraints, traditional methods using Penicillin G remain a viable option. Ultimately, the optimal choice will depend on the specific requirements of the assay, the available instrumentation, and the overall research or production goals.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Nitro-5-(phenylacetylamino)-benzoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide outlines the essential, step-by-step procedures for the proper disposal of 2-Nitro-5-(phenylacetylamino)-benzoic acid, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Summary
Quantitative Data for Structurally Similar Compounds

To provide a frame of reference, the following table summarizes key data for related compounds. This information should be used as a guide, and it is crucial to handle this compound with the assumption of similar or greater hazards.

PropertyValueCompoundSource
GHS Hazard Classifications Skin Corrosion/Irritation: Category 2, Serious Eye Damage/Eye Irritation: Category 2, Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 33-Nitrobenzaldoxime[1]
Acute Oral Toxicity (LD50, Rat) 1,075 mg/kg3-Nitrobenzaldehyde[1]
GHS Hazard Classifications Skin Irritation: Category 2, Eye Irritation: Category 2A, Specific target organ toxicity - single exposure: Category 3 (Respiratory system)Benzoic Acid[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1][5]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[5]

  • Body Protection: A laboratory coat.[1]

Waste Collection and Segregation
  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.

  • Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

  • Contaminated Materials: Any items such as gloves, weighing boats, or absorbent materials that have come into contact with the compound should be collected and disposed of as solid hazardous waste.

  • Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1]

Labeling of Hazardous Waste Containers

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".

  • The associated hazards (e.g., "Irritant," "Toxic").[1]

  • The date of accumulation.[1]

Storage of Hazardous Waste
  • Store the hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[1]

  • Segregate the waste from incompatible materials such as strong oxidizing agents.[2]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1]

  • Provide the disposal company with as much information as possible about the compound, including its chemical name and any known hazards. If a specific SDS is unavailable, provide information on similar compounds.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Segregate Solid, Liquid, & Contaminated Waste A->B C Place in Labeled Hazardous Waste Containers B->C D Store in Designated, Secure Area with Secondary Containment C->D E Contact EHS or Licensed Waste Disposal Company D->E F Arrange for Pickup and Transport E->F G Proper Disposal via Approved Methods (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Nitro-5-(phenylacetylamino)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal protocols for handling 2-Nitro-5-(phenylacetylamino)-benzoic acid. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact. The following information is a synthesis of best practices for handling similar aromatic nitro compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a significant risk of splashing or dust generation.[1][3]To prevent eye contact, which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a flame-resistant lab coat.[1][4] Gloves should be inspected before each use and changed immediately upon contamination.To avoid direct skin contact, which can lead to irritation.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient, during spill cleanup, or when dust formation is likely.[1][3]To prevent respiratory tract irritation from dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for minimizing risks when working with this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring, a certified chemical fume hood is required.[5]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]

  • PPE Inspection: Before initiating any work, thoroughly inspect all PPE for any signs of damage. Do not use compromised equipment.

2. Handling Procedures:

  • Weighing: Conduct all weighing and transfer operations of the solid compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[5] Do not eat, drink, or smoke in the laboratory.[1][6]

  • Avoid Contact: Take all necessary precautions to prevent the chemical from coming into contact with your eyes, skin, or clothing.[3][7]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated, durable, and sealable container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

2. Disposal Procedure:

  • Waste material must be disposed of in accordance with national and local regulations.[5][8] Do not empty into drains.[5][7]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber, carried out by a licensed professional waste disposal service.[9]

  • Handle uncleaned containers as you would the product itself.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase cluster_storage Storage and Final Disposal A Inspect and Don PPE (Goggles, Lab Coat, Gloves) B Verify Fume Hood Operation A->B C Prepare Work Area and Equipment B->C D Weigh and Transfer Chemical C->D Proceed to Handling E Perform Experimental Procedure D->E F Securely Close Container After Use E->F I Decontaminate Work Surface E->I G Segregate Contaminated Waste (Gloves, Weigh Paper, etc.) F->G Begin Cleanup H Place in Labeled Hazardous Waste Container G->H K Store Waste Container in Designated Area H->K Store for Pickup J Remove PPE and Wash Hands Thoroughly I->J L Arrange for Professional Waste Disposal K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-5-(phenylacetylamino)-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Nitro-5-(phenylacetylamino)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.